Thiorphan
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868412 | |
| Record name | (+/-)-Thiorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76721-89-6 | |
| Record name | Thiorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiorphan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-thiorphan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |
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| Record name | (+/-)-Thiorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | THIORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiorphan's Mechanism of Action on Neprilysin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of thiorphan, a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase. Thiorphan's interaction with neprilysin leads to the potentiation of various endogenous peptides, resulting in a wide range of physiological effects. This document details the molecular interactions, quantitative inhibitory data, experimental protocols for studying this interaction, and the key signaling pathways modulated by thiorphan-mediated neprilysin inhibition.
Introduction to Neprilysin and Thiorphan
Neprilysin (NEP), also designated as CD10, is a zinc-dependent metalloprotease found on the surface of various cells. It plays a crucial role in regulating a multitude of physiological processes by degrading and inactivating a broad spectrum of bioactive peptides.[1] These substrates include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, substance P, enkephalins, and amyloid-beta (Aβ) peptides.[1] Due to its wide-ranging effects, neprilysin has emerged as a significant therapeutic target for various conditions, including cardiovascular diseases and Alzheimer's disease.[2]
Thiorphan is a potent and selective inhibitor of neprilysin.[3] By competitively binding to the active site of neprilysin, thiorphan prevents the degradation of its peptide substrates, thereby amplifying their biological effects.[4] This guide delves into the intricate details of this inhibitory mechanism.
Molecular Mechanism of Thiorphan Inhibition
Thiorphan acts as a reversible and competitive inhibitor of neprilysin.[5] Its inhibitory action is primarily attributed to the interaction of its thiol group with the zinc ion located within the active site of the enzyme.[5] This interaction is a hallmark of many metalloprotease inhibitors.
The binding of thiorphan to neprilysin's active site involves interactions with specific subsites, namely the S1' and S2' subsites.[5] This specific binding prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic cleavage of peptides.
Quantitative Data on Thiorphan Inhibition
The inhibitory potency of thiorphan on neprilysin has been quantified in numerous studies. The most common metrics used are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of thiorphan required to inhibit 50% of neprilysin activity, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.
| Parameter | Value | Species | Substrate | Reference |
| IC50 | 6.9 nM | Not Specified | Not Specified | [3] |
| Ki | 4.7 nM | Not Specified | Not Specified | [5] |
| Ki (retro-thiorphan) | 2.3 nM | Not Specified | Not Specified | [5] |
Experimental Protocols
Fluorometric Neprilysin Inhibition Assay
This protocol describes a method to determine the inhibitory activity of thiorphan on neprilysin using a fluorogenic substrate.
Materials:
-
Recombinant human neprilysin
-
Thiorphan
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant neprilysin in assay buffer to a final concentration of 1 µg/mL.
-
Prepare a stock solution of thiorphan in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of each thiorphan dilution to the respective wells.
-
Add 20 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of the neprilysin solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for Mca-based substrates) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the thiorphan concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Inhibition Constant (Ki)
To determine the inhibition constant (Ki) of thiorphan, a similar fluorometric assay is performed, but with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general procedure for the fluorometric inhibition assay.
-
Perform the assay with multiple fixed concentrations of thiorphan while varying the concentration of the fluorogenic substrate.
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) at different fixed inhibitor concentrations. The Ki can be determined from the intersection points of the lines on these plots.
Signaling Pathways Modulated by Thiorphan
By inhibiting neprilysin, thiorphan leads to the accumulation of its substrates, which in turn activates or enhances their respective signaling pathways.
Natriuretic Peptide Signaling Pathway
Natriuretic peptides (ANP and BNP) bind to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG), which mediates various downstream effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[6]
Caption: Natriuretic Peptide Signaling Pathway Enhanced by Thiorphan.
Bradykinin Signaling Pathway
Bradykinin, another key substrate of neprilysin, binds to its B2 receptor, a G-protein coupled receptor (GPCR). This activation triggers multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in vasodilation and increased vascular permeability.[7] The bradykinin pathway can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[1] Neprilysin inhibitors have been shown to potentiate the effects of bradykinin on its B2 receptor.[4][8]
Caption: Bradykinin Signaling Pathway Enhanced by Thiorphan.
Amyloid-Beta Degradation Pathway
Neprilysin is a major enzyme responsible for the degradation of amyloid-beta (Aβ) peptides in the brain.[9] By cleaving Aβ at multiple sites, neprilysin helps to prevent the accumulation and aggregation of these peptides, which are implicated in the pathology of Alzheimer's disease.[10][11] Inhibition of neprilysin by thiorphan can lead to an increase in Aβ levels.[12][13]
Caption: Amyloid-Beta Degradation Pathway and the Impact of Thiorphan.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing neprilysin inhibitors like thiorphan.
Caption: Experimental Workflow for Neprilysin Inhibitor Characterization.
Conclusion
Thiorphan's mechanism of action on neprilysin is a well-characterized example of competitive enzyme inhibition with significant therapeutic implications. By preventing the degradation of key peptides, thiorphan modulates critical physiological pathways involved in cardiovascular regulation and neurotransmission. This technical guide provides a foundational understanding for researchers and professionals in drug development, offering insights into the quantitative aspects of inhibition, methodologies for its study, and the downstream cellular consequences. Further research into the nuanced effects of neprilysin inhibition will continue to unveil new therapeutic opportunities.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Neprilysin inhibitors potentiate effects of bradykinin on b2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Neprilysin Inhibitors and Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neprilysin and Aβ Clearance: Impact of the APP Intracellular Domain in NEP Regulation and Implications in Alzheimer’s Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiorphan for In Vitro Research: A Technical Guide to Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the physicochemical properties of Thiorphan for in vitro studies. It is designed to assist researchers, scientists, and drug development professionals in designing and executing robust in vitro experiments. This guide includes detailed data on Thiorphan's properties, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Physicochemical Properties of Thiorphan
Thiorphan, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase.[1] Understanding its physicochemical properties is fundamental for its effective use in in vitro settings.
Data Summary
A summary of the key physicochemical properties of Thiorphan is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃S | [2] |
| Molecular Weight | 253.32 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 138-140 °C | [3] |
| pKa (Predicted) | 3.48 ± 0.10 | [3] |
| LogP (Predicted) | 1.3 | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[4] Also soluble in DMF (30 mg/ml) and PBS (pH 7.2) (0.5 mg/ml).[5] | [4][5] |
In Vitro Stability and Storage
Proper handling and storage of Thiorphan are critical to maintain its integrity and ensure the reliability of experimental results.
Storage
For long-term storage, Thiorphan powder should be kept at -20°C under desiccating conditions, where it can be stable for up to 12 months.[4] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
Stability in Aqueous Solutions
A stability study of Thiorphan (1.0 mg/ml) in normal saline containing 1% human serum albumin (HSA) showed that the solution is stable for at least 2 months when stored at -20°C.[7] Upon thawing, a degradation of about 7% was observed.[7] The solution can be kept in a refrigerator for 4 days, while storage at room temperature should be limited to 1 day.[7] The primary degradation pathway is oxidation, leading to the formation of disulfides.[7] It is therefore recommended to purge the solvent with nitrogen before dissolving Thiorphan.[7]
In Vitro Biological Activity
Thiorphan is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase 24.11.[8] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[7]
Quantitative Inhibitory Activity
The inhibitory potency of Thiorphan against neprilysin has been determined in various in vitro studies, with IC₅₀ and Kᵢ values typically in the low nanomolar range.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC₅₀ | 0.007 µM (7 nM) | Neprilysin (NEP) | Not Specified | [5] |
| IC₅₀ | 6.9 nM | Neprilysin (NEP) | Not Specified | [6][9] |
| IC₅₀ | ~1 nM | Rat brain "enkephalinase A" | Not Specified | [3] |
| Kᵢ | >0.1 µM | Angiotensin-Converting Enzyme (ACE) | Not Specified | [5] |
| Kᵢ | >10 µM | Endothelin-Converting Enzyme 1 (ECE1) | Not Specified | [5] |
| Kᵢ | 2.3 nM | Neprilysin | Not Specified | [10] |
| Kᵢ | 150 nM | Angiotensin-converting enzyme | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments involving Thiorphan.
Protocol 1: Determination of Thiorphan Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of Thiorphan in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Thiorphan
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, light-protected microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Preparation of Thiorphan-spiked medium: Prepare a stock solution of Thiorphan in DMSO. Spike the cell culture medium with the Thiorphan stock solution to the final desired concentration.
-
Incubation: Aliquot the Thiorphan-spiked medium into sterile, light-protected microcentrifuge tubes for each time point. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator. The 0-hour sample serves as the initial concentration baseline.
-
Sample Preparation for HPLC:
-
To precipitate proteins, add two volumes of cold acetonitrile to the medium aliquot.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of Thiorphan.
-
A standard curve of Thiorphan in the mobile phase should be prepared to accurately determine the concentration in the samples.
-
-
Data Analysis: Plot the concentration of Thiorphan versus time to determine its degradation kinetics and calculate the half-life (t½) in the specific cell culture medium.
Protocol 2: In Vitro Neprilysin (NEP) Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro potency of Thiorphan against purified or recombinant neprilysin.
Materials:
-
Thiorphan
-
Recombinant human Neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a serial dilution of Thiorphan in the assay buffer. Prepare a solution of the NEP enzyme and the fluorogenic substrate in the assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, the Thiorphan dilutions (or vehicle control), and the NEP enzyme solution.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) over time in kinetic mode. The rate of increase in fluorescence is proportional to NEP activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each Thiorphan concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the Thiorphan concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Assay for Measuring Neprilysin Substrate Accumulation (Substance P)
This protocol provides a framework for assessing the cellular activity of Thiorphan by measuring the accumulation of a neprilysin substrate, Substance P, in the cell culture supernatant.
Materials:
-
Cell line expressing Neprilysin (e.g., SH-SY5Y neuroblastoma cells)
-
Thiorphan
-
Substance P
-
Cell culture medium (e.g., DMEM or RPMI-1640) and supplements
-
Substance P ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed the neprilysin-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of Thiorphan (or vehicle control) for a defined period (e.g., 1 hour).
-
Add a known concentration of Substance P to the wells and incubate for a specific time (e.g., 2-4 hours) at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Substance P Quantification:
-
Quantify the concentration of Substance P in the collected supernatants using a commercially available Substance P ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of Substance P against the concentration of Thiorphan. An increase in Substance P concentration with increasing Thiorphan concentration indicates inhibition of neprilysin activity.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by Thiorphan and general experimental workflows can aid in understanding its mechanism of action and in experimental design.
Neprilysin Signaling Pathway
Neprilysin is a cell-surface peptidase that degrades and inactivates several bioactive peptides, thereby terminating their signaling. Thiorphan inhibits this activity, leading to an accumulation of these peptides and potentiation of their downstream effects.
Downstream Signaling of Substance P (NK1 Receptor)
The accumulation of Substance P due to neprilysin inhibition leads to the activation of its primary receptor, the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. This triggers various downstream signaling cascades.
Downstream Signaling of Bradykinin (B2 Receptor)
Similarly, the accumulation of bradykinin leads to the activation of the Bradykinin B2 Receptor, another G-protein coupled receptor, initiating a distinct set of intracellular signals.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for conducting in vitro studies with Thiorphan, from initial preparation to data analysis.
References
- 1. Enkephalinase-blocking agent thiorphan affects cell growth and differentiation in long term culture of mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Enkephalinase Inhibitor Thiorphan and its Controversial Role in Potentiating Morphine-Induced Analgesia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The potentiation of morphine's analgesic effects is a significant area of research aimed at improving pain management while minimizing adverse effects. Thiorphan, an inhibitor of the enkephalin-degrading enzyme neprilysin (enkephalinase), has been investigated for its potential to enhance morphine-induced analgesia by increasing the bioavailability of endogenous enkephalins. This technical guide provides a comprehensive overview of the theoretical basis, experimental evidence, and underlying signaling pathways related to the interaction between Thiorphan and morphine. While the synergistic potential is mechanistically plausible, the experimental evidence remains conflicting. This document summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling interactions to provide a thorough resource for researchers in pain therapeutics and drug development.
Introduction: The Rationale for Combining Thiorphan and Morphine
Morphine, a potent µ-opioid receptor (MOR) agonist, is a cornerstone of severe pain management. However, its clinical utility is often limited by side effects such as respiratory depression, tolerance, and dependence. Endogenous opioids, such as enkephalins, also play a crucial role in pain modulation by acting on opioid receptors, primarily delta (δ) and to a lesser extent, mu (µ) receptors.[1][2] Enkephalins are rapidly degraded by peptidases, most notably neprilysin (enkephalinase).[3]
Thiorphan is a potent inhibitor of neprilysin, thereby preventing the breakdown of enkephalins and prolonging their analgesic action.[3] The primary hypothesis for the co-administration of Thiorphan and morphine is that by increasing the levels of endogenous enkephalins, Thiorphan could synergistically enhance the analgesic effect of morphine. This could potentially allow for lower doses of morphine to be used, thereby reducing its undesirable side effects. While some studies have explored this interaction, the results have been inconsistent, highlighting the complexity of opioid system pharmacology.
Mechanism of Action: Intersecting Signaling Pathways
The analgesic effects of both morphine and enkephalins are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).
Morphine and the µ-Opioid Receptor Signaling Pathway
Morphine primarily binds to MORs located on neuronal membranes in the central and peripheral nervous systems.[4] Activation of MORs initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the pain signal.
Caption: Morphine's signaling pathway via the µ-opioid receptor.
Thiorphan, Enkephalins, and Opioid Receptor Modulation
Thiorphan itself does not directly act on opioid receptors. Its mechanism is to inhibit neprilysin, the enzyme responsible for the degradation of enkephalins.[3] This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their modulatory effects on pain transmission. Enkephalins can act on both δ- and µ-opioid receptors.
Caption: Mechanism of action of Thiorphan in potentiating enkephalin signaling.
Experimental Evidence: A Conflicting Landscape
The potentiation of morphine-induced analgesia by Thiorphan has been investigated in various animal models, primarily using the hot-plate and tail-flick tests. The results, however, have not been uniformly positive, leading to a debate about the synergistic potential of this drug combination.
Studies Reporting a Lack of Potentiation
Several key studies have failed to demonstrate a significant enhancement of morphine's analgesic effects by Thiorphan. These findings challenge the initial hypothesis of a straightforward synergistic interaction.
| Study (Year) | Animal Model | Analgesic Assay | Thiorphan Dose | Morphine Dose | Outcome |
| Chipkin et al. (1982)[5] | Rat | Tail-flick | 30 mg/kg, s.c. | Not specified | No effect on morphine-induced analgesia. |
| Tseng et al. (1990)[6] | Mouse | Tail-flick | 16 µg, i.t. | i.c.v. admin. | Potentiated β-endorphin but not morphine analgesia. |
| Kayser et al. (1983)[7] | Rat (normal and arthritic) | Vocalization Threshold | 5-15 mg/kg, i.v. | 0.1-1 mg/kg, i.v. | Morphine's effect was enhanced in arthritic rats, but Thiorphan's was not. No synergistic effect was reported. |
Studies Suggesting Potential for Potentiation
In contrast, some research suggests that under certain conditions, enkephalinase inhibitors can enhance the analgesic effects of morphine. These studies often involve different experimental paradigms or related compounds.
| Study (Year) | Animal Model | Analgesic Assay | Enkephalinase Inhibitor | Morphine Dose | Outcome |
| Hachisu et al. (1982)[8] | Rat | Tail-flick | AHPA derivatives | Not specified | A close relationship was found between enkephalinase inhibition and enhancement of morphine analgesia for some derivatives. |
| Vaught & Takemori (1979)[9] | Mouse | Tail-flick | Leu-enkephalin | Not specified | Leu-enkephalin potentiated morphine-induced analgesia. |
Experimental Protocols
The following are generalized protocols for the two most common analgesic assays used in the cited studies.
Hot-Plate Test
This test measures the latency of a thermal pain response.
Caption: A typical workflow for the hot-plate analgesic assay.
Detailed Methodology:
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).
-
Animal Acclimatization: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered Thiorphan, morphine, the combination, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, intravenous).
-
Post-treatment Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Tail-Flick Test
This assay measures the latency to withdraw the tail from a noxious thermal stimulus.
Detailed Methodology:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animal Acclimatization and Restraint: The animal is gently restrained, often in a specialized holder, with its tail exposed.
-
Baseline Measurement: The light beam is focused on a specific point on the tail, and the time taken for the animal to flick its tail away from the heat source is recorded. A cut-off time is used to prevent burns.
-
Drug Administration: Similar to the hot-plate test, animals receive the test compounds or a vehicle.
-
Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: The change in latency from baseline is calculated to determine the analgesic effect.
Discussion and Future Directions
The conflicting results regarding the potentiation of morphine-induced analgesia by Thiorphan suggest a complex interaction that may be influenced by several factors:
-
Route of Administration: The differential effects observed with intrathecal versus systemic administration suggest that the site of action is critical. Potentiation may be more likely to occur at the spinal level where both enkephalinergic and opioidergic systems are densely co-located.
-
Pain Model: The type of pain stimulus (e.g., acute thermal, inflammatory, neuropathic) may influence the degree to which enkephalinergic systems are recruited and thus the potential for potentiation by Thiorphan. The study by Kayser et al. (1983) hints at this, showing enhanced morphine efficacy in arthritic rats, a model of inflammatory pain.[7]
-
Opioid Receptor Subtype Specificity: Morphine is a strong agonist at MORs, while enkephalins have a higher affinity for DORs. The lack of potentiation in some studies could be due to the fact that the analgesic effect of morphine is predominantly mediated by MORs, and the increased enkephalin levels may not be sufficient to significantly enhance this MOR-driven analgesia, or may even induce competing effects through DORs.
Future research should focus on elucidating the specific conditions under which enkephalinase inhibitors can effectively potentiate morphine analgesia. This includes studies using a wider range of pain models, particularly chronic and neuropathic pain, and a more detailed investigation of the dose-response relationships and optimal timing of co-administration. Furthermore, exploring the role of specific opioid receptor subtypes in mediating the combined effects of morphine and Thiorphan will be crucial for understanding the underlying mechanisms and for the rational design of novel combination therapies for pain.
Conclusion
While the inhibition of enkephalin degradation by Thiorphan presents a theoretically sound strategy for enhancing opioid analgesia, the current body of experimental evidence does not uniformly support the potentiation of morphine's effects. The conflicting findings underscore the intricate nature of opioid pharmacology and the need for further research to delineate the precise conditions under which such a synergistic interaction can be reliably achieved. For drug development professionals, this highlights the importance of carefully considering the experimental model, route of administration, and specific opioid when investigating combination therapies involving enkephalinase inhibitors. A deeper understanding of these variables will be essential to unlock the full therapeutic potential of modulating the endogenous opioid system in concert with exogenous opioids for improved pain management.
References
- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 5. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecal administration of thiorphan, bestatin, desipramine and fluoxetine differentially potentiate the antinociceptive effects induced by beta-endorphin and morphine, administered intracerebroventricularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analgesic effects of morphine, but not those of the enkephalinase inhibitor thiorphan, are enhanced in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between enhancement of morphine analgesia and inhibition of enkephalinase by 2S, 3R 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opiate and peptide interaction: effect of enkephalins on morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Divergence of Thiorphan Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical structural distinctions between the enantiomers of Thiorphan, a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. We delve into their stereospecific interactions with NEP and other enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Introduction to Thiorphan and its Stereoisomerism
Thiorphan, chemically known as (±)-N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)glycine, is a thiol-containing inhibitor of the zinc-metalloenzyme neutral endopeptidase.[1][2] NEP plays a crucial role in the inactivation of several peptide hormones, including enkephalins, atrial natriuretic peptide (ANP), and substance P.[3][4] By inhibiting NEP, Thiorphan potentiates the effects of these endogenous peptides, leading to various physiological responses, including analgesia and anti-diarrheal effects.[3][5][6]
The therapeutic potential of Thiorphan is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center at the C-2 position of the mercaptomethyl-phenylpropyl moiety, giving rise to two enantiomers: (R)-Thiorphan and (S)-Thiorphan.[7] While these enantiomers share the same chemical formula and connectivity, their distinct three-dimensional arrangements lead to significant differences in their pharmacological profiles.[8][9][10]
Comparative Inhibitory Activity of Thiorphan Enantiomers
The primary pharmacological target of Thiorphan is neutral endopeptidase. However, its enantiomers exhibit differential activity against other enzymes, most notably angiotensin-converting enzyme (ACE).
| Enzyme | Enantiomer | K_i_ (nM) | IC_50_ (nM) | Notes |
| Neutral Endopeptidase (NEP) | (R)-Thiorphan | 1.7 | 10 | The enantiomers are nearly equipotent in inhibiting NEP.[3][11] |
| (S)-Thiorphan | 2.2 | 10 | ||
| Angiotensin-Converting Enzyme (ACE) | (R)-Thiorphan | 4800 | - | The (S)-isomer is significantly more potent against ACE.[11] |
| (S)-Thiorphan | 110 | - | This highlights the stereospecificity of ACE inhibition by Thiorphan. | |
| Thermolysin | (R)-Thiorphan | 13,000 | - | Both enantiomers are weak inhibitors of thermolysin.[11] |
| (S)-Thiorphan | 6,000 | - |
Structural Basis of Enantiomeric Discrimination
The subtle yet critical differences in the spatial arrangement of the functional groups of (R)- and (S)-Thiorphan dictate their interaction with the active sites of target enzymes.
Interaction with Neutral Endopeptidase (NEP)
Both enantiomers of Thiorphan are potent inhibitors of NEP, suggesting that the active site of NEP can accommodate both configurations without a significant loss of affinity.[2][11] The key interactions involve the thiol group coordinating with the zinc ion in the active site, and the carboxyl and carbonyl groups forming hydrogen bonds with amino acid residues.[1] Computer modeling and crystallographic studies of related inhibitors bound to thermolysin, a bacterial analogue of NEP, have shown that the enzyme's active site can recognize retro-amide bonds as well as standard amide bonds, which may contribute to the similar inhibitory potency of the Thiorphan enantiomers against NEP.[1][12]
Interaction with Angiotensin-Converting Enzyme (ACE)
In contrast to NEP, ACE exhibits a strong preference for the (S)-enantiomer of Thiorphan.[11] This pronounced stereoselectivity suggests that the active site of ACE has stricter conformational requirements for inhibitor binding. The precise structural basis for this discrimination lies in the specific arrangement of binding pockets and hydrogen bond donors/acceptors within the ACE active site, which favors the spatial orientation of the functional groups in the (S)-isomer.
Experimental Protocols
Asymmetric Synthesis of Thiorphan Enantiomers
A stereospecific synthesis is required to obtain enantiomerically pure (R)- and (S)-Thiorphan.[13] A common approach involves the use of chiral auxiliaries to control the stereochemistry of the key carbon-carbon bond formation step.
Methodology:
-
Chiral Auxiliary Acylation: A chiral oxazolidinone is acylated with 3-phenylpropionyl chloride to form a chiral N-acyloxazolidinone.
-
Asymmetric Alkylation: The enolate of the N-acyloxazolidinone is generated using a strong base (e.g., sodium hexamethyldisilazide) and then alkylated with a thiol-protected electrophile (e.g., S-(trityl)thiomethyl iodide). The chiral auxiliary directs the alkylation to occur from a specific face, leading to a high diastereomeric excess of the desired product.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroperoxide, to yield the corresponding carboxylic acid.
-
Amide Coupling: The resulting chiral carboxylic acid is coupled with glycine methyl ester using a standard peptide coupling reagent (e.g., dicyclohexylcarbodiimide/hydroxybenzotriazole).
-
Deprotection: The thiol protecting group (e.g., trityl) is removed under acidic conditions, and the methyl ester is hydrolyzed to yield the final (R)- or (S)-Thiorphan enantiomer.
-
Purification and Characterization: The final product is purified by chromatography (e.g., HPLC), and its enantiomeric purity is determined using chiral chromatography or NMR spectroscopy with a chiral solvating agent.[14][15]
In Vitro NEP and ACE Inhibition Assay
The inhibitory potency of each Thiorphan enantiomer is determined by measuring the reduction in the enzymatic activity of NEP or ACE in the presence of the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human NEP or ACE is used. A fluorogenic substrate, such as N-Dansyl-D-Ala-Gly-pNO2-Phe-Gly for NEP, is prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: Serial dilutions of the (R)- and (S)-Thiorphan enantiomers are prepared in the assay buffer.
-
Assay Procedure:
-
The enzyme, inhibitor, and buffer are pre-incubated at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence (or absorbance) is measured kinetically over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[16] The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
X-ray Crystallography of Inhibitor-Enzyme Complexes
To elucidate the precise binding mode of the Thiorphan enantiomers, co-crystallization with the target enzyme or a suitable analogue like thermolysin is performed.[1][17]
Methodology:
-
Protein Expression and Purification: The target enzyme (e.g., thermolysin) is expressed and purified to homogeneity.
-
Co-crystallization: The purified enzyme is mixed with a molar excess of the Thiorphan enantiomer and subjected to crystallization screening using various precipitants, buffers, and temperatures.
-
Data Collection and Processing: X-ray diffraction data are collected from a suitable crystal at a synchrotron source. The data are processed to determine the space group and unit cell dimensions.[18][19]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of the enzyme as a search model. The inhibitor molecule is then built into the electron density map, and the entire complex is refined to obtain the final atomic coordinates.
NMR Spectroscopy for Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of the Thiorphan enantiomers.[14][20]
Methodology:
-
Sample Preparation: The purified Thiorphan enantiomer is dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube. This agent forms diastereomeric complexes with the enantiomers, which have distinct NMR spectra.
-
1H NMR Analysis: The 1H NMR spectrum is acquired. The chemical shifts of specific protons, particularly those near the chiral center, will differ between the two diastereomeric complexes, allowing for the identification and quantification of each enantiomer.
Signaling Pathways and Biological Implications
Thiorphan's inhibition of NEP has significant downstream effects on various signaling pathways by increasing the local concentrations of NEP substrates.
Enkephalin Signaling Pathway
NEP is a key enzyme in the degradation of enkephalins, which are endogenous opioid peptides that modulate pain perception. By inhibiting NEP, Thiorphan increases the availability of enkephalins to bind to and activate opioid receptors, leading to an analgesic effect.[3][5]
Caption: Enkephalin signaling pathway and the inhibitory action of Thiorphan on NEP.
NEP and IGF-IR-Akt Signaling
NEP can also modulate cell survival pathways. For instance, it inactivates neuropeptides like endothelin-1 (ET-1) and bombesin.[21] These neuropeptides can transactivate the insulin-like growth factor-1 receptor (IGF-IR), leading to the activation of the pro-survival Akt signaling pathway.[22] By degrading these neuropeptides, NEP can inhibit this cross-communication. Thiorphan, by inhibiting NEP, can therefore indirectly promote cell survival signals in certain contexts.
Caption: NEP's role in modulating the IGF-IR-Akt cell survival pathway.
Experimental Workflow for Enantiomer Analysis
A logical workflow is essential for the comprehensive analysis of Thiorphan enantiomers, from synthesis to biological evaluation.
Caption: Logical workflow for the synthesis and analysis of Thiorphan enantiomers.
Conclusion
The enantiomers of Thiorphan, while structurally similar, exhibit distinct pharmacological profiles. Their near-equipotent inhibition of NEP contrasts sharply with the stereoselective inhibition of ACE by the (S)-enantiomer. This divergence underscores the importance of stereochemistry in drug design and development. A thorough understanding of the structural and functional differences between enantiomers, achieved through rigorous experimental evaluation as outlined in this guide, is paramount for the development of more selective and efficacious therapeutics targeting neutral endopeptidase and related enzymes.
References
- 1. Thiorphan and retro-thiorphan display equivalent interactions when bound to crystalline thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 4. Neutral endopeptidase: Significance and symbolism [wisdomlib.org]
- 5. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Enantiomers of thiorphan and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between the inhibitory potencies of thiorphan and retrothiorphan enantiomers on thermolysin and neutral endopeptidase 24.11 and their interactions with the thermolysin active site by computer modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H NMR configurational correlation for retro-inverso dipeptides: application to the determination of the absolute configuration of "enkephalinase" inhibitors. Relationships between stereochemistry and enzyme recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification and proportion of the enantiomers of the antihypertensive drug chlortalidone in its Form II by high quality single-crystal X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neutral endopeptidase inhibits neuropeptide-mediated transactivation of the insulin-like growth factor receptor-Akt cell survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
The Biological Impact of Thiorphan: A Technical Guide to Affected Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiorphan, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase also known as enkephalinase.[1][2] By preventing the degradation of a variety of endogenous peptides, Thiorphan administration triggers a cascade of effects across multiple biological pathways. This technical guide provides an in-depth exploration of these pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling mechanisms. The primary pathways influenced by Thiorphan include the natriuretic peptide system, enkephalinergic signaling, and tachykinin pathways, with significant implications for cardiovascular, renal, neurological, and gastrointestinal functions.
Core Mechanism of Action: Neprilysin Inhibition
Thiorphan exerts its pharmacological effects by selectively and reversibly inhibiting neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease located on the cell surface of various tissues, including the kidneys, vascular endothelium, and the central nervous system.[3][4] NEP is responsible for the breakdown of numerous bioactive peptides.[4] Thiorphan's inhibition of NEP leads to an accumulation of these peptides, thereby potentiating their physiological effects.[1]
Quantitative Data on Neprilysin Inhibition
The inhibitory potency of Thiorphan on neprilysin has been quantified in various studies. This data is crucial for understanding its pharmacological profile.
| Parameter | Value | Species/Tissue | Reference |
| Ki (Inhibition Constant) | 4.7 nM | Neprilysin | [2] |
| Ki (retro-Thiorphan) | 2.3 nM | Neprilysin | [2] |
| Ki (vs. ACE) | > 10 µM (for retro-Thiorphan) | Angiotensin-Converting Enzyme | [2] |
Major Biological Pathways Affected by Thiorphan
The Natriuretic Peptide System
Neprilysin is a key enzyme in the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[5] By inhibiting NEP, Thiorphan increases the circulating levels of these peptides, leading to enhanced activation of their signaling pathways.
The binding of ANP to its receptor, natriuretic peptide receptor-A (NPR-A), a guanylate cyclase-linked receptor, stimulates the conversion of GTP to cyclic guanosine monophosphate (cGMP).[6][7] Elevated intracellular cGMP levels mediate a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to a reduction in blood pressure and volume.[6][8]
Caption: Thiorphan inhibits NEP, increasing ANP levels and cGMP-mediated effects.
Studies in animal models have demonstrated the tangible effects of Thiorphan on renal parameters.
| Parameter | Condition | Change with Thiorphan | Reference |
| Urinary Sodium Excretion | Cirrhotic rats | Significantly increased | [3][9] |
| Glomerular Filtration Rate (GFR) | Cirrhotic rats | No significant change | [3][9] |
| Plasma ANP Levels | Volume-expanded rats | Markedly enhanced and prolonged rise (+214%) | [10] |
| Urinary cGMP Excretion | Cirrhotic rats (renal medulla) | Significantly increased | [3][9] |
Enkephalinergic Signaling
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and emotional regulation.[11] Neprilysin is a primary enzyme responsible for their degradation.[12] Thiorphan, by inhibiting NEP, increases the availability of enkephalins in the synaptic cleft, thereby enhancing their analgesic and other central nervous system effects.[13][14]
Enkephalins bind to opioid receptors, primarily the delta-opioid receptor (DOPr) and the mu-opioid receptor (MOPr), which are G-protein coupled receptors.[11][15] This binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[11] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening pain signals.[11]
Caption: Thiorphan enhances enkephalin signaling, leading to reduced neuronal excitability.
Tachykinin (Substance P) Pathway
Substance P, a member of the tachykinin family of neuropeptides, is involved in pain transmission, neurogenic inflammation, and various other physiological processes.[16][17] Neprilysin contributes to the degradation of Substance P.[3] Consequently, Thiorphan administration can potentiate the effects of Substance P by increasing its local concentrations.[18]
Substance P primarily acts through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[16][19] Activation of NK1R stimulates downstream signaling pathways, including the activation of phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] This can result in increased intracellular calcium and activation of protein kinase C, influencing a variety of cellular responses.[16]
Caption: Thiorphan potentiates Substance P signaling via the NK1 receptor.
Experimental Protocols
In Vivo Hemodynamic and Renal Function Assessment in Rats
This protocol outlines a method to assess the effects of Thiorphan on cardiovascular and renal parameters, as described in studies on cirrhotic rats.[3][9]
Caption: Workflow for assessing Thiorphan's in vivo hemodynamic and renal effects.
Methodology:
-
Animal Preparation: Anesthetize Sprague-Dawley rats and surgically place catheters in the femoral artery (for blood pressure monitoring and blood sampling) and femoral vein (for infusions).
-
Baseline Measurements:
-
Begin a continuous intravenous infusion of ³H-inulin for the measurement of Glomerular Filtration Rate (GFR).[3]
-
After a stabilization period, inject a suspension of radiolabeled microspheres into the left ventricle to measure cardiac output and regional blood flow.
-
Collect urine over a timed period to measure volume and sodium concentration.
-
Collect a baseline blood sample.
-
-
Thiorphan Administration: Administer Thiorphan intravenously, typically as a loading dose followed by a continuous infusion (e.g., 0.5 mg/kg loading dose, then 0.1 mg/kg/min for 30 minutes).[3][9]
-
Post-Treatment Measurements:
-
Inject a second set of differently labeled microspheres.
-
Perform a second timed urine collection.
-
Collect a second blood sample.
-
-
Analysis:
-
Determine GFR by measuring ³H-inulin clearance.
-
Calculate hemodynamic parameters from the distribution of radiolabeled microspheres.
-
Analyze urine and plasma samples for electrolyte concentrations and levels of relevant peptides (e.g., ANP) and second messengers (e.g., cGMP) using appropriate assay kits (e.g., ELISA, RIA).
-
Plasma Sample Preparation for Thiorphan Analysis
Accurate quantification of Thiorphan in plasma is essential for pharmacokinetic studies. Due to its reactive thiol group, specific sample preparation is required.[20]
Protocol for Protein Precipitation (PP):
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at approximately 1000-2000 x g for 10 minutes at 4°C to separate the plasma.
-
Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis by LC-MS/MS.
Conclusion
Thiorphan administration profoundly impacts several key biological pathways through its primary action as a neprilysin inhibitor. The potentiation of the natriuretic peptide, enkephalinergic, and tachykinin systems underlies its therapeutic applications, including its use as an antidiarrheal agent and its potential in other conditions. Understanding the intricate signaling cascades and the quantitative effects on physiological parameters is paramount for researchers and clinicians working to harness the therapeutic potential of neprilysin inhibition. The experimental protocols provided herein offer a framework for the continued investigation of Thiorphan and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 9. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiorphan-induced natriuresis in volume-expanded rats: roles of endogenous atrial natriuretic factor and kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 14. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Substance P - Wikipedia [en.wikipedia.org]
- 18. Effect of thiorphan on tachykinin-induced potentiation of nerve-mediated contractions of the rat isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the In Vivo and In Vitro Effects of Thiorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiorphan, the active metabolite of the prodrug racecadotril, is a potent inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase. By preventing the degradation of endogenous enkephalins and other peptides, Thiorphan exerts a range of pharmacological effects. This technical guide provides an in-depth comparison of the in vivo and in vitro activities of Thiorphan, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: Neprilysin Inhibition
Thiorphan's primary mechanism of action is the competitive and reversible inhibition of neprilysin, a zinc-dependent metalloprotease.[1] Neprilysin is responsible for the breakdown of several endogenous peptides, most notably the enkephalins, which are endogenous opioid peptides involved in pain modulation.[2][3] By inhibiting neprilysin, Thiorphan increases the local concentration and prolongs the action of these peptides, leading to its observed pharmacological effects.[2][4]
dot
Caption: Mechanism of action of Thiorphan.
Quantitative In Vitro Data
The in vitro potency of Thiorphan is primarily determined by its ability to inhibit neprilysin activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | ~1.8 - 6.9 nM | Mouse brain, Striatal membranes | Various | [5][6][7] |
| Ki | ~2.3 - 4.7 nM | Neprilysin | N/A | [1] |
| Isomer Potency | R and S isomers are equipotent as NEP inhibitors | Rat brain "enkephalinase A" | N/A | [8] |
| Selectivity | Weakly inhibits Angiotensin-Converting Enzyme (ACE) at higher concentrations (Ki ≈ 150 nM) | ACE | N/A | [1] |
Detailed In Vitro Experimental Protocol: Neprilysin Inhibition Assay
This protocol describes a representative fluorometric assay for determining the inhibitory activity of Thiorphan on neprilysin.
Objective: To quantify the IC50 of Thiorphan for neprilysin.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Thiorphan
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 µM ZnSO4, 0.01% Tween-20, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
384-well black opaque plates
-
Fluorometric plate reader (λex = 330 nm / λem = 430 nm)[9]
Procedure:
-
Thiorphan Preparation: Prepare a stock solution of Thiorphan in DMSO. Create a serial dilution series in Assay Buffer to achieve a range of final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant neprilysin in Assay Buffer to a concentration that results in a linear rate of substrate cleavage over the measurement period.
-
Assay Reaction:
-
Add 25 µL of the Thiorphan dilutions (or vehicle control) to the wells of the 384-well plate.
-
Add 25 µL of the diluted neprilysin solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic NEP substrate (pre-warmed to 37°C) to each well. The final substrate concentration should be at or near its Km value.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each Thiorphan concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the Thiorphan concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot
Caption: Experimental workflow for in vitro NEP inhibition assay.
Quantitative In Vivo Data
The in vivo effects of Thiorphan are diverse, reflecting the widespread distribution of neprilysin and its substrates. The primary application of its prodrug, racecadotril, is as an antidiarrheal, but it also exhibits analgesic and other physiological effects.
| Effect | Animal Model | Assay | Effective Dose (Thiorphan/Racecadotril) | Outcome | Reference |
| Analgesia | Mouse | Acetic Acid Writhing Test | 30-300 mg/kg (Thiorphan, i.p.) | Dose-dependent reduction in writhing | [10] |
| Analgesia | Mouse | Hot Plate Test | 300 mg/kg (Thiorphan, i.p.) | Significant increase in jump latency | [11] |
| Analgesia | Rat | Tail-Flick Test | 30 mg/kg (Thiorphan, s.c.) | Potentiation of enkephalinamide-induced analgesia | [12] |
| Antidiarrheal | Dog | Cholera Toxin-induced Secretion | 10 mg/kg (Racecadotril, p.o.) | Significant decrease in water and electrolyte hypersecretion | [13] |
| CNS Penetration | Mouse | Brain Homogenate Analysis | 300 mg/kg (Thiorphan, i.p.) | Peak brain concentration of 18.2 ± 2.4 nmol/g at 30 min | [10] |
| Enkephalin Metabolism | Mouse | Brain Homogenate Analysis | 300 mg/kg (Thiorphan, i.p.) | Tyr-Gly-Gly levels reduced to 21.5% of control at 30 min | [10] |
Pharmacokinetics (of Racecadotril): Racecadotril is rapidly absorbed and converted to its active metabolite, Thiorphan.[4] Peak plasma levels of Thiorphan are typically reached within 60 minutes of oral administration of racecadotril.[4] The elimination half-life of Thiorphan is approximately 3 hours.[14]
Detailed In Vivo Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To assess the peripheral analgesic activity of Thiorphan.
Principle: Intraperitoneal injection of a mild irritant like acetic acid causes visceral pain, which manifests as a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the frequency of these writhes.[2][15]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Thiorphan
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6-1% in saline)
-
Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) or subcutaneous (s.c.) administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization and Grouping: Acclimatize mice to the laboratory for at least one week. Randomly assign mice to treatment groups (vehicle control, positive control e.g., indomethacin, and Thiorphan dose groups), with n=6-10 animals per group.
-
Drug Administration: Administer Thiorphan or vehicle via the desired route (e.g., i.p. or s.c.). A pre-treatment time of 30-60 minutes is typical to allow for drug absorption and distribution.
-
Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period, typically 10-20 minutes.[2][16]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of Thiorphan.
Principle: This test measures the latency of a mouse's response to a thermal stimulus. An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect.[14][17]
Materials:
-
Male mice (20-25 g)
-
Hot plate apparatus with adjustable temperature
-
Thiorphan
-
Vehicle
-
Animal enclosure
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).[11][17]
-
Baseline Latency: Place each mouse individually on the hot plate and measure the baseline latency to the first sign of nociception (e.g., licking a hind paw, flicking a paw, or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer Thiorphan or vehicle to the respective groups.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency again.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each animal and across treatment groups. An increase in latency indicates analgesia.
dot
Caption: Experimental workflow for an in vivo analgesia assay.
Conclusion: Bridging In Vitro Potency and In Vivo Efficacy
Thiorphan is a potent inhibitor of neprilysin in vitro, with nanomolar IC50 and Ki values. This high intrinsic activity translates to a range of in vivo effects, most notably analgesia and intestinal antisecretory actions. The in vivo efficacy is dependent on pharmacokinetic factors, such as the rapid conversion from its prodrug racecadotril and its ability to reach target tissues. While Thiorphan itself has limited ability to cross the blood-brain barrier, centrally-mediated effects can be observed upon direct administration or with high systemic doses.[4][10] The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of Thiorphan and other neprilysin inhibitors. The clear correlation between its in vitro mechanism—the inhibition of enkephalin degradation—and its in vivo physiological effects underscores the importance of this pathway in pain and secretion modulation.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Background [frontiersin.org]
- 8. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]
- 11. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Racecadotril demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hot plate test [panlab.com]
- 15. benchchem.com [benchchem.com]
- 16. saspublishers.com [saspublishers.com]
- 17. meliordiscovery.com [meliordiscovery.com]
Thiorphan: A Technical Guide to a Pioneering Enkephalinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core research and seminal literature surrounding Thiorphan, a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. Thiorphan's development marked a significant milestone in the understanding of the endogenous opioid system and has led to clinically important therapies. This document details its mechanism of action, summarizes key quantitative data from foundational studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction and Seminal Discoveries
The journey of Thiorphan began with the quest to understand the rapid inactivation of endogenous opioid peptides, the enkephalins. In 1980, a pivotal paper published in Nature by Roques et al. described the design and synthesis of Thiorphan, (DL-3-mercapto-2-benzylpropanoyl)-glycine, the first potent and specific inhibitor of enkephalinase.[1] This enzyme, a dipeptidyl carboxypeptidase, is responsible for cleaving the Gly3-Phe4 bond of enkephalins, thus terminating their analgesic and other physiological effects.[1] The researchers demonstrated that Thiorphan could protect enkephalins from degradation in vitro at nanomolar concentrations and exhibited antinociceptive activity in vivo, which was blockable by the opioid antagonist naloxone.[1]
Subsequent research focused on the prodrug approach to improve bioavailability. Racecadotril, the benzyl ester of Thiorphan, was developed as a more lipophilic compound that is rapidly converted to the active metabolite Thiorphan in the body.[2] This strategy proved successful, leading to the development of racecadotril as an effective antidiarrheal agent.[3][4]
Mechanism of Action
Thiorphan exerts its pharmacological effects by inhibiting neutral endopeptidase (NEP), a zinc-containing metalloproteinase.[1][5] NEP is a membrane-bound enzyme found in various tissues, including the brain, kidneys, and intestinal epithelium, and is responsible for the degradation of several signaling peptides.[1]
By inhibiting NEP, Thiorphan prevents the breakdown of enkephalins.[5] This leads to an accumulation of these endogenous opioids in the synaptic cleft, enhancing their interaction with opioid receptors (primarily delta-opioid receptors in the context of intestinal secretion).[1] This enhanced enkephalinergic signaling results in a range of physiological effects, including analgesia and, most notably, a reduction in intestinal hypersecretion, which is the basis for its use in treating diarrhea.[1][4]
Signaling Pathway of Thiorphan in the Intestinal Epithelium
Caption: Mechanism of Thiorphan in reducing intestinal hypersecretion.
Quantitative Data on Thiorphan and Related Compounds
The following tables summarize key quantitative data from seminal papers on Thiorphan research, providing a comparative view of its inhibitory potency under different experimental conditions.
| Compound | Enzyme Source | Substrate | Assay Method | IC50 (nM) | Ki (nM) | Reference |
| Thiorphan | Striatal membranes | Not Specified | Not Specified | 4.7 | - | Roques et al., 1980 |
| Thiorphan | Purified NEP | Not Specified | Not Specified | 1.8 | - | As cited in Benchchem |
| Thiorphan | Purified NEP (mouse brain) | Not Specified | Not Specified | - | 6.1 | Lecomte et al., 1986 |
| Racecadotril | Purified NEP (mouse brain) | Not Specified | Not Specified | - | 4500 | Lecomte et al., 1986 |
| Racecadotril | Rat brain membranes | Not Specified | Pre-incubation | - | 8.6 (apparent) | Lecomte et al., 1986 |
Note: The apparently lower Ki for Racecadotril after pre-incubation is due to its conversion to the more potent Thiorphan.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in Thiorphan research, synthesized from various sources to represent typical protocols.
Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric Method)
This protocol is based on the principle that active NEP cleaves a synthetic fluorogenic substrate, and the inhibition of this activity by Thiorphan can be quantified.
Materials:
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Purified NEP or tissue homogenate (e.g., brain or kidney membranes)
-
NEP fluorogenic substrate (e.g., o-aminobenzoic acid (Abz)-based peptide)
-
Thiorphan (or other inhibitors) at various concentrations
-
Microplate reader capable of fluorescence detection
-
96-well plates (white or black for fluorescence)
Procedure:
-
Sample Preparation: Homogenize tissue (e.g., ~100 mg) or pelleted cells in ice-cold NEP Assay Buffer, potentially containing protease inhibitors. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C and collect the supernatant or membrane pellet, depending on the desired enzyme fraction.
-
Assay Setup: In a 96-well plate, add a defined amount of the enzyme preparation to each well.
-
Inhibitor Addition: Add varying concentrations of Thiorphan (or a vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NEP fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by NEP releases a fluorophore, leading to a quantifiable signal.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Radioligand Binding Assay for NEP
This assay measures the affinity of Thiorphan for NEP by competing with a radiolabeled ligand that binds to the enzyme.
Materials:
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)
-
Membrane preparation containing NEP
-
Radiolabeled ligand (e.g., [3H]-Thiorphan or another specific NEP ligand)
-
Unlabeled Thiorphan at various concentrations
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Incubation: In test tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Thiorphan.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The membranes and the bound ligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled Thiorphan concentration. The resulting competition curve is used to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow for NEP Inhibition Assay
Caption: A typical workflow for determining the IC50 of Thiorphan.
Conclusion and Future Directions
The discovery and development of Thiorphan have been instrumental in validating neutral endopeptidase as a therapeutic target. The research outlined in this guide highlights the rigorous scientific investigation that underpinned its journey from a novel chemical entity to a clinically useful drug. The methodologies described provide a foundation for the continued exploration of NEP inhibitors for various therapeutic applications, including cardiovascular diseases and pain management. Future research may focus on developing even more selective and potent inhibitors, as well as exploring the role of NEP in other physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Enkephalin-degrading dipeptidylaminopeptidase: characterization of the active site and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. julac-network.primo.exlibrisgroup.com [julac-network.primo.exlibrisgroup.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Thiorphan Solution Preparation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Thiorphan solutions intended for in vivo animal studies. Thiorphan is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.[1][2][3] By inhibiting NEP, Thiorphan prevents the degradation of various endogenous peptides, including enkephalins, atrial natriuretic peptide (ANP), substance P, and bradykinin, thereby potentiating their physiological effects.[4][5] These protocols are designed to ensure solution stability, accuracy of dosage, and suitability for various routes of administration.
Data Presentation: Thiorphan Solution Parameters
The following tables summarize key quantitative data for the preparation of Thiorphan solutions based on published research.
Table 1: Solubility and Vehicle Composition for Thiorphan Administration
| Administration Route | Vehicle/Solvent System | Concentration | Animal Model | Reference |
| Intravenous (Infusion) | 0.25 N Sodium Bicarbonate Solution | 5 mg/mL | Rat | [4] |
| Intraperitoneal | PBS containing 5% ethanol-chloroform | Not Specified (Dose: 50 mg/kg) | Mouse | [6] |
| Intraperitoneal | DMSO (stock) diluted in Corn oil | ≥ 2.08 mg/mL | Not Specified | [6] |
| Intraperitoneal | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2 mg/mL | Not Specified | [7] |
| Intracerebroventricular | Diluted in PBS containing 5% ethanol-chloroform | Not Specified (Dose: 25 µg) | Mouse | [6] |
| Intracerebroventricular | Vehicle not specified | 75 µg/5 µL/h (infusion) | Rat | [8] |
| Subcutaneous | Not Specified | 30 mg/kg | Rat | [9] |
Table 2: Stability of Thiorphan Solutions
| Storage Condition | Solvent/Vehicle | Concentration | Stability Period | Key Findings & Recommendations | Reference |
| -80°C | DMSO (stock solution) | Not Specified | 6 months | Protect from light. | [6] |
| -20°C | DMSO (stock solution) | Not Specified | 1 month | Protect from light. | [6] |
| -20°C | Normal saline with 1% HSA | 1.0 mg/mL | At least 2 months | Main degradation is via oxidation. Purge solvent with nitrogen before dissolving Thiorphan. | [10] |
| 4°C | Normal saline with 1% HSA | 1.0 mg/mL | 4 days | ~7% oxidative degradation upon thawing. | [10] |
| Room Temperature | Normal saline with 1% HSA | 1.0 mg/mL | Limit to 1 day | [10] |
Signaling Pathway of Thiorphan Action
Thiorphan's primary mechanism of action is the inhibition of Neutral Endopeptidase (NEP). This enzyme is responsible for the degradation of a variety of signaling peptides. By blocking NEP, Thiorphan effectively increases the local concentrations of these peptides, allowing them to exert more potent and prolonged effects on their respective receptors.
Caption: Mechanism of action of Thiorphan.
Experimental Workflow: Thiorphan Solution Preparation and Administration
The following diagram outlines a general workflow for the preparation and administration of a Thiorphan solution for an in vivo study. Specific details for each protocol are provided in the subsequent sections.
Caption: General workflow for Thiorphan solution preparation.
Experimental Protocols
Important Considerations Before Starting:
-
Aseptic Technique: All solutions for parenteral administration must be prepared under sterile conditions to prevent infection. Use a laminar flow hood, sterile equipment, and appropriate personal protective equipment.
-
Vehicle Selection: The choice of vehicle is critical and depends on the administration route, desired pharmacokinetics, and the solubility of Thiorphan. Always ensure the vehicle is non-toxic and appropriate for the specific animal model and study design.[11]
-
Stability: Thiorphan can be susceptible to oxidative degradation.[10] For aqueous solutions intended for storage, it is recommended to use deoxygenated solvents (e.g., by purging with nitrogen gas). Prepare solutions fresh whenever possible.
-
Purity: Use high-purity, research-grade Thiorphan. Non-pharmaceutical grade compounds should be justified and prepared to ensure safety and minimize variability.[12]
Protocol 1: Preparation of Thiorphan for Intravenous (IV) Infusion in Rats
This protocol is adapted from a study investigating the cardiovascular and renal effects of Thiorphan in cirrhotic rats.[4]
Materials:
-
DL-Thiorphan powder
-
0.25 N Sodium Bicarbonate (NaHCO₃) solution, sterile
-
Sterile water for injection
-
Sterile vials
-
0.22 µm syringe filters
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle: Prepare a sterile 0.25 N Sodium Bicarbonate solution.
-
Weigh Thiorphan: Accurately weigh the required amount of DL-Thiorphan powder in a sterile vial using an aseptic technique.
-
Dissolve Thiorphan: Add the calculated volume of 0.25 N NaHCO₃ solution to the vial to achieve a final concentration of 5 mg/mL.
-
Ensure Complete Dissolution: Gently vortex or swirl the vial until the Thiorphan is completely dissolved. The solution should be clear.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile container.
-
Administration: The solution is now ready for intravenous infusion. A typical administration protocol involves a loading dose followed by a continuous infusion (e.g., 0.5 mg/kg loading dose, followed by 0.1 mg/kg/min for 30 minutes).[4]
Protocol 2: Preparation of Thiorphan for Intraperitoneal (IP) Injection
This protocol provides a general method for preparing Thiorphan for IP injection using a co-solvent system, which is suitable for compounds with poor aqueous solubility.
Materials:
-
DL-Thiorphan powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
0.22 µm syringe filters (ensure compatibility with DMSO)
Procedure:
-
Prepare Stock Solution: In a sterile tube, dissolve the accurately weighed Thiorphan powder in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Sonicate briefly in a water bath if necessary to aid dissolution.
-
Prepare Dosing Solution (Example for a 2 mg/mL final concentration):
-
This formulation is based on a common vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
For a final volume of 1 mL: a. Start with 100 µL of the 20 mg/mL Thiorphan stock solution in DMSO. b. Add 400 µL of PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80. Mix again until homogeneous. d. Slowly add 450 µL of sterile saline, mixing continuously to prevent precipitation.
-
-
Final Check: The final solution should be clear and free of precipitates. If precipitation occurs, formulation adjustments may be necessary.
-
Sterile Filtration: If required by the study protocol and possible without causing precipitation, filter the final solution through a sterile 0.22 µm syringe filter.
-
Administration: Administer the solution to the animal via intraperitoneal injection at the desired dose volume.
Protocol 3: Preparation of Thiorphan in Corn Oil for Oral or IP Administration
This protocol is suitable for oral gavage or intraperitoneal administration when a lipid-based vehicle is desired.
Materials:
-
DL-Thiorphan powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes or vials
Procedure:
-
Prepare Stock Solution: Dissolve the accurately weighed Thiorphan powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[6]
-
Prepare Dosing Solution:
-
To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of sterile corn oil.[6]
-
Mix thoroughly by vortexing to ensure a uniform suspension or solution.
-
-
Administration: Administer the formulation via the desired route (oral gavage or IP injection). Note that this preparation will likely be a suspension and should be mixed well immediately before each administration.
References
- 1. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TargetMol [targetmol.com]
- 8. Physical dependence produced by chronic intracerebroventricular infusion of [D-Arg]kyotorphin or thiorphan to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Thiorphan Administration in Cirrhotic Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of thiorphan, a neutral endopeptidase (NEP) inhibitor, in rat models of liver cirrhosis. The information is compiled from established experimental procedures to ensure reproducibility and accuracy in research settings.
Overview and Significance
Thiorphan is the active metabolite of the prodrug racecadotril and functions as a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] NEP is an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP) and enkephalins.[1] In the context of liver cirrhosis, which is often associated with cardiovascular and renal dysfunction, inhibiting NEP with thiorphan can modulate the levels of these peptides and potentially offer therapeutic benefits.[3][4] Research in cirrhotic rat models has demonstrated that thiorphan can induce natriuresis (sodium excretion) without negatively impacting systemic hemodynamics, suggesting its potential utility in managing complications such as ascites.[3][4]
Experimental Models of Liver Cirrhosis in Rats
The successful investigation of thiorphan's effects is predicated on the use of a reliable and reproducible model of liver cirrhosis. Several methods are commonly employed to induce cirrhosis in rats, each with distinct characteristics.
Commonly Used Models:
-
Bile Duct Ligation (BDL): This surgical procedure involves the ligation and transection of the common bile duct, leading to cholestatic liver injury, fibrosis, and ultimately, cirrhosis. It is a widely used and well-characterized model.[3][4]
-
Thioacetamide (TAA) Administration: TAA is a hepatotoxin that, when administered repeatedly, causes chronic liver injury, inflammation, and fibrosis, mimicking the progression of human cirrhosis.[5][6][7] TAA can be administered via intraperitoneal injection or in drinking water.[7]
-
Carbon Tetrachloride (CCl₄) Administration: CCl₄ is another potent hepatotoxin that induces centrilobular necrosis and fibrosis upon repeated administration.[5][8] It is typically administered via intraperitoneal injection.
The choice of model may depend on the specific research question and the desired pathological features of cirrhosis.
Thiorphan Administration Protocol
The following protocol is based on a study investigating the effects of thiorphan in a bile duct ligation-induced cirrhotic rat model.[3][4]
3.1. Materials
-
Thiorphan (dl-3-mercapto-2-benzylpropanoyl-glycine)
-
0.25 N Sodium Bicarbonate Solution (Vehicle)
-
Cirrhotic rats (e.g., Sprague-Dawley rats with BDL-induced cirrhosis)
-
Control rats (sham-operated)
-
Infusion pumps
-
Catheters for intravenous administration
3.2. Thiorphan Solution Preparation
Prepare a thiorphan solution at a concentration of 5 mg/mL in 0.25 N sodium bicarbonate solution.[3]
3.3. Dosing and Administration
The recommended intravenous infusion protocol is as follows:[3][4]
-
Administer a loading dose of 0.5 mg/kg of thiorphan over 1 minute.
-
Immediately follow with a continuous infusion of 0.1 mg/kg/min for 30 minutes.
This results in a total dose of 3.5 mg/kg.[3]
Experimental Workflow and Data Collection
A typical experimental workflow to assess the effects of thiorphan in cirrhotic rats is outlined below.
Quantitative Data Summary
The following tables summarize the reported effects of thiorphan administration in cirrhotic rats compared to control animals.[3][4]
Table 1: Hemodynamic Effects of Thiorphan
| Parameter | Group | Baseline | Post-Thiorphan |
| Cardiac Output (mL/min) | Control | 120 ± 10 | 100 ± 8 |
| Cirrhotic | 150 ± 12 | 145 ± 11 | |
| Systemic Vascular Resistance (mmHg/mL/min) | Control | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Cirrhotic | 0.6 ± 0.05 | 0.6 ± 0.05 |
*p < 0.05 vs. Baseline
Table 2: Renal and Hormonal Effects of Thiorphan
| Parameter | Group | Baseline | Post-Thiorphan |
| Glomerular Filtration Rate (mL/min) | Control | 1.2 ± 0.1 | 1.1 ± 0.1 |
| Cirrhotic | 0.8 ± 0.1 | 0.9 ± 0.1 | |
| Urine Sodium Excretion (µmol/min) | Control | 1.5 ± 0.2 | 1.6 ± 0.2 |
| Cirrhotic | 0.5 ± 0.1 | 1.0 ± 0.2 | |
| Plasma ANP (fmol/mL) | Control | 21.2 ± 8.9 | 36.6 ± 15.5 |
| Cirrhotic | 14.1 ± 3.4 | 23.9 ± 9.5 | |
| Plasma ET-1 (fmol/mL) | Control | 1.0 ± 0.1 | 1.5 ± 0.2 |
| Cirrhotic | 1.8 ± 0.2 | 1.9 ± 0.2 |
*p < 0.05 vs. Baseline
Mechanism of Action and Signaling Pathway
Thiorphan's primary mechanism of action is the inhibition of neutral endopeptidase (NEP). In the context of cirrhosis, this leads to an increase in the bioavailability of NEP substrates, such as atrial natriuretic peptide (ANP). While systemic ANP levels may not significantly increase, thiorphan appears to have a direct renal effect.[3] It increases cyclic guanosine monophosphate (cGMP) concentrations and decreases Na⁺-K⁺ ATPase activity in the renal medulla of cirrhotic rats.[3][4] This leads to natriuresis.
Conclusion
The administration of thiorphan to cirrhotic rat models, particularly via the detailed intravenous protocol, provides a valuable tool for investigating the role of neutral endopeptidase in the pathophysiology of cirrhosis-related complications. The data suggests a direct renal mechanism of action that promotes sodium excretion, highlighting a potential therapeutic avenue for managing ascites in cirrhotic patients. Researchers utilizing this protocol should adhere to the specified dosages and experimental procedures to ensure the validity and reproducibility of their findings.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]
Application Notes and Protocols for Measuring Thiorphan's Inhibitory Activity on Neprilysin in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is a potent and selective inhibitor of Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1][2] NEP is a zinc-containing metalloproteinase that plays a crucial role in the degradation of several bioactive peptides, including enkephalins, substance P, and natriuretic peptides.[3][4] By inhibiting NEP, Thiorphan prevents the breakdown of these peptides, thereby potentiating their physiological effects.[2] Enkephalins, for instance, are endogenous opioid pentapeptides that regulate pain, mood, and stress responses by binding to delta (δ) and mu (μ) opioid receptors.[5][6][7][8][9] The inhibition of their degradation by Thiorphan enhances their analgesic and other neurological effects.[10][11] This makes Thiorphan and other NEP inhibitors valuable tools in neuroscience research and potential therapeutic agents for various conditions, including pain management and cardiovascular diseases.[12][13]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of Thiorphan on NEP. The assay utilizes a fluorogenic NEP substrate to quantify enzyme activity in a cellular context, offering a robust and high-throughput compatible method for screening and characterizing NEP inhibitors.
Signaling Pathway and Mechanism of Action
Neprilysin (NEP) is a cell-surface peptidase that cleaves and inactivates enkephalins. By inhibiting NEP, Thiorphan increases the local concentration of enkephalins, allowing them to bind to and activate opioid receptors, primarily the delta-opioid receptor (DOPr) and mu-opioid receptor (MOPr). This binding initiates a G-protein-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the perception of pain.[6]
Figure 1: Thiorphan's Mechanism of Action.
Quantitative Data
The inhibitory potency of Thiorphan against Neprilysin is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values can vary slightly depending on the assay conditions, enzyme source, and substrate used.
| Compound | Parameter | Value | Enzyme Source | Substrate | Reference |
| Thiorphan | IC50 | 6.9 nM | Not Specified | Not Specified | [1] |
| Thiorphan | Ki | 4.7 nM | "Enkephalinase" | Not Specified | [10] |
| Thiorphan | Ki | 2.3 nM | Neprilysin | Retro-thiorphan | [10] |
Experimental Protocols
Cell-Based Neprilysin Inhibition Assay
This protocol describes the measurement of Thiorphan's inhibitory effect on NEP activity in a cell-based format using a fluorogenic substrate. Human neuroblastoma SH-SY5Y cells, which endogenously express NEP, are a suitable model for this assay.[14]
-
Cells: Human neuroblastoma SH-SY5Y cells.
-
NEP Inhibitor: Thiorphan (DL-3-Mercapto-2-benzylpropanoylglycine)[1]
-
Fluorogenic NEP Substrate: Abz-based peptide (e.g., from a commercial Neprilysin Activity Assay Kit)[3]
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: 50 mM Tris, pH 7.4, or as recommended by the substrate manufacturer.[15]
-
Solvent: DMSO for dissolving Thiorphan.[1]
-
Equipment:
Figure 2: Cell-Based NEP Inhibition Assay Workflow.
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of Thiorphan in DMSO.[1]
-
On the day of the assay, prepare serial dilutions of Thiorphan in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as in the Thiorphan dilutions).
-
-
Assay Protocol:
-
Gently wash the confluent cell monolayer twice with Assay Buffer.
-
Add the prepared Thiorphan dilutions and vehicle control to the respective wells.
-
Include control wells:
-
No Inhibitor Control: Cells with Assay Buffer and vehicle.
-
No Cell Control: Wells with Assay Buffer only to measure background fluorescence.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.[15]
-
-
Enzymatic Reaction and Measurement:
-
Prepare the NEP substrate working solution in Assay Buffer according to the manufacturer's instructions.
-
To initiate the reaction, add the NEP substrate working solution to all wells.
-
Immediately place the microplate into a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~330 nm, Emission: ~430 nm) in kinetic mode, taking readings every 1-2 minutes for 60-120 minutes.[15]
-
-
Calculate Reaction Rates:
-
For each well, plot fluorescence intensity against time.
-
Determine the rate of reaction (slope) from the linear portion of the curve.
-
-
Determine Percent Inhibition:
-
Calculate the percentage of NEP inhibition for each Thiorphan concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of No Inhibitor Control)] x 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the Thiorphan concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Thiorphan that inhibits 50% of the NEP activity.
-
Troubleshooting
-
High Background Fluorescence: Ensure the use of black microplates. Check for autofluorescence of the compounds or media components.
-
Low Signal: Ensure cells are healthy and confluent. Check the activity of the NEP substrate and the settings of the fluorescence reader.
-
Inconsistent Results: Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for the substrate addition to minimize pipetting variability.[15]
Conclusion
This cell-based assay provides a reliable and efficient method for quantifying the inhibitory activity of Thiorphan on neprilysin. The protocol can be adapted for high-throughput screening of other potential NEP inhibitors and is a valuable tool for research in pharmacology and drug development. The detailed understanding of Thiorphan's mechanism of action and its quantitative inhibitory properties is essential for its application as a research tool and for the development of novel therapeutics targeting the enkephalinergic system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thiorphan, Neprilysin/neutral endopeptidase inhibitor (CAS 76721-89-6) | Abcam [abcam.com]
- 5. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enkephalin - Wikipedia [en.wikipedia.org]
- 9. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MEROPS - the Peptidase Database [ebi.ac.uk]
- 11. In vitro and in vivo effects of thiorphan: an inhibitor of enkephalinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Atrial Natriuretic Peptide (ANP) Degradation Using Thiorphan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thiorphan, a potent inhibitor of neutral endopeptidase (NEP/CD10), for investigating the degradation of Atrial Natriuretic Peptide (ANP). This document outlines the underlying signaling pathways, detailed experimental protocols for both in vitro and in vivo studies, and presents quantitative data to facilitate experimental design and data interpretation.
Introduction
Atrial Natriuretic Peptide (ANP) is a cardiac hormone pivotal in regulating blood pressure, natriuresis, and diuresis.[1] Its physiological effects are primarily mediated through the activation of the natriuretic peptide receptor-A (NPR-A), which leads to the production of the second messenger cyclic guanosine monophosphate (cGMP). The biological activity of ANP is tightly controlled by its rapid degradation, primarily by the cell-surface metalloprotease neutral endopeptidase (NEP).[1]
Thiorphan is a specific inhibitor of NEP. By blocking NEP-mediated degradation, Thiorphan increases the bioavailability of endogenous ANP, thereby potentiating its physiological effects.[2] This makes Thiorphan an invaluable tool for studying the role of ANP in various physiological and pathophysiological processes.
ANP Signaling Pathway and NEP-Mediated Degradation
ANP initiates its signaling cascade by binding to the NPR-A receptor, a transmembrane guanylyl cyclase. This binding event stimulates the conversion of GTP to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to elicit physiological responses such as vasodilation and increased sodium and water excretion.[1] Neutral endopeptidase terminates this signaling by cleaving and inactivating ANP. Thiorphan, by inhibiting NEP, prevents this degradation, leading to sustained ANP signaling.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of Thiorphan on ANP degradation and its physiological consequences.
Table 1: Effect of Thiorphan on Plasma ANP and Renal cGMP in Rats
| Animal Model | Treatment | Plasma ANP (fmol/mL) | Renal Medullary cGMP (pmol/mg protein) | Reference |
| Sham-operated Rats | Vehicle | 21.2 ± 8.9 | Not Reported | [3] |
| Sham-operated Rats | Thiorphan (0.5 mg/kg + 0.1 mg/kg/min) | 36.6 ± 15.5 | No significant change | [3] |
| Cirrhotic Rats (BDL) | Vehicle | 14.1 ± 3.4 | Decreased vs. Sham | [3] |
| Cirrhotic Rats (BDL) | Thiorphan (0.5 mg/kg + 0.1 mg/kg/min) | 23.9 ± 9.5 | Significantly increased vs. Vehicle | [3] |
| Conscious Rabbits | Vehicle | 65 ± 26 | Not Reported | [4] |
| Conscious Rabbits | Thiorphan (25 µg/kg/min for 90 min) | 163 ± 52 | Not Reported | [4] |
BDL: Bile Duct Ligation
Table 2: Physiological Effects of Thiorphan in Rats
| Animal Model | Treatment | Urinary Sodium Excretion (µmol/min) | Urine Flow (mL/h/100g) | Reference |
| Anesthetized Rats | ANP (330 ng/kg/min) | Increased from baseline | Increased from baseline | [2] |
| Anesthetized Rats | ANP + Thiorphan | Further enhanced | Further enhanced | [2] |
| Cirrhotic Rats (BDL) | Vehicle | Decreased vs. Sham | 0.8 ± 0.2 | [3] |
| Cirrhotic Rats (BDL) | Thiorphan (0.5 mg/kg + 0.1 mg/kg/min) | Significantly increased vs. Vehicle | 1.2 ± 0.2 | [3] |
Experimental Protocols
In Vitro ANP Degradation Assay
This protocol describes an in vitro assay to determine the effect of Thiorphan on the degradation of ANP by recombinant human neutral endopeptidase (rhNEP).
Materials:
-
Recombinant human NEP
-
Human ANP
-
Thiorphan
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction quenching solution (e.g., 1% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for cleavage site identification)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human ANP in the assay buffer.
-
Prepare a stock solution of rhNEP in the assay buffer.
-
Prepare a stock solution of Thiorphan in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to desired concentrations. Ensure the final solvent concentration is consistent across all samples and does not exceed 1%.
-
-
Incubation:
-
In microcentrifuge tubes, combine the assay buffer, human ANP (final concentration, e.g., 10 µM), and either Thiorphan at various concentrations or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding rhNEP (final concentration, e.g., 10 nM).
-
Incubate at 37°C. Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an equal volume of 1% TFA.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC to separate and quantify the remaining intact ANP and its degradation products.
-
The peak area of intact ANP is inversely proportional to the NEP activity.
-
(Optional) For cleavage site identification, analyze the samples using LC-MS/MS.
-
In Vivo Study of ANP Degradation in Rats
This protocol provides a general framework for an in vivo study in rats to assess the effect of Thiorphan on plasma ANP levels and physiological responses.
Materials and Animals:
-
Male Sprague-Dawley rats (250-350 g)
-
Thiorphan
-
Vehicle (e.g., 0.9% saline or 0.25 N sodium bicarbonate solution)
-
Anesthesia (e.g., Inactin or pentobarbital sodium)
-
Catheters for intravenous infusion and blood collection
-
Metabolic cages for urine collection
-
ELISA or RIA kits for ANP and cGMP measurement
-
Flame photometer or ion-selective electrode for sodium measurement
Protocol:
-
Animal Preparation:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Surgically implant catheters in the femoral vein (for infusion) and carotid artery or jugular vein (for blood sampling) under anesthesia. Allow for a recovery period of at least 24 hours.
-
For urine collection, house the rats in metabolic cages.
-
-
Experimental Procedure:
-
Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving Thiorphan.
-
Collect a baseline blood sample and begin a baseline urine collection period.
-
Administer Thiorphan or vehicle via intravenous infusion. A common dosing regimen is a loading dose (e.g., 0.5 mg/kg) followed by a continuous infusion (e.g., 0.1 mg/kg/min for 30 minutes).[3]
-
Collect blood samples at specific time points during and after the infusion.
-
Continue urine collection throughout the experiment, noting the volume at set intervals.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Measure plasma ANP concentrations using a specific ELISA or RIA kit.
-
Measure plasma or urinary cGMP levels using an appropriate assay kit.
-
Determine urinary sodium concentration using a flame photometer or ion-selective electrode.
-
-
Data Analysis:
-
Calculate and compare the changes in plasma ANP, plasma/urinary cGMP, urine flow rate, and urinary sodium excretion between the control and Thiorphan-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Conclusion
Thiorphan is a powerful pharmacological tool for elucidating the role of neutral endopeptidase in the degradation of ANP. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate regulation of the ANP system and its implications in cardiovascular and renal physiology. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to advancements in both basic research and drug development.
References
- 1. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiorphan, an inhibitor of endopeptidase 24.11, potentiates the natriuretic activity of atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous atrial natriuretic factor after endopeptidase 24.11 inhibition by Thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantifying Thiorphan in plasma samples
An HPLC-based bioanalytical method for the robust quantification of thiorphan, the active metabolite of racecadotril, in plasma samples has been detailed in this application note. This document provides comprehensive protocols for sample preparation, chromatographic analysis, and method validation, tailored for researchers, scientists, and professionals in drug development.
Racecadotril is an oral enkephalinase inhibitor used in the treatment of acute diarrhea.[1] It is a prodrug that is rapidly hydrolyzed to thiorphan, which exerts the therapeutic effect by preventing the degradation of endogenous enkephalins.[2] Accurate measurement of thiorphan concentrations in plasma is critical for pharmacokinetic and bioequivalence studies.[1]
Methodology
This application note outlines two validated methods for thiorphan quantification: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results. Two primary methods are presented: Solid-Phase Extraction (SPE) for the HPLC-UV method and Protein Precipitation (PP) for the LC-MS/MS method.[3][4]
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Condition Oasis HLB 3 mL (60 mg) SPE cartridges with 1 mL of methanol followed by 1 mL of purified water.
-
Loading: To 500 µL of plasma sample, add an internal standard (e.g., Nevirapine) and vortex.[3] Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute thiorphan and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protein Precipitation (PP) Protocol:
-
Precipitation: To 100 µL of plasma sample, add an internal standard (e.g., thiorphan-d7).[4][5] Add 300 µL of methanol to precipitate plasma proteins.[5]
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for injection into the HPLC system.[5]
Chromatographic Conditions
The following tables summarize the instrumental parameters for both the HPLC-UV and LC-MS/MS methods.
Table 1: HPLC-UV Method Parameters [3][6]
| Parameter | Value |
| Column | Waters Sunfire C18 (specific dimensions not provided) |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 2.6) : Acetonitrile (74:26, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| UV Detection | 210 nm |
| Internal Standard | Nevirapine |
Table 2: LC-MS/MS Method Parameters [4]
| Parameter | Value |
| Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | 0.02% Aqueous Formic Acid : Methanol (30:70, v/v) |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Analysis Time | < 1 min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Internal Standard | Thiorphan-d7 |
Method Validation
The described methods have been validated according to established guidelines to ensure reliability and accuracy. The key validation parameters are summarized below.
Table 3: Method Validation Parameters for HPLC-UV [3][6]
| Parameter | Result |
| Linearity Range | 0.05 - 4 µg/mL |
| Correlation Coefficient (r) | > 0.9998 |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy | 92.7 - 99.6% |
| Intra-day Precision (CV%) | 2.2 - 8.4% |
| Inter-day Precision (CV%) | 4.1 - 8.1% |
| Recovery | 93.5 - 98.2% |
Table 4: Method Validation Parameters for LC-MS/MS [1][4]
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL[4] or 2.324 - 952.000 ng/mL[1] |
| Correlation Coefficient (r) | ≥ 0.9991[4] |
| Lower Limit of Quantification (LLOQ) | 2.324 ng/mL[1] |
| Intra-day Precision (CV%) | < 10.0% |
| Inter-day Precision (CV%) | < 10.0% |
Experimental Workflows and Relationships
The following diagrams illustrate the experimental workflow for thiorphan quantification and the logical relationships of the method validation parameters.
Caption: Experimental workflow for thiorphan quantification in plasma.
References
- 1. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution and Use of Thiorphan in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiorphan is a potent and selective inhibitor of Neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase.[1][2][3][4] NEP is a zinc-dependent metalloprotease located on the cell surface that degrades a variety of bioactive peptides, including enkephalins, substance P, and natriuretic peptides.[5] By inhibiting NEP, Thiorphan effectively increases the local concentrations of these peptides, thereby modulating various physiological processes. These application notes provide a comprehensive guide to the proper dissolution, storage, and application of Thiorphan for in vitro cell culture experiments, ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
Thiorphan is typically supplied as a solid, crystalline powder.[3] Understanding its solubility is critical for preparing stock solutions for cell culture applications.
Table 1: Solubility and Physicochemical Properties of Thiorphan
| Property | Data |
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| Appearance | Solid |
| Solubility | DMSO: Up to 100 mM (or ~30-51 mg/mL[1][3])Ethanol: Up to 100 mM (or ~30-51 mg/mL[1][3])Water: ~4 mg/mL[1]PBS (pH 7.2): ~0.5 mg/mL[3] |
| Inhibitory Potency | IC₅₀: 6.9 nM for Neprilysin (NEP)[1][2][3]Kᵢ: 4.7 nM for Neprilysin (NEP)[4] |
Recommended Protocol for Preparation of Thiorphan Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of Thiorphan in DMSO.
Materials:
-
Thiorphan powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: To minimize degradation from moisture, allow the Thiorphan vial to equilibrate to room temperature before opening. It is recommended to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of Thiorphan.[1]
-
Weighing: Accurately weigh out the desired amount of Thiorphan powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For a 10 mM stock solution, you will need 2.53 mg of Thiorphan for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of sterile DMSO to the Thiorphan powder. For instance, to prepare a 1 mL stock solution, add 1 mL of DMSO to 2.53 mg of Thiorphan.
-
Mixing: Vortex the solution until the Thiorphan is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[2]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Storage:
Note on Stability: Thiorphan can degrade via oxidation to form disulfides. To enhance stability, it is recommended to purge the solvent with nitrogen before dissolving the compound.[6][7]
Protocol for Application in Cell Culture
This protocol describes the steps for diluting the Thiorphan stock solution to a final working concentration for treating cells in culture.
Materials:
-
Prepared Thiorphan stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Cells plated in appropriate culture vessels
-
Sterile pipettes and tips
Procedure:
-
Thawing: Thaw a single aliquot of the Thiorphan stock solution at room temperature.
-
Dilution: It is recommended to perform a serial dilution of the concentrated stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
Add the appropriate volume of this working solution to your cell culture wells to achieve the final desired concentration.
-
-
Treatment: Remove the existing medium from the cells and replace it with the Thiorphan-containing medium. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 12 hours as used in primary neuronal cultures[2]).
Mechanism of Action and Signaling Pathway
Thiorphan acts by inhibiting the enzymatic activity of Neprilysin. This prevents the breakdown of NEP's peptide substrates, leading to their accumulation and enhanced downstream signaling.
Caption: Mechanism of Thiorphan action.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using Thiorphan in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Thiorphan Dose Calculation for Mouse Analgesic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of thiorphan in mouse analgesic studies. Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. By preventing the degradation of endogenous enkephalins, thiorphan enhances and prolongs their natural analgesic effects. This document outlines thiorphan's mechanism of action, provides dose-response data from various analgesic models, and offers detailed experimental protocols.
Mechanism of Action: Potentiation of Endogenous Opioid Signaling
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. They bind to opioid receptors, primarily mu (µ) and delta (δ) receptors, on neuronal membranes, leading to a cascade of intracellular events that ultimately reduce the transmission of pain signals. This analgesic effect is naturally short-lived as enkephalins are rapidly broken down by enzymes, most notably neutral endopeptidase (NEP).
Thiorphan exerts its analgesic effect by inhibiting NEP. This inhibition prevents the metabolic degradation of enkephalins, thereby increasing their concentration in the synaptic cleft and prolonging their interaction with opioid receptors. The resulting enhancement of endogenous opioid signaling leads to a more sustained analgesic response. The antinociceptive activity of thiorphan can be blocked by naloxone, an opioid receptor antagonist.[1][2]
References
Application Notes and Protocols for Studying the Cardiovascular Effects of Thiorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols and application notes for investigating the cardiovascular effects of Thiorphan, a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. Thiorphan prevents the degradation of several vasoactive peptides, most notably the natriuretic peptides, which play a crucial role in cardiovascular homeostasis.[1][2] These protocols are designed for researchers in pharmacology and drug development to assess the hemodynamic, direct cardiac, and underlying molecular effects of Thiorphan in preclinical models. The methodologies cover in vivo blood pressure assessment in hypertensive rats, ex vivo analysis of direct cardiac function using the Langendorff preparation, and key biochemical assays.
Introduction: Thiorphan and its Mechanism of Action
Thiorphan is a specific inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease that is widely distributed in tissues such as the kidneys, lungs, and vascular endothelium.[1][2] NEP is responsible for the metabolic clearance of a variety of endogenous peptides, including:
-
Vasodilators: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and Bradykinin.[1][2]
-
Vasoconstrictors: Angiotensin I and II, and Endothelin-1.[1][2]
By inhibiting NEP, Thiorphan increases the bioavailability of natriuretic peptides (ANP and BNP). These peptides bind to the natriuretic peptide receptor-A (NPR-A), which activates particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels promote vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure and cardiac preload.[3][4] This mechanism makes NEP inhibitors like Thiorphan a subject of significant interest for treating cardiovascular conditions such as hypertension and heart failure.[3][5]
Signaling Pathway of Thiorphan's Action
The primary mechanism involves the potentiation of the natriuretic peptide system.
Application Note 1: In Vivo Hemodynamic Assessment
Objective: To determine the effect of Thiorphan administration on systemic arterial blood pressure and heart rate in a hypertensive animal model. Spontaneously Hypertensive Rats (SHR) serve as an excellent and widely recognized model for human essential hypertension.[6]
Experimental Protocol: Invasive Blood Pressure Measurement in Rats
This protocol details the direct and continuous measurement of arterial blood pressure via carotid artery cannulation, which is considered the gold standard for preclinical cardiovascular studies.[7][8]
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Anesthetic (e.g., Urethane or a Ketamine/Xylazine cocktail).
-
PE-50 tubing for catheter fabrication.
-
Heparinized saline (10 IU/mL).
-
Surgical instruments, sutures.
-
Pressure transducer and data acquisition system.
-
Thiorphan solution for administration (intravenous or intraperitoneal).
Procedure:
-
Animal Preparation: Anesthetize the rat and confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex. Place the animal in a supine position on a surgical board.
-
Surgical Site Preparation: Shave the ventral neck area and disinfect with an appropriate antiseptic solution.
-
Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment.
-
Vessel Isolation: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.
-
Cannulation: Place two loose sutures around the isolated artery. Tightly tie the cranial suture and apply gentle traction. Use a micro-clamp to temporarily occlude blood flow at the caudal end. Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter. Secure the catheter with the caudal suture.
-
Connection and Stabilization: Connect the distal end of the catheter to a pressure transducer.[7] Release the micro-clamp and observe the blood pressure waveform on the data acquisition system. Allow the animal to stabilize for at least 20-30 minutes until blood pressure and heart rate are consistent.
-
Drug Administration: Administer a vehicle control or Thiorphan solution via a cannulated femoral vein or intraperitoneal injection.
-
Data Recording: Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for the desired duration (e.g., 60-120 minutes) post-administration.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Data Presentation: Hemodynamic Parameters
Summarize the collected data in a structured table to facilitate comparison between treatment groups.
| Group | Parameter | Baseline (Pre-dose) | 30 min Post-dose | 60 min Post-dose | 90 min Post-dose |
| WKY + Vehicle | SBP (mmHg) | 125 ± 5 | 124 ± 6 | 125 ± 5 | 123 ± 6 |
| MAP (mmHg) | 105 ± 4 | 104 ± 5 | 105 ± 4 | 103 ± 5 | |
| HR (bpm) | 350 ± 15 | 348 ± 16 | 351 ± 14 | 349 ± 15 | |
| WKY + Thiorphan | SBP (mmHg) | 126 ± 6 | 120 ± 5 | 118 ± 6 | 117 ± 5 |
| MAP (mmHg) | 106 ± 5 | 98 ± 4 | 96 ± 5 | 95 ± 4 | |
| HR (bpm) | 352 ± 14 | 345 ± 15 | 343 ± 16 | 340 ± 14 | |
| SHR + Vehicle | SBP (mmHg) | 185 ± 8 | 184 ± 9 | 186 ± 7 | 183 ± 8 |
| MAP (mmHg) | 160 ± 7 | 159 ± 8 | 161 ± 6 | 158 ± 7 | |
| HR (bpm) | 380 ± 20 | 378 ± 18 | 382 ± 19 | 379 ± 21 | |
| SHR + Thiorphan | SBP (mmHg) | 186 ± 9 | 165 ± 7 | 158 ± 8 | 155 ± 7 |
| MAP (mmHg) | 161 ± 8 | 142 ± 6 | 135 ± 7 | 132 ± 6 | |
| HR (bpm) | 382 ± 18 | 375 ± 19 | 370 ± 20 | 368 ± 18 | |
| Data are presented as Mean ± SEM. Asterisk () indicates a statistically significant difference from the vehicle group.* |
Application Note 2: Ex Vivo Assessment of Direct Cardiac Effects
Objective: To determine if Thiorphan has direct effects on myocardial contractility, heart rate, and coronary flow, independent of systemic circulation and neurohumoral factors, using an isolated perfused heart model. The Langendorff preparation allows for the controlled study of cardiac function ex vivo.[9][10]
Experimental Protocol: Langendorff Isolated Heart Preparation
Materials:
-
Sprague-Dawley rats.
-
Heparin (1000 IU/mL).
-
Anesthetic.
-
Krebs-Henseleit (KH) buffer, oxygenated with 95% O₂ / 5% CO₂.
-
Langendorff perfusion system with a water jacket for temperature control (37°C).
-
Latex balloon and pressure transducer for measuring left ventricular pressure.
-
Flow probe for measuring coronary flow.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin (e.g., 500 IU, intraperitoneally) to prevent coagulation.[11]
-
Heart Excision: Perform a rapid thoracotomy to expose the heart. Carefully excise the heart by cutting the major vessels and immediately place it in ice-cold KH buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and trim away excess tissue. Mount the aorta onto the cannula of the Langendorff apparatus. Secure it with a suture.
-
Retrograde Perfusion: Immediately initiate retrograde perfusion with oxygenated, 37°C KH buffer at a constant pressure (typically 60-80 mmHg).[10] This forces the aortic valve to close and directs the perfusate into the coronary arteries. The heart should resume beating within a few minutes.
-
LV Balloon Insertion: Make a small incision in the left atrium and carefully insert a small, fluid-filled latex balloon, connected to a pressure transducer, through the mitral valve into the left ventricle. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring stable left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Baseline Recording: Record baseline values for LVDP (Systolic - Diastolic Pressure), heart rate (HR), the maximum rate of pressure development (+dP/dt_max), the maximum rate of pressure decline (-dP/dt_max), and coronary flow (CF).
-
Thiorphan Administration: Introduce Thiorphan into the perfusate at the desired concentration(s) and record all parameters continuously.
-
Washout: After the treatment period, perfuse with normal KH buffer to observe any reversal of effects.
Experimental Workflow Diagram
Data Presentation: Direct Cardiac Function
| Parameter | Baseline | Thiorphan (1 µM) | Thiorphan (10 µM) | Washout |
| LVDP (mmHg) | 105 ± 8 | 103 ± 7 | 101 ± 8 | 104 ± 7 |
| HR (bpm) | 280 ± 12 | 278 ± 11 | 275 ± 13 | 279 ± 12 |
| +dP/dt_max (mmHg/s) | 3500 ± 250 | 3450 ± 240 | 3400 ± 260 | 3480 ± 250 |
| -dP/dt_max (mmHg/s) | -2500 ± 200 | -2480 ± 190 | -2450 ± 210 | -2490 ± 200 |
| Coronary Flow (mL/min) | 12.5 ± 1.1 | 13.8 ± 1.2 | 14.5 ± 1.3 | 12.7 ± 1.1 |
| Data are presented as Mean ± SEM. Asterisk () indicates a statistically significant difference from baseline.* |
Application Note 3: Biochemical and Molecular Analysis
Objective: To quantify the increase in key signaling molecules, natriuretic peptides and cGMP, following Thiorphan administration, thereby confirming the proposed mechanism of action.
Protocol: Measurement of Plasma Natriuretic Peptides (ANP/BNP)
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of ANP and BNP in plasma samples.
Procedure:
-
Sample Collection: Collect blood from animals (from in vivo studies) into chilled EDTA tubes.
-
Plasma Separation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Storage: Aliquot the plasma and store it at -80°C until analysis.
-
ELISA: Perform the assay using commercially available rat ANP and BNP ELISA kits, following the manufacturer’s instructions precisely. This typically involves adding plasma samples to antibody-coated microplates, incubation, washing steps, addition of a detection antibody, and a substrate for color development.
-
Quantification: Read the absorbance on a microplate reader and calculate the concentrations based on a standard curve.
Protocol: Measurement of Myocardial cGMP Levels
Principle: A competitive enzyme immunoassay is used to measure cGMP concentrations in heart tissue homogenates.
Procedure:
-
Sample Collection: At the end of in vivo or ex vivo experiments, rapidly excise the heart (or a ventricular tissue sample) and flash-freeze it in liquid nitrogen.
-
Storage: Store tissue at -80°C.
-
Homogenization: Homogenize the frozen tissue in an appropriate lysis buffer (e.g., 0.1 M HCl) to precipitate proteins and extract small molecules.
-
Centrifugation: Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.
-
Assay: Use the resulting supernatant to measure cGMP levels with a commercial cGMP enzyme immunoassay kit, following the manufacturer's protocol.
-
Normalization: Normalize the cGMP concentration to the total protein content of the tissue sample, determined by a standard protein assay (e.g., BCA assay).
Data Presentation: Biochemical Markers
| Group | Plasma ANP (pg/mL) | Plasma BNP (pg/mL) | Myocardial cGMP (pmol/mg protein) |
| SHR + Vehicle | 45 ± 5 | 25 ± 4 | 1.5 ± 0.2 |
| SHR + Thiorphan | 110 ± 12 | 65 ± 8 | 3.8 ± 0.4 |
| WKY + Vehicle | 20 ± 3 | 12 ± 2 | 1.2 ± 0.1 |
| WKY + Thiorphan | 55 ± 6 | 30 ± 5 | 2.9 ± 0.3 |
| Data are presented as Mean ± SEM. Asterisk () indicates a statistically significant difference from the respective vehicle group.* |
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a neutral endoprotease enzyme inhibitor, thiorphan, on hemodynamics and renal excretory function in four models of experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natriuretic peptides in cardiovascular diseases: current use and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of natriuretic peptides and their interrelation with endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Rodent Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iworx.com [iworx.com]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. SutherlandandHearse [southalabama.edu]
- 11. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiorphan in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Thiorphan is a potent inhibitor of neprilysin (NEP, also known as neutral endopeptidase or enkephalinase), a key enzyme responsible for the degradation of endogenous opioid peptides, particularly enkephalins.[1][2] By preventing the breakdown of these neuropeptides, Thiorphan effectively increases their local concentrations in the synaptic cleft, thereby potentiating their physiological effects.[2] This makes Thiorphan an invaluable pharmacological tool in neuroscience research to investigate the roles of the enkephalinergic system in various physiological and pathological processes, including pain modulation, mood regulation, reward mechanisms, and neurodegeneration.[3][4][5]
Mechanism of Action
Thiorphan competitively inhibits neprilysin, a zinc-dependent metalloprotease that is membrane-bound and plays a crucial role in terminating the signaling of various peptides.[1][6] In the context of the nervous system, NEP is highly expressed in proximity to opioid receptors and is responsible for cleaving the Gly3-Phe4 bond of enkephalins, rendering them inactive.[2] By binding to the active site of NEP, Thiorphan prevents this degradation, leading to an accumulation of enkephalins in the extracellular space. This enhanced availability of enkephalins results in prolonged and amplified activation of opioid receptors (primarily δ and μ), leading to downstream cellular effects such as the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: Thiorphan inhibits neprilysin (NEP), preventing enkephalin degradation.
Key Research Applications
-
Nociception and Analgesia: Thiorphan is extensively used to study the endogenous opioid system's role in pain control. Administration of Thiorphan produces naloxone-reversible analgesic effects in various animal models, such as the hot plate and tail-flick tests.[2][3][7] It is particularly effective at potentiating the analgesic effects of stress or exogenously administered enkephalin analogs.[8][9]
-
Reward and Addiction: The enkephalinergic system is a key component of the brain's reward pathways, particularly in the ventral tegmental area (VTA).[10][11] Thiorphan has been used to demonstrate that increasing endogenous enkephalin levels in the VTA can induce conditioned place preference, a measure of reward, suggesting that endogenous opioids contribute to reinforcement behaviors.[4][12]
-
Mood and Emotion: There is evidence to suggest that enhancing enkephalinergic tone with peptidase inhibitors may produce antidepressant and anxiolytic-like effects.[13][14][15] Research in this area uses Thiorphan to explore the therapeutic potential of modulating the endogenous opioid system for mood disorders.
-
Neurodegenerative Diseases: Neprilysin is one of the primary enzymes responsible for the degradation of amyloid-beta (Aβ) peptides in the brain.[16] Consequently, while Thiorphan is a tool to study enkephalins, its inhibition of NEP has also been used in models of Alzheimer's disease to investigate the consequences of reduced Aβ clearance.[16][17] Studies have shown that chronic Thiorphan administration can lead to an accumulation of Aβ and associated cognitive impairments in rodents.[16][17][18]
Quantitative Data Summary
| Parameter | Animal Model | Thiorphan Dose/Route | Key Finding | Reference |
| Analgesia | Mouse | 30-300 mg/kg, i.p. | Dose-dependent analgesic activity in hot-plate and tail-flick tests.[3][7] | [3][7] |
| Rat | 30 mg/kg, s.c. | Potentiated the analgesic activity of intraventricularly administered [D-Ala2,Met5]enkephalinamide.[9] | [9] | |
| Enkephalin Levels | Mouse | 60 µg, intracerebral | Increased striatal Met-enkephalin content by 30% within 30 minutes.[19] | [19] |
| Amyloid-Beta Levels | Rabbit | 5 days, i.c.v. infusion | Increased CSF and cortical Aβ40 levels to 147% and 142% of control, respectively.[18] | [18] |
| Rat | Continuous i.c.v. infusion | Elevated insoluble Aβ40 levels in the cerebral cortex, leading to cognitive dysfunction.[16] | [16] | |
| Reward Behavior | Rat | 60 µg, into VTA | Induced conditioned place preference, which was blocked by naloxone.[4] | [4] |
Experimental Protocols
Protocol 1: Evaluation of Analgesic Effects using the Hot Plate Test
Objective: To assess the central antinociceptive properties of Thiorphan by measuring the latency of a thermal pain reflex in rodents.
Materials:
-
Thiorphan
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Naloxone (for mechanism confirmation studies)
-
Hot plate apparatus with precise temperature control (e.g., set to 55 ± 0.5 °C)[8][20]
-
Male mice (e.g., C57BL/6 or Swiss Webster, 20-25 g) or rats
-
Transparent cylindrical restrainer to keep the animal on the heated surface[21]
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Timer/stopwatch
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins to reduce stress.
-
Habituation: Gently handle each animal and place it on the unheated plate for a few minutes a day for 2-3 days prior to testing to familiarize it with the apparatus.
-
Baseline Latency: On the test day, place each mouse individually on the hot plate (set to 55°C) and start the timer immediately. Observe the animal for nocifensive behaviors, typically paw licking or jumping.[21][22] Record the latency (in seconds) to the first definitive response.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) must be established. If an animal does not respond by this time, it should be removed from the plate, and the cut-off time recorded as its latency.[20][23]
-
Drug Administration: Group animals and administer Thiorphan (e.g., 30-100 mg/kg) or vehicle via the desired route (e.g., i.p.). A separate group can receive a co-administration of Thiorphan and naloxone to confirm opioid-mediated effects.[8]
-
Post-Treatment Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as done for the baseline.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Caption: Experimental workflow for the hot plate analgesia test.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Enkephalin
Objective: To quantify changes in extracellular enkephalin levels in a specific brain region (e.g., striatum) of a freely moving rat following systemic administration of Thiorphan.
Materials:
-
Thiorphan and vehicle
-
Male rats (e.g., Sprague-Dawley, 250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Guide cannula and microdialysis probes (e.g., CMA/10)[24]
-
Microinfusion pump and liquid swivel
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.[25]
-
Fraction collector
-
LC-MS/MS system for peptide quantification
-
Acetic acid (for sample stabilization)[26]
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., nucleus accumbens or striatum).
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.[25]
-
Provide post-operative care, including analgesics, and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector. Place the animal in a testing chamber (e.g., CMA/120 system).[24]
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).[24]
-
Allow a 1-2 hour equilibration period for the system to stabilize.[25]
-
-
Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of acetic acid (to a final concentration of ~5%) to prevent peptide degradation.[24][26]
-
Administer Thiorphan (e.g., 50 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Quantify enkephalin (Met- and Leu-enkephalin) concentrations in the dialysate fractions using a sensitive analytical method such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[26]
-
Calculate the change in enkephalin concentration over time, typically expressed as a percentage of the average baseline concentration.
-
Caption: Workflow for in vivo microdialysis to measure enkephalin levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous opiate reward induced by an enkephalinase inhibitor, thiorphan, injected into the ventral midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives | MDPI [mdpi.com]
- 6. Thiorphan, Neprilysin/neutral endopeptidase inhibitor (CAS 76721-89-6) | Abcam [abcam.com]
- 7. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]
- 8. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 11. Beyond dopamine: New reward circuitry discovered - UW Medicine | Newsroom [newsroom.uw.edu]
- 12. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 13. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anxiolytic - Wikipedia [en.wikipedia.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nociception, enkephalin content and dipeptidyl carboxypeptidase activity in brain of mice treated with exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 21. Hot plate test [panlab.com]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. uva.theopenscholar.com [uva.theopenscholar.com]
- 25. benchchem.com [benchchem.com]
- 26. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Thiorphan Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiorphan is the active metabolite of the prodrug racecadotril, a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase. Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins, which are involved in pain modulation and other physiological processes. By inhibiting neprilysin, Thiorphan increases the local concentration of enkephalins, potentiating their analgesic and other effects. Understanding the in vivo distribution of Thiorphan is crucial for optimizing its therapeutic efficacy, assessing its potential off-target effects, and developing novel drug delivery strategies.
This document provides detailed application notes and hypothetical protocols for tracking the in vivo distribution of Thiorphan using various imaging techniques. While specific in vivo imaging data for Thiorphan is limited in publicly available literature, the methodologies described herein are based on established practices for imaging the biodistribution of small molecule enzyme inhibitors and can be adapted and optimized for Thiorphan.
Signaling Pathway of Thiorphan Action
Thiorphan exerts its pharmacological effect by inhibiting neprilysin, thereby preventing the breakdown of enkephalins. The increased availability of enkephalins leads to enhanced activation of opioid receptors, resulting in downstream signaling cascades that modulate pain perception.
Figure 1: Thiorphan's mechanism of action.
In Vivo Imaging Techniques
Several in vivo imaging modalities can be employed to study the biodistribution of Thiorphan. The choice of technique depends on the specific research question, required sensitivity, resolution, and the availability of suitable radiolabeled or fluorescently tagged Thiorphan analogues.
1. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
PET and SPECT are highly sensitive nuclear imaging techniques that enable quantitative whole-body imaging of radiolabeled molecules. For these techniques, Thiorphan would need to be labeled with a positron-emitting (e.g., 11C, 18F) or gamma-emitting (e.g., 99mTc, 123I) radionuclide.
2. Autoradiography
Autoradiography provides high-resolution ex vivo images of the distribution of a radiolabeled compound in tissue sections. Quantitative Whole-Body Autoradiography (QWBA) can be used to assess the distribution across the entire body of an animal model.
3. Optical Imaging
Optical imaging utilizes fluorescently labeled molecules to visualize their distribution in vivo. This technique is particularly useful for superficial tissues and small animal models. A fluorescent derivative of Thiorphan would be required for this application.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for in vivo imaging of Thiorphan distribution. These protocols are based on general methodologies for similar small molecules and would require optimization for Thiorphan.
Protocol 1: PET Imaging with [11C]-Thiorphan
This protocol describes the synthesis of [11C]-Thiorphan and its use for in vivo PET imaging in rodents.
Workflow Diagram:
Figure 2: Workflow for PET imaging with [11C]-Thiorphan.
Methodology:
-
Radiosynthesis of [11C]-Thiorphan:
-
Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Convert [11C]CO2 to a reactive methylating agent, such as [11C]CH3I or [11C]CH3OTf.
-
React the [11C]methylating agent with a suitable precursor, such as a desmethyl or protected thiol derivative of Thiorphan, under optimized conditions (e.g., temperature, base, solvent).
-
Purify the resulting [11C]-Thiorphan using high-performance liquid chromatography (HPLC).
-
Perform quality control to determine radiochemical purity, specific activity, and sterility.
-
-
Animal Preparation:
-
Use appropriate animal models (e.g., male Wistar rats, 250-300 g).
-
Fast the animals overnight with free access to water.
-
Anesthetize the animals (e.g., with isoflurane) and place them on the scanner bed.
-
-
PET Imaging:
-
Administer a bolus injection of [11C]-Thiorphan (e.g., 10-20 MBq) via the tail vein.
-
Acquire dynamic PET data for 60-90 minutes.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images for various organs (e.g., brain, heart, liver, kidneys, muscle).
-
Generate time-activity curves (TACs) for each ROI to quantify the uptake and clearance of the radiotracer.
-
Express data as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA) with [14C]-Thiorphan
This protocol details the use of QWBA to obtain high-resolution images of Thiorphan distribution in rodents.
Workflow Diagram:
Figure 3: Workflow for Quantitative Whole-Body Autoradiography.
Methodology:
-
Radiolabeled Compound:
-
Synthesize Thiorphan labeled with a long-lived isotope such as 14C.
-
-
Animal Dosing:
-
Administer [14C]-Thiorphan to rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral or intravenous).
-
Include multiple animals for each time point to be studied (e.g., 0.5, 2, 8, 24, and 48 hours post-dose).
-
-
Sample Collection and Preparation:
-
At each time point, euthanize the animals and immediately freeze them in a mixture of hexane and dry ice.
-
Embed the frozen carcasses in a carboxymethylcellulose (CMC) block.
-
Collect sagittal sections (e.g., 40 µm thick) of the whole body using a cryo-microtome.
-
-
Autoradiography:
-
Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level.
-
Include calibrated 14C standards on the same plate for quantification.
-
-
Image Analysis:
-
Scan the imaging plate using a phosphor imager.
-
Quantify the radioactivity in various tissues and organs by comparing the signal intensity to the standards.
-
Generate color-coded images representing the concentration of radioactivity throughout the body.
-
Protocol 3: In Vivo Optical Imaging with a Fluorescent Thiorphan Analogue
This protocol describes a hypothetical approach for synthesizing and using a near-infrared (NIR) fluorescently labeled Thiorphan analogue for in vivo optical imaging.
Workflow Diagram:
Figure 4: Workflow for in vivo optical imaging.
Methodology:
-
Synthesis of Fluorescent Thiorphan Analogue:
-
Synthesize a derivative of Thiorphan that contains a reactive functional group (e.g., an amine or carboxylic acid) suitable for conjugation, without compromising its inhibitory activity.
-
Conjugate this derivative to a near-infrared (NIR) fluorophore (e.g., Cy7-NHS ester).
-
Purify the fluorescent probe using HPLC.
-
-
Animal Studies:
-
Use immunodeficient mice (e.g., nude mice) to minimize autofluorescence.
-
Administer the fluorescent Thiorphan analogue via intravenous injection.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection using an in vivo imaging system (IVIS) equipped with appropriate filters for the chosen fluorophore.
-
-
Ex Vivo Analysis:
-
At the end of the in vivo imaging study, euthanize the animals and dissect major organs.
-
Image the excised organs to confirm the in vivo signal and obtain more precise localization.
-
Quantify the fluorescence intensity in each organ.
-
Data Presentation (Illustrative)
The following tables present hypothetical quantitative data that could be obtained from the described imaging studies. Note: This data is for illustrative purposes and is based on typical biodistribution patterns of small molecule inhibitors. Actual data for Thiorphan may vary.
Table 1: Hypothetical Biodistribution of [11C]-Thiorphan in Rats (%ID/g ± SD)
| Organ | 5 min | 30 min | 60 min |
| Blood | 3.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Brain | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Heart | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Lungs | 4.5 ± 0.6 | 2.0 ± 0.3 | 1.1 ± 0.2 |
| Liver | 15.2 ± 2.1 | 18.5 ± 2.5 | 16.3 ± 2.2 |
| Kidneys | 25.8 ± 3.5 | 20.1 ± 2.8 | 15.4 ± 2.1 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.08 |
| Bone | 0.3 ± 0.05 | 0.2 ± 0.04 | 0.1 ± 0.02 |
Table 2: Hypothetical Tissue Concentration of [14C]-Thiorphan and its Metabolites in Rats Following Oral Administration (µg eq/g)
| Tissue | 2 hours | 8 hours | 24 hours |
| Blood | 1.25 | 0.85 | 0.15 |
| Brain | 0.10 | 0.05 | |
| Liver | 8.50 | 5.20 | 0.90 |
| Kidneys | 12.30 | 7.80 | 1.50 |
| Gastrointestinal Tract | 25.60 | 3.10 | 0.50 |
| Lungs | 2.10 | 1.30 | 0.25 |
| Spleen | 1.80 | 1.10 | 0.20 |
LLOQ: Lower Limit of Quantification
Conclusion
Troubleshooting & Optimization
Technical Support Center: Improving Thiorphan Bioavailability in Oral Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to improve the oral bioavailability of thiorphan.
Frequently Asked Questions (FAQs)
Q1: What is thiorphan, and why is its oral bioavailability limited?
A1: Thiorphan is a potent inhibitor of neprilysin (also known as enkephalinase), an enzyme responsible for breaking down endogenous opioid peptides called enkephalins.[1] By inhibiting this enzyme, thiorphan increases the levels of enkephalins, which can produce therapeutic effects such as antidiarrheal and analgesic responses.[1][2] However, thiorphan itself has poor oral bioavailability. The primary reasons for this are its chemical structure, which can lead to poor membrane permeation, and susceptibility to presystemic metabolism (first-pass effect) in the gut wall and liver.[3][4]
Q2: What is the primary strategy to improve the oral bioavailability of thiorphan?
A2: The most successful strategy to date is the use of a prodrug approach.[5][6] A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For thiorphan, the most well-known prodrug is racecadotril (also known as acetorphan).[7][8]
Q3: How does racecadotril work to deliver thiorphan?
A3: Racecadotril is a more lipophilic molecule than thiorphan, which allows for better absorption from the gastrointestinal tract after oral administration.[9] Once absorbed, it is rapidly and effectively hydrolyzed by esterase enzymes in the body to release the active metabolite, thiorphan.[10][11] This approach bypasses the initial absorption issues of thiorphan, allowing for effective systemic delivery of the active compound.[7]
Q4: What is the mechanism of action of thiorphan released from racecadotril?
A4: Thiorphan, the active metabolite of racecadotril, selectively inhibits the neprilysin (enkephalinase) enzyme.[12] This enzyme is located on the cell membranes in various tissues, including the intestinal epithelium.[2] By inhibiting neprilysin, thiorphan prevents the breakdown of enkephalins.[13] Elevated enkephalin levels then act on delta-opioid receptors in the small intestine, which inhibits the enzyme adenylyl cyclase and reduces the secretion of water and electrolytes into the intestine.[7] This antisecretory effect is beneficial in treating acute diarrhea without affecting intestinal motility, a common side effect of other opioid-based antidiarrheals.[2][9]
Q5: What are the expected pharmacokinetic properties of racecadotril and thiorphan after oral administration?
A5: After oral administration, racecadotril is absorbed rapidly and converted to thiorphan.[10] Peak plasma concentrations of thiorphan are typically reached within about 60 minutes.[7] The elimination half-life of racecadotril is approximately 3 hours.[10] Food can delay the time to reach maximum concentration (Tmax) but does not significantly affect the overall bioavailability.[7] Thiorphan is highly bound to plasma proteins (around 90%).[10]
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments aimed at evaluating thiorphan's bioavailability from its prodrugs.
| Problem | Possible Cause | Suggested Solution & Rationale |
| Low or highly variable bioavailability of thiorphan in animal studies. | 1. Poor Formulation/Solubility: The racecadotril formulation may not be homogenous or may have poor solubility, leading to inconsistent dissolution and absorption.[14] | Optimize Formulation: Start with a simple suspension in 0.5% w/v methylcellulose or sodium carboxymethylcellulose.[14][15] For poorly soluble compounds, consider using co-solvents (e.g., PEG 400), pH adjustment, or particle size reduction (micronization) to enhance the dissolution rate.[16][17] Always ensure the formulation is uniformly mixed immediately before dosing. |
| 2. Improper Gavage Technique: Incorrect oral gavage technique can lead to dosing errors, reflux of the compound, or accidental administration into the trachea, causing high variability or animal mortality.[18] | Refine Gavage Procedure: Ensure personnel are thoroughly trained. Use the correct size and type of gavage needle for the animal.[19] Measure the insertion length against the animal (from the tip of the nose to the last rib) before dosing.[20] Administer the dose slowly and steadily to prevent regurgitation.[14] | |
| 3. Pre-systemic Metabolism: Although racecadotril is designed to be a prodrug, extensive first-pass metabolism in the gut wall or liver beyond the intended hydrolysis could lead to inactive metabolites, reducing the amount of active thiorphan reaching systemic circulation.[3] | In Vitro Metabolism Assays: Conduct studies using liver microsomes or S9 fractions to assess the metabolic stability of racecadotril and identify major metabolites. This can help determine if pathways other than simple hydrolysis to thiorphan are significantly contributing to its clearance. | |
| Difficulty in quantifying thiorphan in plasma samples. | 1. Analyte Instability: Thiorphan can be unstable in plasma due to enzymatic degradation by esterases present in the collected blood samples, leading to inaccurate measurements. | Stabilize Samples: Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of racecadotril and thiorphan. Process samples quickly and store plasma at -80°C until analysis. |
| 2. Low Analyte Concentration: The concentration of thiorphan in plasma may be below the lower limit of quantification (LLOQ) of the analytical method, especially at later time points. | Optimize Analytical Method: Use a highly sensitive analytical method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[21][22] Optimize the sample preparation (e.g., protein precipitation or solid-phase extraction) and instrument parameters to achieve a lower LLOQ, typically in the low ng/mL range.[23] | |
| Inconsistent results in in vitro enzyme inhibition assays. | 1. Incorrect Buffer/pH: The activity of neprilysin is pH-dependent. Using a buffer with a suboptimal pH can lead to inconsistent enzyme activity and inhibition values. | Standardize Assay Conditions: Use a well-characterized buffer system (e.g., Tris-HCl) at the optimal pH for neprilysin activity (typically around pH 7.4). Ensure consistent temperature and incubation times for all experiments. |
| 2. Substrate Concentration: The measured inhibitory potency (IC50) of thiorphan can be affected by the concentration of the enzyme substrate used in the assay. | Use Appropriate Substrate Concentration: Perform initial kinetic studies to determine the Michaelis-Menten constant (Km) of the substrate for neprilysin. For competitive inhibitors like thiorphan, it is crucial to use a substrate concentration at or below the Km value to obtain an accurate measure of inhibitory potency. |
Data Presentation
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for thiorphan following oral administration of its prodrug, racecadotril, in humans.
| Parameter | Value | Unit | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.0 - 1.35 | hours | [7][24] |
| Elimination Half-life (t½) | ~3.0 | hours | [10] |
| Plasma Protein Binding (Thiorphan) | 90 | % | [7] |
| Primary Route of Excretion | Renal (as metabolites) | - | [10] |
| Effect of Food on Bioavailability | Delays Tmax, no significant effect on total exposure (AUC) | - | [7] |
Note: Values are approximate and can vary based on the specific study population, dosage, and formulation.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of thiorphan after oral administration of racecadotril to rats.
1. Animals:
-
Use healthy adult Wistar or Sprague-Dawley rats (e.g., 200-250 g).
-
House animals in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[15]
-
Acclimatize animals for at least one week before the experiment.
2. Formulation Preparation:
-
Prepare the dosing formulation on the day of the experiment.
-
A common vehicle is a suspension of 0.5% w/v sodium carboxymethylcellulose in purified water.[15]
-
Weigh the required amount of racecadotril and suspend it in the vehicle to achieve the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.[14]
3. Dosing:
-
Fast the rats overnight (approx. 12 hours) before dosing, but allow free access to water.[15]
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer the suspension via oral gavage using a suitable gavage needle (e.g., 16-18 gauge for adult rats).[19]
-
Administer the dose slowly and carefully to avoid injury and ensure the full dose is delivered to the stomach.[25]
4. Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Samples can be collected via a cannulated vessel (e.g., jugular vein) or from sites like the tail vein.
-
Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., K2-EDTA with sodium fluoride).
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[15]
-
Transfer the plasma to clean tubes and store at -80°C until analysis.[15]
5. Sample Analysis:
-
Analyze the plasma samples for the concentration of thiorphan (and racecadotril if required) using a validated LC-MS/MS method.[21][23]
-
The method should include a simple protein precipitation step followed by chromatographic separation and mass spectrometric detection.[21]
6. Data Analysis:
-
Plot the plasma concentration of thiorphan versus time.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Protocol 2: Quantification of Thiorphan in Plasma by LC-MS/MS
This protocol provides a general framework for developing an LC-MS/MS method for thiorphan quantification.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of thiorphan or another suitable compound like lisinopril).[21]
-
Precipitate proteins by adding 150 µL of a cold organic solvent (e.g., methanol or acetonitrile).[21]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 or CN column is often suitable (e.g., 50 x 2.1 mm, 3.5 µm).[21][23]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[21]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode for thiorphan.[21]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both thiorphan and the internal standard.
3. Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of thiorphan into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the standards and QCs alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of thiorphan in the unknown samples by interpolating their peak area ratios from the calibration curve. The assay should be linear over the expected concentration range (e.g., 2-1000 ng/mL).[22]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of orally administered Racecadotril.
Experimental Workflow for Bioavailability Studies
Caption: Experimental workflow for assessing oral bioavailability.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting flowchart for low bioavailability results.
References
- 1. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 6. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racecadotril - Wikipedia [en.wikipedia.org]
- 8. Racecadotril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. researchgate.net [researchgate.net]
- 12. MEROPS - the Peptidase Database [ebi.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.fsu.edu [research.fsu.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aniphy.fr [aniphy.fr]
Technical Support Center: Troubleshooting Inconsistent Results in Thiorphan Experiments
Welcome to the technical support center for Thiorphan, a potent inhibitor of neutral endopeptidase (NEP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Thiorphan and how does it work?
Thiorphan is the active metabolite of the prodrug racecadotril.[1][2][3][4] It functions as a potent and selective inhibitor of neutral endopeptidase (NEP, also known as neprilysin or enkephalinase), a zinc-dependent metalloprotease.[3][5][6] NEP is responsible for the degradation of various endogenous peptides, including enkephalins, atrial natriuretic peptide (ANP), and substance P.[5][6] By inhibiting NEP, Thiorphan increases the local concentration and prolongs the activity of these peptides, leading to its therapeutic effects, such as analgesia and anti-diarrheal action.[7][8]
Q2: My in vitro NEP inhibition assay results are inconsistent. What are the common causes?
Inconsistent results in NEP inhibition assays can stem from several factors:
-
Thiorphan Stability: Thiorphan is susceptible to oxidative degradation, primarily forming disulfides in aqueous solutions. It is recommended to prepare fresh solutions or store them at -20°C for up to two months. For short-term storage, refrigeration at 4°C for up to 4 days is acceptable, though some degradation may occur upon thawing. To minimize oxidation, purging the solvent with nitrogen before dissolving Thiorphan is advised.
-
Enzyme Activity: Ensure the NEP enzyme is active and used at an appropriate concentration. Avoid repeated freeze-thaw cycles of the enzyme stock.
-
Substrate Concentration: Use a substrate concentration that is appropriate for the assay and within the linear range of the enzyme's activity.
-
Assay Conditions: Maintain consistent temperature, pH, and incubation times. Variations in these parameters can significantly impact enzyme kinetics.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and consider preparing master mixes.
Q3: I am observing variable analgesic effects with Thiorphan in my in vivo studies. What could be the reasons?
Inconsistent analgesic effects in vivo are a common challenge. Here are potential contributing factors:
-
Route of Administration and Bioavailability: The route of administration (e.g., intraperitoneal, intracerebroventricular) significantly impacts the concentration of Thiorphan that reaches the target site in the central nervous system.[7][9] The formulation of Thiorphan can also affect its bioavailability.[10][11] For oral administration, the conversion of the prodrug racecadotril to Thiorphan is a critical step, and its efficiency can vary.[1][2][4]
-
Animal Strain, Sex, and Stress Levels: Different animal strains and sexes can exhibit variations in their response to analgesics.[12] Stress can also induce analgesia, potentially masking the specific effects of Thiorphan.[7] It is crucial to control for these variables.
-
Off-Target Effects: While Thiorphan is a selective NEP inhibitor, at higher concentrations, it may inhibit other enzymes, such as angiotensin-converting enzyme (ACE), which could lead to confounding cardiovascular effects.[5][13][14] Some studies suggest that the analgesic properties of Thiorphan's isomers may involve mechanisms beyond just NEP inhibition.[15]
-
Nociceptive Test Selection: The choice of analgesic assay (e.g., hot plate, tail-flick, writhing test) is important, as they measure different pain modalities (central vs. peripheral).[9][12][16] Thiorphan has shown efficacy in the hot plate, tail-flick, and acetic acid-induced writhing tests.[9]
Q4: How should I prepare and store Thiorphan for my experiments?
For optimal results, follow these guidelines for preparing and storing Thiorphan:
-
Solubility: Thiorphan has limited solubility in aqueous solutions. For in vitro assays, stock solutions are typically prepared in organic solvents like DMSO or ethanol. For in vivo studies, Thiorphan can be dissolved in vehicles such as saline with a small amount of a solubilizing agent, or prepared as a suspension.[17]
-
Storage: Store solid Thiorphan at -20°C. For solutions, short-term storage at 4°C (up to 4 days) is possible, but for long-term storage (up to 2 months), aliquoting and freezing at -20°C is recommended to minimize degradation from freeze-thaw cycles. To prevent oxidative degradation, consider purging the solvent with an inert gas like nitrogen before dissolving the compound.
Troubleshooting Guides
In Vitro NEP Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition | Inactive Thiorphan | Prepare fresh Thiorphan solution. Ensure proper storage of stock solutions (-20°C, protected from light and air). |
| Inactive NEP enzyme | Use a new batch of enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known inhibitor. | |
| Incorrect assay conditions | Verify pH, temperature, and buffer composition. Optimize these parameters for your specific enzyme and substrate. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes. Prepare a master mix for reagents. Increase reaction volume if possible. |
| Incomplete mixing | Gently mix all components thoroughly before incubation and reading. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Unexpectedly high inhibition | Contamination of reagents | Use fresh, high-purity reagents and solvents. |
| Off-target inhibition | If using a crude enzyme preparation, consider that other proteases may be present and inhibited by Thiorphan. | |
| Incorrect data analysis | Ensure you are using the correct formulas for calculating percent inhibition and IC50 values. |
In Vivo Analgesia Studies
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analgesic response | Variable drug delivery/bioavailability | Ensure consistent administration technique (e.g., i.p. injection site). Consider the formulation and its impact on absorption.[10][11] For oral studies, ensure consistent fasting times. |
| Animal-related variability | Use animals of the same strain, sex, and age. Acclimatize animals to the experimental setup to reduce stress.[7] | |
| Off-target effects | Use the lowest effective dose to minimize potential off-target effects on other enzymes like ACE.[5][13][14] Consider using a more selective analog if available. | |
| Lack of analgesic effect | Insufficient dose | Perform a dose-response study to determine the optimal effective dose for your animal model and pain assay.[9][18] |
| Inappropriate pain model | Select a pain model that is sensitive to the mechanism of Thiorphan (i.e., opioid-mediated analgesia). The hot plate, tail-flick, and writhing tests are generally suitable.[9][16] | |
| Rapid metabolism | Thiorphan has a relatively short half-life.[1] Time your behavioral testing to coincide with the peak plasma concentration of the drug. | |
| Unexpected side effects | Cardiovascular effects | Monitor for changes in blood pressure, especially at higher doses, due to potential ACE inhibition.[13][14] |
| Central nervous system effects | Observe animals for any behavioral changes beyond analgesia. Some studies have linked NEP inhibition to changes in amyloid-beta levels and cognitive function.[19][20][21] |
Data Presentation
In Vitro Inhibitory Potency of Thiorphan
| Enzyme | Species/Source | Ki (nM) | IC50 (nM) | Reference(s) |
| Neutral Endopeptidase (NEP) | Mouse Brain | 6.1 | - | [1] |
| Neutral Endopeptidase (NEP) | Striatal Membranes | - | 4.7 | [22] |
| Neutral Endopeptidase (NEP) | Rat Kidney | - | 5.4 | [22] |
| Angiotensin-Converting Enzyme (ACE) | - | 150 | >10,000 | [5][23] |
| Endothelin-Converting Enzyme 1 (ECE-1) | - | - | Very weak inhibition | [5] |
| Thermolysin | - | 2,000 | - | [5] |
Note: The prodrug, racecadotril, is a much weaker NEP inhibitor (Ki ≈ 4500 nM). Its apparent potency in vitro increases with pre-incubation due to conversion to Thiorphan.[1]
Experimental Protocols
Detailed Methodology: In Vitro NEP Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the IC50 value of Thiorphan against NEP.
Materials:
-
Purified or recombinant NEP enzyme
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thiorphan
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Thiorphan Preparation: Prepare a stock solution of Thiorphan in DMSO. Perform serial dilutions in Assay Buffer to create a range of working concentrations.
-
Reaction Setup:
-
Add a fixed volume of Assay Buffer to each well.
-
Add the various concentrations of Thiorphan (or vehicle control) to the respective wells.
-
Include a "no enzyme" control (buffer only) and a "no inhibitor" positive control (enzyme and vehicle).
-
Add a fixed amount of NEP enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Express the reaction rates as a percentage of the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the Thiorphan concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Methodology: In Vivo Hot Plate Analgesia Test
This protocol describes a common method for assessing the central analgesic effects of Thiorphan in rodents.[12][24][25]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal restrainer (e.g., clear cylinder)
-
Thiorphan solution for injection (and vehicle control)
-
Syringes and needles for administration
-
Timer
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Gently place each animal on the hot plate within the restrainer.
-
Start the timer immediately.
-
Observe the animal for signs of nociception, typically licking of the hind paws or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, remove it and assign the cut-off time as its latency.
-
-
Drug Administration: Administer Thiorphan or the vehicle control via the desired route (e.g., i.p., i.c.v.).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), repeat the hot plate test for each animal as described in step 3.
-
Data Analysis:
-
Calculate the mean baseline latency and the mean post-treatment latencies for each group.
-
The analgesic effect can be expressed as an increase in latency time or as a percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Mandatory Visualizations
Caption: Mechanism of action of Thiorphan as a NEP inhibitor.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Experimental workflow for an in vivo analgesia study.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ipsf.org [ipsf.org]
- 11. Analysis of the impact of controlled release formulations on oral drug absorption, gut wall metabolism and relative bioavailability of CYP3A substrates using a physiologically-based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Inhibition of neutral endopeptidase by thiorphan does not modify coronary vascular responses to angiotensin I, angiotensin II and bradykinin in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. if-pan.krakow.pl [if-pan.krakow.pl]
- 15. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The analgesic effects of morphine, but not those of the enkephalinase inhibitor thiorphan, are enhanced in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dovepress.com [dovepress.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. li01.tci-thaijo.org [li01.tci-thaijo.org]
Technical Support Center: Optimizing Thiorphan Concentration for Maximum Enzyme Inhibition
Welcome to the technical support center for optimizing thiorphan concentration in enzyme inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for assays involving the inhibition of neprilysin (NEP) by thiorphan.
Frequently Asked Questions (FAQs)
Q1: What is thiorphan and how does it inhibit neprilysin (NEP)?
A1: Thiorphan is the active metabolite of the drug racecadotril and acts as a potent and selective inhibitor of neprilysin (NEP), a zinc-dependent metalloprotease.[1] It competitively binds to the active site of NEP, preventing the degradation of its peptide substrates.[1]
Q2: What is the typical IC50 value for thiorphan against neprilysin?
A2: The reported IC50 value for thiorphan's inhibition of neprilysin is approximately 6.9 nM.[1][2] This value can vary slightly depending on the specific experimental conditions.
Q3: What are the common substrates used in a neprilysin inhibition assay?
A3: Commonly used substrates for in vitro neprilysin activity assays are synthetic fluorogenic peptides. One such substrate is an o-aminobenzoic acid (Abz)-based peptide, which releases a quantifiable fluorescent signal upon cleavage by NEP. Another option is a quenched fluorogenic peptide substrate like qf-Aβ(12–16)AAC, which is sensitive to NEP.[3]
Q4: How should I prepare my thiorphan stock solution?
A4: Thiorphan can be dissolved in DMSO to create a high-concentration stock solution, for example, at 10 mM.[4] This stock can then be serially diluted in the assay buffer to achieve the desired final concentrations for your experiment.
Q5: What are the key considerations for the assay buffer composition?
A5: A common assay buffer for neprilysin activity includes 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.05% (w/v) BSA.[4] It is critical to avoid chelating agents like EDTA or EGTA in your buffer, as neprilysin is a zinc-dependent metalloproteinase and these agents will inactivate the enzyme.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme | Ensure proper storage of neprilysin at -20°C and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect buffer composition | Verify the pH of your assay buffer. Neprilysin has an optimal pH range. Ensure there is no EDTA or EGTA in any of your reagents.[5][6] | |
| Degraded substrate | Prepare the substrate solution fresh for each experiment. Protect fluorogenic substrates from light. | |
| High background fluorescence | Autohydrolysis of the substrate | Run a "no-enzyme" control to measure the rate of substrate degradation in the absence of neprilysin. Subtract this background from your experimental values. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Inconsistent or non-reproducible results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible.[7] |
| Temperature fluctuations | Maintain a constant temperature (typically 37°C) throughout the incubation period.[4] | |
| Thiorphan precipitation | Ensure that the final concentration of DMSO from your thiorphan stock solution is low enough to prevent precipitation in the aqueous assay buffer. | |
| Lower than expected inhibition by thiorphan | Incorrect thiorphan concentration | Verify the calculations for your serial dilutions. Prepare fresh thiorphan dilutions for each experiment. |
| High enzyme concentration | An excessively high concentration of neprilysin can lead to rapid substrate depletion, masking the inhibitory effect. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay. | |
| Presence of interfering substances in the sample | If using biological samples, be aware that they may contain endogenous inhibitors or proteases that can interfere with the assay. Consider sample purification or dilution. |
Experimental Protocols
Detailed Methodology for Thiorphan Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of thiorphan against neprilysin.[4][5]
Materials:
-
Recombinant human neprilysin (NEP)
-
Thiorphan
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% (w/v) BSA[4]
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation:
-
Reconstitute lyophilized neprilysin in the assay buffer to a stock concentration.
-
Further dilute the enzyme stock in pre-warmed (37°C) assay buffer to the desired working concentration (e.g., 20 nM).[4]
-
-
Thiorphan Dilution Series:
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: A specific volume of each thiorphan dilution.
-
Positive control (no inhibitor): The same volume of assay buffer containing the same final concentration of DMSO as the test wells.
-
Negative control (no enzyme): The same volume of assay buffer.
-
-
Add the diluted neprilysin solution to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow thiorphan to bind to the enzyme.
-
-
Initiation and Measurement:
-
Prepare the NEP substrate working solution by diluting the substrate stock in pre-warmed (37°C) assay buffer to the desired final concentration (e.g., 10 µM).[4]
-
To initiate the reaction, add the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-2 minutes.[5] The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., λex = 330 nm / λem = 430 nm for an Abz-based substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each thiorphan concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the thiorphan concentration to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Thiorphan IC50 for Neprilysin | ~6.9 nM | [1][2] |
| Thiorphan Ki for Neprilysin | ~4.7 nM | [8] |
| Recommended Thiorphan Concentration Range for Testing | 2 nM - 100 µM | [4] |
| Recommended Neprilysin Concentration | 20 nM | [4] |
| Recommended Substrate Concentration | 10 µM | [4] |
| Assay Temperature | 37°C | [4] |
| Assay Buffer pH | 7.4 | [4] |
Visualizations
Caption: Neprilysin signaling and inhibition by thiorphan.
Caption: Workflow for optimizing thiorphan concentration.
References
- 1. aviscerabioscience.net [aviscerabioscience.net]
- 2. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Peptide Substrate for Sensitively and Specifically Detecting Two Aβ-Degrading Enzymes: Neprilysin and Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. MEROPS - the Peptidase Database [ebi.ac.uk]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiorphan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Thiorphan and how does it work?
Thiorphan is the active metabolite of the prodrug racecadotril. It functions as a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins, atrial natriuretic peptide (ANP), and substance P.[2][3] By inhibiting neprilysin, Thiorphan increases the local concentrations of these peptides, potentiating their physiological effects.[4]
Q2: What are the primary experimental applications of Thiorphan?
Thiorphan is utilized in a variety of research fields, including:
-
Gastroenterology: Studying the mechanisms of diarrhea and the regulation of intestinal fluid and electrolyte secretion.[3]
-
Neuroscience: Investigating the role of enkephalins in pain perception (analgesia), neuroprotection, and cognitive function.[4][5]
-
Cardiovascular Research: Examining the effects of natriuretic peptides on blood pressure, diuresis, and natriuresis in models of hypertension and heart failure.[6]
Q3: What is the difference between Thiorphan and Racecadotril in experimental design?
Racecadotril is a prodrug that is rapidly metabolized to Thiorphan in vivo.[3] For in vitro assays using purified enzymes, it is recommended to use Thiorphan directly for accurate determination of inhibitory constants (e.g., IC50).[7] In cell-based assays or in vivo studies, either Racecadotril or Thiorphan can be used, but it is crucial to consider the metabolic conversion of Racecadotril to Thiorphan when interpreting the results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
In Vitro Experiments (e.g., Enzyme Inhibition Assays)
Q4: My Thiorphan solution appears cloudy or precipitated. What should I do?
-
Possible Cause: Poor solubility or degradation of Thiorphan.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Thiorphan has varying solubility in different solvents. Ensure you are using an appropriate solvent and not exceeding the solubility limit.
-
Fresh Preparation: Prepare Thiorphan solutions fresh for each experiment. Due to its reactive thiol group, Thiorphan can be unstable in biological matrices.
-
Prevent Oxidation: Thiorphan is prone to oxidation, forming disulfides.[8] It is recommended to purge the solvent with an inert gas like nitrogen before dissolving the Thiorphan.[8]
-
Proper Storage: If short-term storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] A study on aqueous solutions suggests stability for at least 2 months at -20°C, with about 7% degradation upon thawing.[8] Storage at 4°C should be limited to 4 days and at room temperature to 1 day.[8]
-
Q5: I am observing high background fluorescence/absorbance in my neprilysin inhibition assay.
-
Possible Cause: Reagent or sample interference.
-
Troubleshooting Steps:
-
Reagent Blank: Always include a reagent blank (all components except the enzyme or substrate) to quantify and subtract background signals.[7]
-
Sample Dilution: High concentrations of protein in tissue or cell lysates can interfere with the assay. Dilute your samples to ensure the readings are within the linear range of the assay.[9]
-
Incompatible Reagents: Some protease inhibitors or other components in your sample preparation buffer may interfere with the assay. For instance, EDTA should be avoided as neprilysin is a metalloproteinase.[10]
-
Q6: The inhibitory effect of Thiorphan in my assay is lower than expected, resulting in a high IC50 value.
-
Possible Cause: Issues with the inhibitor, enzyme activity, or assay conditions.
-
Troubleshooting Steps:
-
Inhibitor Integrity: Ensure your Thiorphan stock solution is fresh and has been stored properly to prevent degradation.
-
Enzyme Activity: Verify the activity of your neprilysin enzyme using a positive control. Improper storage or handling can lead to loss of enzyme activity.
-
Substrate Concentration: The apparent IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration at or below the Michaelis constant (Km) of the enzyme.[7]
-
Incubation Time and Temperature: Ensure consistent and optimal incubation times and temperatures as minor variations can significantly impact enzyme kinetics.[7]
-
Logical Workflow for Troubleshooting Low Thiorphan Potency in In Vitro Assays
Caption: Troubleshooting workflow for unexpectedly low Thiorphan potency.
In Vivo Experiments
Q7: I am not observing the expected physiological effect of Thiorphan in my animal model.
-
Possible Cause: Issues with drug administration, dose, animal model, or unexpected off-target effects.
-
Troubleshooting Steps:
-
Route of Administration: The route of administration significantly impacts Thiorphan's bioavailability and effects. For example, intravenous (i.v.) Thiorphan had no effect on gastric secretion in rats, while intracerebroventricular (i.c.v.) administration was potent.[11]
-
Dosage: The dose-response relationship for Thiorphan can be shallow.[12] It may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental model and outcome.
-
Animal Model Specificity: The physiological effects of Thiorphan can vary between species and even between different pathological models within the same species. For example, Thiorphan induced vasoconstriction in control rats but not in cirrhotic rats.[6]
-
Off-Target Effects: Be aware of potential off-target effects. While Thiorphan is a selective neprilysin inhibitor, at higher concentrations, it may inhibit other enzymes.[11] Additionally, the potentiation of multiple neprilysin substrates can lead to complex physiological responses.
-
Controls: Ensure you have appropriate vehicle controls and, if possible, a positive control (e.g., a different neprilysin inhibitor) to validate your experimental setup.
-
Q8: My in vivo results show high variability between animals.
-
Possible Cause: Inconsistent drug administration, animal handling, or underlying physiological differences.
-
Troubleshooting Steps:
-
Consistent Dosing: Ensure accurate and consistent administration of Thiorphan to all animals.
-
Animal Handling: Stress can influence the endogenous opioid system, which may interact with the effects of Thiorphan.[13] Standardize animal handling procedures to minimize stress.
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of Thiorphan, which can vary.[3] Consider the timing of your measurements relative to drug administration.
-
Sample Size: A small sample size may lead to a type II error, especially if there is significant individual variability in the response to Thiorphan.[6]
-
Data Presentation
Table 1: Solubility of Thiorphan
| Solvent | Concentration | Reference |
| DMSO | 100 mM (approx. 25.3 mg/mL) | |
| Ethanol | 100 mM (approx. 25.3 mg/mL) | |
| Ethanol | 49.00 - 51.00 mg/mL | |
| Water | 4 mg/mL | [1] |
Table 2: Inhibitory Potency of Thiorphan against Neprilysin (NEP)
| IC50 / Ki | Conditions | Reference |
| IC50: 6.9 nM | Selective NEP inhibitor | [1] |
| Ki: 0.4-9 nM | Potent NEP inhibitor | [3] |
| IC50: ~10⁻⁹ M | Inhibition of rat brain "enkephalinase A" | [12] |
Table 3: Pharmacokinetic Parameters of Thiorphan in Humans (following oral administration of Racecadotril)
| Parameter | Value | Conditions | Reference |
| Tmax | 1.35 h | 200 mg Racecadotril | [3] |
| Cmax | 520 ng/mL | 200 mg Racecadotril | [3] |
| t1/2 | 6.14 h | 200 mg Racecadotril | [3] |
Experimental Protocols
Protocol 1: Preparation of Thiorphan Stock Solution
-
Materials:
-
Thiorphan powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Inert gas (e.g., nitrogen)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of Thiorphan powder in a sterile microcentrifuge tube.
-
Purge the tube containing the powder and the solvent with nitrogen gas for 1-2 minutes to remove oxygen.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the Thiorphan is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber tubes to protect from light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Neprilysin Inhibition Assay (Fluorometric)
This is a generalized protocol and should be adapted based on the specific assay kit manufacturer's instructions.
-
Reagent Preparation:
-
Prepare assay buffer, neprilysin enzyme solution, and fluorogenic neprilysin substrate according to the kit's manual.
-
Prepare a serial dilution of Thiorphan in the assay buffer. Also, prepare a vehicle control (assay buffer with the same concentration of solvent as in the Thiorphan dilutions).
-
-
Assay Procedure:
-
Add the neprilysin enzyme solution to the wells of a black, flat-bottom microplate.
-
Add the serially diluted Thiorphan or vehicle control to the respective wells.
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the neprilysin substrate to all wells.
-
Immediately measure the fluorescence in a microplate reader in kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/430 nm).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of Thiorphan by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the Thiorphan concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Thiorphan's Mechanism of Action
Caption: Mechanism of action of Thiorphan.
General Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies with Thiorphan.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 4. content.abcam.com [content.abcam.com]
- 5. Thiorphan, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Thiorphan degradation in stock solutions
Welcome to the Technical Support Center for Thiorphan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of Thiorphan, with a focus on preventing its degradation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Thiorphan degradation in stock solutions?
A1: The primary degradation pathway for Thiorphan in solution is the oxidation of its free thiol (-SH) group. This oxidation leads to the formation of disulfide dimers and other related degradation products, which can compromise the accuracy and reproducibility of experimental results.[1][2]
Q2: What are the recommended solvents for preparing Thiorphan stock solutions?
A2: Thiorphan is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended. It has limited solubility in aqueous buffers like PBS.
Q3: What are the optimal storage conditions for Thiorphan powder and its stock solutions?
A3: To ensure the long-term stability of Thiorphan, proper storage is crucial. The solid powder should be stored at -20°C under desiccating conditions and is stable for at least four years. Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.
Q4: I'm observing variability in my experimental results when using a Thiorphan stock solution. What could be the cause?
A4: Variability in results can often be attributed to the degradation of Thiorphan in your stock solution. This can be caused by several factors, including:
-
Oxidation: Exposure to air can lead to the oxidation of the thiol group.
-
Improper Storage: Storing solutions at inappropriate temperatures or subjecting them to multiple freeze-thaw cycles can accelerate degradation.
-
Solvent Quality: Using solvents that have not been deoxygenated can introduce dissolved oxygen, promoting oxidation. The use of fresh, high-quality DMSO is recommended as it can absorb moisture, which may affect solubility.
-
Contamination: Contaminants in the solvent or on labware can potentially catalyze degradation.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with Thiorphan stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in thawed stock solution | The solubility limit may have been exceeded, or the solvent may have absorbed water (especially DMSO). | Gently warm the solution and sonicate to aid redissolution. Ensure you are using fresh, anhydrous DMSO. Prepare a new stock solution if the precipitate does not dissolve. |
| Loss of compound activity over time | Degradation of Thiorphan due to oxidation. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Consider preparing solutions with a deoxygenated solvent and storing them under an inert gas atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between experiments | Inconsistent concentration of active Thiorphan due to degradation. | Implement a strict protocol for stock solution preparation and storage. Perform a stability check of your stock solution using HPLC to determine the concentration of intact Thiorphan. |
| Low solubility in aqueous buffer | Thiorphan has inherently low solubility in aqueous solutions at neutral pH. | For aqueous-based assays, first dissolve Thiorphan in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Thiorphan Stock Solution
This protocol describes the preparation of a Thiorphan stock solution with measures to minimize oxidative degradation.
Materials:
-
Thiorphan powder
-
Anhydrous, high-purity DMSO
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with screw caps
Procedure:
-
Deoxygenate Solvent: Purge the required volume of DMSO with a gentle stream of nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh Thiorphan: In a clean, dry vial, accurately weigh the desired amount of Thiorphan powder.
-
Dissolution: Under a stream of inert gas, add the deoxygenated DMSO to the vial containing the Thiorphan powder to achieve the desired concentration (e.g., 10 mg/mL).
-
Mixing: Gently vortex or sonicate the vial until the Thiorphan is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber glass vials. Overlay the solution with inert gas before tightly sealing the vials. Store the aliquots at -80°C.
Protocol 2: Stability Assessment of Thiorphan by HPLC
This protocol provides a general method for assessing the stability of a Thiorphan solution over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 10-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standards: Prepare a fresh calibration curve of Thiorphan standards of known concentrations.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours) after preparing the stock solution under specific storage conditions, take an aliquot and dilute it to a suitable concentration within the range of the calibration curve.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Quantify the peak area of Thiorphan in the samples and compare it to the initial time point (T=0) to determine the percentage of degradation.
Data Presentation
Table 1: Solubility of Thiorphan in Various Solvents
| Solvent | Solubility |
| DMSO | ~50 mg/mL |
| Ethanol | ~30 mg/mL |
| DMF | ~30 mg/mL |
| PBS (pH 7.2) | ~0.5 mg/mL |
Data compiled from various supplier datasheets.
Table 2: Recommended Storage Conditions and Stability of Thiorphan
| Form | Solvent | Storage Temperature | Stability |
| Solid Powder | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO/Ethanol | -80°C | Up to 1 year |
| Stock Solution | DMSO/Ethanol | -20°C | Up to 1 month |
| Aqueous Solution | PBS | 4°C | < 24 hours (Prepare Fresh) |
General recommendations based on available data. Stability may vary based on specific experimental conditions.
Visualizations
Caption: Oxidative degradation pathway of Thiorphan.
Caption: Workflow for assessing Thiorphan stability.
Caption: Thiorphan's mechanism of action via Neprilysin inhibition.
References
Addressing solubility issues of Thiorphan in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Thiorphan in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Thiorphan?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of Thiorphan.[1][2] It is soluble in DMSO up to 100 mM. Ethanol is also a suitable solvent, with a solubility of up to 100 mM. For aqueous solutions, the solubility is significantly lower.
Q2: I dissolved Thiorphan in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
A2: This is a common issue when diluting a DMSO stock solution of a sparingly soluble compound into an aqueous buffer. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is as low as possible, ideally below 1%, to minimize solvent effects on your experiment.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes help maintain solubility.
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Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates that may have formed.
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Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility. However, be mindful of the temperature stability of Thiorphan and other components in your assay.
Q3: What is the solubility of Thiorphan in common aqueous buffers like PBS?
A3: The solubility of Thiorphan in aqueous buffers is limited. For example, its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.
Q4: How should I store my Thiorphan solutions?
A4: For long-term storage, it is recommended to store Thiorphan as a solid powder at -20°C. Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of Thiorphan are prone to oxidative degradation and should be prepared fresh.[3][4] If storage of an aqueous solution is necessary, it is recommended to purge the solvent with nitrogen before dissolving the Thiorphan to minimize oxidation.[3][4] A study on the stability of Thiorphan in an aqueous solution containing human serum albumin showed it was stable for at least 2 months at -20°C, but degradation was observed upon thawing.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Thiorphan powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of Thiorphan. | Prepare a high-concentration stock solution in DMSO or ethanol first, then dilute into the aqueous buffer. |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to the solvent shift. | - Lower the final DMSO concentration.- Perform serial dilutions.- Use sonication after dilution.- Gently warm the solution.- Consider adjusting the pH of the buffer. |
| Inconsistent results in biological assays. | - Degradation of Thiorphan in aqueous solution.- Precipitation of Thiorphan in the assay medium. | - Prepare fresh aqueous solutions of Thiorphan for each experiment.- If using a stock solution, ensure it has been stored properly and minimize freeze-thaw cycles.- Visually inspect for any precipitation before and during the experiment. |
Physicochemical Data for Understanding Solubility
Understanding the physicochemical properties of Thiorphan can help predict its solubility behavior.
| Property | Value | Implication for Solubility |
| Molecular Weight | 253.32 g/mol | A relatively small molecule. |
| XLogP3-AA | 1.3[5] | This value indicates that Thiorphan is moderately lipophilic, explaining its better solubility in organic solvents like DMSO and ethanol compared to water. |
| pKa | Not explicitly found in searches, but the presence of a carboxylic acid suggests an acidic pKa (typically 3-5). | The charge state of the carboxylic acid group is pH-dependent. At pH values above the pKa, the carboxylate form will predominate, which is generally more water-soluble than the neutral form. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Thiorphan Stock Solution in DMSO
-
Materials:
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Thiorphan powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of Thiorphan powder. For 1 mL of a 10 mM solution, you will need 2.53 mg of Thiorphan (Molecular Weight = 253.32 g/mol ).
-
Add the Thiorphan powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).
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Vortex the tube until the Thiorphan is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM Thiorphan Working Solution in Aqueous Buffer
-
Materials:
-
10 mM Thiorphan stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM Thiorphan stock solution at room temperature.
-
Perform a 1:100 dilution of the stock solution into the aqueous buffer. For example, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Vortex the solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiments promptly.
-
Mechanism of Action and Signaling Pathways
Thiorphan is a potent inhibitor of neprilysin (NEP), a cell-surface zinc-metallopeptidase also known as neutral endopeptidase or enkephalinase.[6] NEP is responsible for the degradation of several bioactive peptides. By inhibiting NEP, Thiorphan increases the local concentrations of these peptides, leading to the potentiation of their downstream signaling effects.
Experimental Workflow for Solubilizing Thiorphan
Caption: Workflow for preparing Thiorphan solutions.
Thiorphan's Inhibition of Neprilysin and Downstream Effects
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thiorphan | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
Technical Support Center: Minimizing Off-Target Effects of Thiorphan in Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Thiorphan in cell-based assays. Our goal is to help you design robust experiments, minimize off-target effects, and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is Thiorphan and what is its primary mechanism of action?
Thiorphan is the active metabolite of the prodrug Racecadotril.[1] Its primary mechanism of action is the potent and selective inhibition of Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11).[1][2] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[2][3] By inhibiting NEP, Thiorphan prevents the breakdown of these peptides, leading to their increased local concentrations and enhanced biological activity.
Q2: What are the key on-target effects of Thiorphan in cell studies?
The primary on-target effect of Thiorphan is the inhibition of NEP activity. This leads to the accumulation of NEP substrates, including:
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Natriuretic peptides (ANP, BNP): These peptides play a crucial role in vasodilation and natriuresis.[4]
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Bradykinin: A potent vasodilator involved in inflammation and blood pressure regulation.[5]
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Enkephalins: Neuropeptides with analgesic properties.[6]
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Substance P: A neuropeptide involved in pain transmission and inflammation.
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Amyloid-beta (Aβ) peptide: NEP is a major enzyme responsible for the degradation of Aβ in the brain.[7][8]
Inhibition of NEP by Thiorphan can therefore modulate signaling pathways associated with these peptides, impacting processes such as cardiovascular regulation, inflammation, and neuronal function.[9]
Q3: What are the known off-target effects of Thiorphan?
While Thiorphan is a highly selective inhibitor of Neprilysin, off-target effects can occur, particularly at higher concentrations. The most well-characterized off-target interaction is the inhibition of Angiotensin-Converting Enzyme (ACE).[10][11]
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Angiotensin-Converting Enzyme (ACE): Thiorphan exhibits weak inhibitory activity against ACE.[10][11] This can be a confounding factor in studies where the renin-angiotensin system is relevant.
-
Thermolysin: Thiorphan shows very weak inhibition of this bacterial metalloprotease.[1]
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Endothelin-Converting Enzyme (ECE): Inhibition of ECE by Thiorphan is also very weak.[1]
It is crucial to use the lowest effective concentration of Thiorphan to minimize these off-target interactions.
Q4: How can I be sure that the observed cellular phenotype is due to Neprilysin inhibition and not an off-target effect?
Validating that your observed phenotype is a direct result of on-target Thiorphan activity is critical. A multi-faceted approach is recommended:
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Rescue Experiment: If possible, introduce a constitutively active form of a downstream signaling molecule that is normally suppressed by NEP activity. If this rescues the phenotype induced by Thiorphan, it supports an on-target mechanism.
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Genetic Validation (CRISPR/Cas9): The gold standard for on-target validation is to use CRISPR/Cas9 to knock out the gene encoding Neprilysin (MME). If the phenotype observed with Thiorphan treatment is recapitulated in the NEP-knockout cells, it provides strong evidence for an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of Thiorphan in my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of Thiorphan stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. |
| Low Neprilysin Expression | Confirm that your cell line expresses Neprilysin at a sufficient level. This can be verified by Western blot or qPCR. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, incubation time, and substrate concentration (for enzymatic assays). |
| Cell Health | Monitor cell viability throughout the experiment. Thiorphan, like any compound, can be cytotoxic at high concentrations. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration of Thiorphan for your specific cell line and assay. |
Issue 2: Suspected off-target effects are confounding the results.
| Potential Cause | Troubleshooting Step |
| High Thiorphan Concentration | Use the lowest effective concentration of Thiorphan that elicits the desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets like ACE. |
| ACE Inhibition | If your experimental system is sensitive to changes in the renin-angiotensin system, consider using the retro-thiorphan isomer, which has significantly lower ACE inhibitory activity.[1] Alternatively, co-treat with an ACE activator if appropriate for your model. |
| Non-specific Effects | Include a negative control compound that is structurally similar to Thiorphan but inactive against Neprilysin. This helps to distinguish between effects caused by the specific pharmacophore and those due to the chemical scaffold. |
Quantitative Data
Table 1: Inhibitory Potency of Thiorphan and its Isomer against Neprilysin and Off-Target Enzymes
| Inhibitor | Target Enzyme | Ki (Inhibitory Constant) | Reference |
| Thiorphan | Neprilysin (NEP) | 4.7 nM | [1] |
| Retro-thiorphan | Neprilysin (NEP) | 2.3 nM | [1] |
| Retro-thiorphan | Angiotensin-Converting Enzyme (ACE) | > 10,000 nM (>10 µM) | [1] |
| Thiorphan | Thermolysin | 2,000 nM (2 µM) | [1] |
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of Thiorphan using a Cell-Based Neprilysin Activity Assay
Objective: To measure the inhibition of cellular Neprilysin activity by Thiorphan using a fluorogenic substrate.
Materials:
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Cells expressing Neprilysin
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Thiorphan
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Quenched fluorogenic NEP substrate (e.g., qf-Aβ(12–16)AAC)
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Assay buffer (e.g., Tris-buffered saline, pH 7.4)
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96-well black, clear-bottom plates
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Fluorescence microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
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Thiorphan Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of Thiorphan (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO). Incubate for the desired pre-treatment time (e.g., 1 hour).
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Substrate Addition: After pre-incubation, wash the cells with assay buffer. Add the fluorogenic NEP substrate, diluted in assay buffer, to each well.
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Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
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Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Plot the rate of cleavage against the Thiorphan concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Off-Target Effect of Thiorphan on ACE Activity
Objective: To measure the inhibitory effect of Thiorphan on Angiotensin-Converting Enzyme (ACE) activity in a cell-based or cell lysate assay.
Materials:
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Cells or cell lysates with ACE activity
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Thiorphan
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Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)[12]
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ACE assay buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2)
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96-well black plates
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Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from cells known to express ACE. Determine the protein concentration of the lysates.
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Inhibitor Incubation: In a 96-well plate, add a standardized amount of cell lysate to each well. Add various concentrations of Thiorphan (typically in the higher nM to µM range) or a known ACE inhibitor (e.g., Captopril) as a positive control. Incubate for 10-15 minutes at 37°C.
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Substrate Addition: Add the fluorogenic ACE substrate to each well to initiate the reaction.
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Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
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Data Analysis: Calculate the rate of ACE activity for each Thiorphan concentration. Determine the IC50 value of Thiorphan for ACE inhibition.
Protocol 3: Quantification of Atrial Natriuretic Peptide (ANP) in Cell Culture Supernatants
Objective: To measure the accumulation of ANP in the supernatant of cells treated with Thiorphan as a downstream marker of Neprilysin inhibition.
Materials:
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Cells that secrete ANP
-
Thiorphan
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Cell culture medium
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Microplate reader for absorbance measurement
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with an effective concentration of Thiorphan or vehicle control for a specified time period (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[10]
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ELISA Assay: Perform the ANP ELISA according to the manufacturer's protocol.[1][10][13] This typically involves adding the supernatant samples and standards to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the concentration of ANP in each sample by comparing the absorbance to the standard curve.
Protocol 4: Genetic Validation of Thiorphan's On-Target Effect using CRISPR/Cas9
Objective: To confirm that the cellular phenotype observed with Thiorphan is due to the inhibition of Neprilysin by knocking out the MME gene.
Materials:
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Cell line of interest
-
CRISPR/Cas9 system (e.g., lentiCRISPRv2 plasmid)
-
sgRNAs targeting the MME gene
-
Transfection reagent or electroporation system
-
Antibiotics for selection (e.g., puromycin)
-
Reagents for Western blot and the primary functional assay
Procedure:
-
sgRNA Design and Cloning: Design and clone 2-3 sgRNAs targeting a critical exon of the MME gene into the CRISPR/Cas9 vector.
-
Transfection and Selection: Transfect the cells with the MME-targeting CRISPR/Cas9 plasmids. Select for successfully transfected cells using the appropriate antibiotic.
-
Clonal Isolation: Isolate single-cell clones to generate clonal cell lines with the MME gene knocked out.
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Knockout Verification: Verify the knockout of the MME gene at the genomic level (Sanger sequencing of the target locus) and at the protein level (Western blot for Neprilysin).
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Phenotypic Analysis: Perform the primary functional assay on the verified MME-knockout cell lines and compare the phenotype to that of wild-type cells treated with Thiorphan. Recapitulation of the phenotype in the knockout cells confirms the on-target effect of Thiorphan.
Visualizations
Caption: Thiorphan inhibits Neprilysin, increasing substrate levels.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Expression and functional profiling of neprilysin, insulin degrading enzyme and endothelin converting enzyme in prospectively studied elderly and Alzheimer’s brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Expression of Neprilysin in Skeletal Muscle Reduces Amyloid Burden in a Transgenic Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 12. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
Technical Support Center: Optimizing Thiorphan Incubation Time in Neprilysin Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting enzyme assays involving Thiorphan, a potent inhibitor of Neprilysin (NEP), also known as enkephalinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Thiorphan?
Thiorphan is the active metabolite of the prodrug Racecadotril. It functions as a competitive and reversible inhibitor of Neprilysin (NEP/CD10), a zinc-dependent metalloprotease.[1] By binding to the active site of NEP, Thiorphan prevents the degradation of various endogenous peptides, including enkephalins, substance P, and atrial natriuretic peptide. This inhibition leads to an accumulation of these peptides and potentiation of their biological effects.
Q2: What is the reported inhibition constant (Ki) for Thiorphan with Neprilysin?
The inhibition constant (Ki) for Thiorphan with Neprilysin is approximately 4.7 nM.[1] This low nanomolar value indicates a high affinity of Thiorphan for the enzyme.
Q3: Why is pre-incubation of Thiorphan with Neprilysin recommended before adding the substrate?
Pre-incubation allows Thiorphan to bind to the Neprilysin enzyme and reach equilibrium. Since the inhibition is reversible, this step ensures that the maximal level of inhibition is achieved before the enzymatic reaction is initiated by the addition of the substrate. A typical pre-incubation time is 10-15 minutes.
Q4: How does the substrate concentration affect the apparent IC50 value of Thiorphan?
For a competitive inhibitor like Thiorphan, the apparent IC50 value is dependent on the substrate concentration. A higher substrate concentration will require a higher concentration of Thiorphan to achieve 50% inhibition, thus increasing the apparent IC50 value. It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km) to obtain an IC50 value that is a closer approximation of the Ki.
Q5: What is the stability of Thiorphan in aqueous solutions and how should it be stored?
Thiorphan is susceptible to oxidative degradation in aqueous solutions, primarily forming disulfides. It is recommended to prepare fresh solutions of Thiorphan for each experiment. Stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C for up to one month or -80°C for up to a year to minimize degradation. When preparing aqueous solutions, purging the solvent with nitrogen can help to reduce oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no inhibition observed | Degraded Thiorphan: Thiorphan is prone to oxidation. | Prepare fresh Thiorphan solutions for each experiment from a recently prepared stock. Store stock solutions at -20°C or -80°C. |
| Incorrect Thiorphan concentration: Calculation or dilution errors. | Double-check all calculations and ensure accurate pipetting. Perform serial dilutions carefully. | |
| Sub-optimal pre-incubation: Insufficient time for inhibitor-enzyme binding. | Ensure a pre-incubation step of at least 10-15 minutes with the enzyme and Thiorphan before adding the substrate. | |
| High variability between replicates | Inconsistent timing: Variations in pre-incubation or reaction times. | Use a multichannel pipette for simultaneous addition of reagents. Ensure all wells are treated consistently. |
| Precipitation of Thiorphan: Poor solubility in the assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Check the solubility of Thiorphan in your specific assay buffer. | |
| Pipetting errors: Inaccurate liquid handling. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Apparent IC50 value is higher than expected | High substrate concentration: Competition between substrate and inhibitor. | Use a substrate concentration at or below its Km value. |
| High enzyme concentration: A significant portion of the inhibitor is bound to the enzyme. | Reduce the enzyme concentration to a level where the inhibitor concentration is in excess. | |
| Presence of interfering substances: Components in the sample matrix may affect Thiorphan binding. | If using complex biological samples, consider a sample clean-up step. Run appropriate controls with the sample matrix alone. | |
| High background fluorescence | Autofluorescence of Thiorphan or other components. | Run a control with all components except the enzyme to measure the background fluorescence and subtract it from the experimental wells. |
| Contaminated reagents or plates. | Use high-quality, fresh reagents and clean, non-fluorescent microplates (black plates are recommended for fluorescence assays). | |
| Non-linear reaction progress curves | Substrate depletion: The reaction rate slows down as the substrate is consumed. | Use a lower enzyme concentration or a shorter reaction time to ensure the reaction remains in the linear range. |
| Enzyme instability: The enzyme loses activity over the course of the assay. | Check the stability of Neprilysin under your assay conditions (pH, temperature). Add stabilizing agents like BSA if necessary. | |
| Inner filter effect: At high substrate/product concentrations, the emitted fluorescence is reabsorbed. | Dilute the samples or use a fluorogenic substrate with excitation and emission wavelengths that minimize this effect. |
Data Presentation
Table 1: Typical Kinetic Parameters for Common Fluorogenic Neprilysin Substrates
| Substrate | Km (µM) | Excitation (nm) | Emission (nm) |
| Mca-RPPGFSAFK(Dnp)-OH | 2.3 | 328 | 393 |
| Abz-GGFL-EDDnp | 10 | 320 | 420 |
| Abz-DArg-Arg-Leu-EDDnp | 2.8 | 320 | 420 |
| Abz-DArg-Arg-Phe-EDDnp | 5.0 | 320 | 420 |
Data compiled from various sources.[2][3]
Table 2: Recommended Concentration Ranges for Neprilysin Inhibition Assays
| Component | Recommended Concentration | Notes |
| Neprilysin (purified) | 1 - 10 nM | The optimal concentration should be determined empirically to ensure a linear reaction rate. |
| Fluorogenic Substrate | 0.5 - 1 x Km | Using substrate concentrations around the Km is ideal for competitive inhibition studies. |
| Thiorphan | 0.1 nM - 10 µM | A wide concentration range is necessary to generate a complete dose-response curve for IC50 determination. |
| DMSO (solvent for Thiorphan) | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells. |
Experimental Protocols
Detailed Methodology for a Fluorometric Neprilysin Inhibition Assay with Thiorphan
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
Materials:
-
Purified recombinant Neprilysin
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Fluorogenic Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
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Thiorphan
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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DMSO (for dissolving Thiorphan and substrate)
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Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Thiorphan (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
On the day of the experiment, prepare serial dilutions of Thiorphan in Assay Buffer. The final DMSO concentration in these dilutions should be kept constant and low (e.g., <1%).
-
Prepare the working solution of Neprilysin in Assay Buffer. The optimal concentration should be determined experimentally to yield a linear reaction rate for at least 30 minutes.
-
Prepare the working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be at or below the Km value.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells (no enzyme).
-
Add 50 µL of the Neprilysin working solution to all other wells.
-
Add 25 µL of the Thiorphan serial dilutions to the "inhibitor" wells.
-
Add 25 µL of Assay Buffer (with the same final DMSO concentration as the inhibitor dilutions) to the "no inhibitor" (positive control) and "blank" wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "blank" wells from all other wells.
-
Calculate the percent inhibition for each Thiorphan concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the Thiorphan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Thiorphan Dosage and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiorphan in various animal models.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or absent analgesic effect with Thiorphan alone?
A: Thiorphan on its own can exhibit weak analgesic properties, with significant effects sometimes only seen at high doses, such as 300 mg/kg administered intraperitoneally (i.p.) in mice.[1] Its primary analgesic mechanism often involves potentiating the effects of endogenous or exogenously administered opioids.[2][3][4][5] For instance, a 30 mg/kg subcutaneous (s.c.) dose in rats potentiated the analgesic effect of intraventricularly administered [D-Ala2,Met5]enkephalinamide.[5] Consider co-administration with an opioid peptide to enhance the analgesic response.
Q2: What is the relationship between Racecadotril (or Ecadotril) and Thiorphan?
A: Racecadotril, also known as Ecadotril, is a prodrug that is rapidly metabolized into its active metabolite, Thiorphan, through hydrolysis.[6][7] The use of a prodrug is often to improve bioavailability after oral administration. The pharmacokinetics of the active metabolite, Thiorphan, are most relevant for understanding the pharmacodynamic effects.[6]
Q3: How do I select the appropriate administration route for my experiment?
A: The choice of administration route depends on the target system. Thiorphan's ability to cross the blood-brain barrier can be limited. For targeting the central nervous system (CNS), direct administration routes like intracerebroventricular (i.c.v.) or intrathecal injections are often used.[2][4][8][9] For example, i.v. Thiorphan had no effect on gastric secretion in rats, whereas i.c.v. administration potently inhibited it, suggesting a central mechanism.[9] For peripheral or systemic effects, intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes are common.[2][5][7][10]
Q4: My results differ significantly between mouse and rat models. Why is this?
A: Significant quantitative differences in pharmacokinetic parameters exist across species.[6] Variations in drug absorption, distribution, metabolism, and excretion (ADME) processes can lead to different systemic exposure levels of Thiorphan.[6] Animals generally have faster metabolic rates than humans, and different levels of enzyme activity can impact how drugs are broken down. Therefore, direct extrapolation of dosages based solely on body weight is not always accurate, and dose optimization is often required for each species and experimental model.[11]
Q5: What are the known toxic effects of Thiorphan or its prodrugs?
A: Studies on Ecadotril (a prodrug of Thiorphan) in dogs provide some insight. A single high oral dose of 2,000 mg/kg resulted in low acute toxicity.[12] However, chronic administration of high doses (300 mg/kg/day for 3 months) led to significant adverse effects, including pronounced anemia, bone marrow suppression, and some evidence of liver impairment.[12] The no-observable-adverse-effect level (NOAEL) for daily oral administration in dogs was determined to be 100 mg/kg/day.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect | Insufficient Dose: The administered dose may be too low for the specific animal model or disease state.[10] | Consult the dosage table below for ranges used in similar studies. Perform a dose-response study to determine the optimal dose for your model. |
| Route of Administration: The drug may not be reaching the target tissue. For CNS effects, systemic administration may be insufficient.[9] | Consider a more direct route of administration, such as intracerebroventricular (i.c.v.) or intrathecal injection for CNS targets.[4][8] | |
| Metabolism/Clearance: The drug may be rapidly metabolized and cleared in the chosen species.[2][3][6] | Measure the plasma concentration of Thiorphan to assess its pharmacokinetic profile in your model. Consider using a prodrug like Racecadotril for potentially different absorption kinetics.[6] | |
| Unexpected Side Effects | Dose Too High: The dose may be in the toxic range for the animal model, especially with chronic administration.[12] | Reduce the dosage. Refer to toxicity studies to establish a safe dose range. The hematopoietic system was identified as a primary target of toxicity in dogs at high repeated doses.[12] |
| Off-Target Effects: Thiorphan inhibits Neprilysin, which degrades multiple vasoactive peptides, not just enkephalins.[10] This can lead to cardiovascular or other systemic effects.[10][13] | Monitor relevant physiological parameters (e.g., cardiac output, vascular resistance). Be aware that effects may differ between healthy and disease models; for example, Thiorphan decreased cardiac output in control rats but not in cirrhotic rats.[10] | |
| Inconsistent Results | Variability in Animal Model: Differences in strain, age, or health status of the animals can affect drug response.[14] | Standardize the animal model as much as possible. Ensure animals are properly acclimatized before experiments.[6] |
| Drug Stability/Vehicle: The Thiorphan solution may be unstable, or the vehicle could be causing an effect. | Prepare fresh solutions for each experiment. Run a vehicle-only control group to rule out effects from the solvent. For example, a 5 mg/ml solution of Thiorphan has been prepared in 0.25 N sodium bicarbonate solution for infusion.[10] |
Quantitative Data: Thiorphan Dosage in Animal Models
| Animal Model | Experimental Context | Route | Dosage | Reference |
| Mouse | Analgesia (Nociceptive Tests) | i.p. | 30 - 300 mg/kg | [2][3] |
| Brain Concentration Assay | i.p. | 300 mg/kg | [2][3] | |
| Potentiation of Stress Analgesia | i.p. | 100 mg/kg | [1] | |
| Neuroprotection | i.p. | Not specified, but reduced lesions by up to 57% | [7] | |
| Rat | Potentiation of Enkephalin Analgesia | i.p. / i.c.v. | Not specified | [2] |
| Potentiation of Enkephalinamide | s.c. | 30 mg/kg | [5] | |
| Cardiovascular/Renal Function | i.v. | 0.5 mg/kg loading dose + 0.1 mg/kg/min for 30 min | [10][13] | |
| Cognitive Dysfunction (Alzheimer's Model) | i.c.v. | Continuous infusion | [8] | |
| Potentiation of Enkephalin (Spinal) | Intrathecal | 35 µg | [4] | |
| Gastric Secretion Inhibition | i.c.v. | Not specified | [9] | |
| Primate (Macaca) | Analgesia (Shock Titration) | Intrathecal | 400 - 800 µg (no effect) | [4] |
| Dog (Beagle) | Toxicity (Prodrug Ecadotril) | Oral | 100 mg/kg/day (NOAEL) | [12] |
| Toxicity (Prodrug Ecadotril) | Oral | 300 mg/kg/day (caused anemia) | [12] |
Note: i.p. = Intraperitoneal; i.c.v. = Intracerebroventricular; s.c. = Subcutaneous; i.v. = Intravenous; NOAEL = No-Observable-Adverse-Effect Level.
Experimental Protocols
General Pharmacokinetic Study Protocol
This protocol outlines a typical design for assessing the pharmacokinetics of Thiorphan following administration of its prodrug, Racecadotril.[6]
-
Animal Model Selection: Choose appropriate species such as Sprague-Dawley rats or CD-1 mice.[6]
-
Acclimatization: House animals in a controlled environment with standard diet and water ad libitum for a suitable period before the study.[6]
-
Dosing: Administer Racecadotril orally. For rodents, this is often done via gavage using a suspension in a vehicle like carboxymethylcellulose.[6]
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). For rodents, tail vein or saphenous vein sampling is common.[6]
-
Sample Processing: Separate plasma from blood samples by centrifugation and store at -70°C or lower until analysis.[6]
-
Bioanalysis: Determine the concentrations of Racecadotril and its active metabolite, Thiorphan, in plasma using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.[6]
Analgesic Activity Assessment: Hot-Plate Test
This protocol is used to evaluate the analgesic effects of Thiorphan.[2]
-
Apparatus: Use a standard hot-plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Animals: Use mice or rats, handled gently to minimize stress.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. Remove the animal immediately after the response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer Thiorphan via the desired route (e.g., i.p.).
-
Post-Treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency again.
-
Data Analysis: Compare the post-treatment latencies to the baseline latency. An increase in latency indicates an analgesic effect. The results can be expressed as the percentage of maximal possible effect (%MPE).
Visualizations
Caption: Mechanism of action for Thiorphan as a Neprilysin (NEP) inhibitor.
Caption: General experimental workflow for a pharmacokinetic study in animal models.
Caption: Decision tree for troubleshooting a lack of observed effect with Thiorphan.
References
- 1. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]
- 4. Effects of thiorphan on the antinociceptive actions of intrathecal [D-Ala2,Met5] enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thiorphan, a neutral endopeptidase inhibitor used for diarrhoea, is neuroprotective in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute, subchronic, and chronic toxicity of ecadotril in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting High Variability in In Vivo Thiorphan Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in in vivo studies involving the neprilysin inhibitor, Thiorphan.
Frequently Asked Questions (FAQs)
Q1: What is Thiorphan and what is its fundamental mechanism of action?
A1: Thiorphan is the active metabolite of the prodrug racecadotril.[1] It is a potent inhibitor of the enzyme Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11) or enkephalinase.[2][3] NEP is a cell-surface peptidase responsible for the degradation of a wide range of bioactive peptides.[4][5]
By inhibiting NEP, Thiorphan prevents the breakdown of its substrates, leading to their increased concentration and prolonged activity. Key substrates include:
-
Natriuretic peptides (ANP, BNP): These peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which can lower blood pressure.[2][6]
-
Enkephalins: Endogenous opioid peptides involved in pain modulation.[1][7]
-
Bradykinin and Substance P: Vasoactive peptides involved in inflammation and blood pressure regulation.[5][8]
This mechanism makes Thiorphan a subject of interest in cardiovascular, renal, and analgesic research.[2][8][9]
Caption: Thiorphan inhibits Neprilysin (NEP), increasing bioactive peptide levels.
Q2: What are the most common sources of variability in in vivo animal studies?
A2: High variability in animal studies is a common challenge and can generally be attributed to three main categories[10][11]:
-
Biological Variation: Inherent differences between individual animals, such as genetics (strain), age, sex, gut microbiome, and underlying health status.[10]
-
Environmental Factors: Fluctuations in the micro and macro-environment, including cage density, temperature, humidity, noise levels, and light/dark cycles.[10] Even changing the animal care technician can introduce variability.[11]
-
Experimental Procedures: Inconsistencies in how a study is performed. This is often the largest source of controllable variability and includes differences in animal handling, acclimatization periods, dosing technique (route, volume, timing), sample collection methods, and the timing of measurements.[10][11]
Q3: Why can the physiological effects of Thiorphan be particularly complex and variable?
A3: The variability in Thiorphan studies can be amplified by its complex pharmacology. Neprilysin degrades numerous peptides with diverse and sometimes opposing physiological actions.[5][8] For example, NEP breaks down vasodilators like ANP and bradykinin, but also vasoconstrictors like angiotensin II and endothelin-1.[5][8]
Therefore, the net effect of Thiorphan inhibition is a delicate balance of the accumulation of all these substrates.[8] This balance can be easily shifted by the specific pathophysiological state of the animal model (e.g., heart failure vs. normal), leading to different or more variable outcomes.[5][8] Furthermore, while Thiorphan itself does not readily cross the blood-brain barrier, its parent prodrugs (like acetorphan) can, potentially introducing central effects that add another layer of complexity.[2][12]
Troubleshooting Guide
Issue 1: High variability observed in biomarker levels (e.g., ANP, cGMP, etc.).
-
Potential Cause 1: Pre-analytical Sample Handling. Bioactive peptides like ANP are notoriously unstable and susceptible to degradation by proteases in collected blood samples. Inconsistent collection or processing techniques can introduce significant variability.
-
Troubleshooting Steps:
-
Standardize Collection: Use a consistent blood collection site and technique. Minimize animal stress during the procedure.
-
Use Protease Inhibitors: Collect blood directly into pre-chilled tubes containing a broad-spectrum protease inhibitor cocktail (e.g., EDTA with aprotinin or a commercial cocktail).
-
Control Temperature: Keep samples on ice immediately after collection and process them (i.e., centrifuge to separate plasma) as quickly as possible in a refrigerated centrifuge.
-
Standardize Storage: Aliquot plasma samples to avoid freeze-thaw cycles and store them at -80°C until analysis.
-
-
Potential Cause 2: Assay Performance. Variability can originate from the immunoassay or enzymatic assay itself, including issues with antibody lots, standard curve preparation, or operator technique.
-
Troubleshooting Steps:
-
Validate Assays: Run validation experiments to check for precision, accuracy, and specificity.
-
Use Internal Controls: Include quality control samples with known concentrations in every assay plate to monitor inter-assay variability.
-
Minimize Operator Variation: Have a single, well-trained technician perform all assays, or ensure rigorous standardization between multiple operators.
-
Issue 2: Inconsistent or unexpected hemodynamic results (e.g., blood pressure, natriuresis).
-
Potential Cause 1: Animal Stress and Acclimatization. Stress from handling or measurement devices (like tail-cuff plethysmographs) can activate the sympathetic nervous system and the renin-angiotensin-aldosterone system, directly confounding blood pressure and renal function readouts.
-
Troubleshooting Steps:
-
Adequate Acclimatization: Ensure animals are properly acclimatized to the housing facility, the experimental room, and any measurement or restraint devices before the study begins.[10] This may require several days of "mock" procedures.
-
Consistent Handling: Use a standardized, gentle handling technique for all animals.[10]
-
Control for Circadian Rhythms: Perform all measurements at the same time of day for all animals to avoid variability due to natural diurnal fluctuations in blood pressure and hormone levels.[10]
-
-
Potential Cause 2: Dosing Inconsistencies. The formulation, volume, or administration technique of Thiorphan can significantly impact its pharmacokinetics and, consequently, its pharmacodynamic effect.
-
Troubleshooting Steps:
-
Verify Formulation: Thiorphan can have poor solubility. Ensure it is fully dissolved before administration. Check calculations for concentration and dose volume carefully.[10]
-
Standardize Administration: Use a consistent and precise route of administration (e.g., for intraperitoneal injections, ensure the injection site is consistent). For intravenous infusions, ensure the pump is calibrated and the line is patent.
-
Consider a Pilot PK/PD Study: If variability persists, a small-scale pharmacokinetic/pharmacodynamic study can help establish the time course of drug exposure and effect, ensuring your primary endpoint measurements are taken at the optimal time.
-
Caption: Decision tree for troubleshooting sources of experimental variability.
Data Presentation
Table 1: Example Thiorphan Dosing Regimens in Rodent Models
| Species | Model | Route of Administration | Dosing Regimen | Endpoint Measured | Reference |
| Rat | Cirrhosis (Bile Duct Ligation) | Intravenous (i.v.) | 0.5 mg/kg loading dose, followed by 0.1 mg/kg/min infusion for 30 min. | Hemodynamics, GFR, Natriuresis | [8] |
| Mouse | Nociception (Pain) | Intraperitoneal (i.p.) | 30 - 300 mg/kg (single dose) | Analgesic activity (hot-plate, tail-flick) | [9][13] |
| Rat | Nociception (Pain) | Intracerebroventricular (i.c.v) | Used to potentiate enkephalin activity. | Analgesic activity (tail-flick) | [9] |
| Rat | Spinal Cord Pain Modulation | Intrathecal | 35 - 200 µg | Potentiation of enkephalin analgesia | [14] |
Note: Doses vary significantly based on the research question, route of administration, and animal model. The doses listed are for reference and should be optimized for your specific experimental design.
Experimental Protocols
Protocol 1: General In Vivo Study Workflow
This protocol outlines a standardized workflow to minimize procedural variability.
Caption: A standardized experimental workflow to reduce procedural variability.
Protocol 2: Example Thiorphan Formulation for Intravenous Injection
This protocol is adapted from a published study in rats and should be optimized for your specific needs.[8]
Materials:
-
Thiorphan powder
-
0.25 N Sodium Bicarbonate (NaHCO₃) solution
-
Sterile, pyrogen-free water
-
Sterile 0.9% saline
-
Sterile filters (0.22 µm)
-
Calibrated scale and appropriate glassware/tubes
Procedure:
-
Prepare Vehicle: The vehicle solution should be prepared in the same manner as the drug solution. For example, a sterile 0.25 N sodium bicarbonate solution.
-
Weigh Thiorphan: Accurately weigh the required amount of Thiorphan powder in a sterile container using an analytical balance.
-
Solubilize: Add the required volume of 0.25 N sodium bicarbonate solution to achieve the desired final concentration (e.g., 5 mg/mL as used in the reference study).[8] Vortex or sonicate gently until the powder is completely dissolved. A clear solution should be obtained.
-
Sterile Filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube or vial. This is critical for intravenous administration.
-
Use Immediately: Thiorphan solutions should be prepared fresh on the day of the experiment and used immediately to ensure stability and potency. Do not store and reuse solutions.
-
Dose Calculation: Calculate the final injection volume for each animal based on its most recent body weight and the target dose (e.g., mg/kg).
References
- 1. Thiorphan - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 3. Thiorphan | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Long-term neprilysin inhibition - implications for ARNIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Thiorphan and acetorphan inhibit gastric secretion by a central, non-opioid mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity. | Semantic Scholar [semanticscholar.org]
- 14. Effects of thiorphan on the antinociceptive actions of intrathecal [D-Ala2,Met5] enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Thiorphan and its Prodrug Sinorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of Thiorphan, a potent enkephalinase inhibitor, and its prodrug, Sinorphan (also known as ecadotril). Thiorphan is the active metabolite responsible for the therapeutic effects, while Sinorphan is the S-enantiomer of racecadotril, a prodrug designed to improve the bioavailability of Thiorphan.[1] This comparison is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of these compounds.
Mechanism of Action: Inhibition of Neprilysin
Both Thiorphan and the active form of Sinorphan exert their effects by inhibiting neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[2][3][4] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins, natriuretic peptides, and substance P.[2][3] By inhibiting NEP, Thiorphan increases the local concentrations of these peptides, leading to enhanced downstream signaling and various physiological effects, such as analgesia and antihypertensive actions.
In Vitro Efficacy: A Direct Look at Neprilysin Inhibition
Thiorphan is a highly potent inhibitor of neprilysin. Studies have consistently reported its IC50 value to be in the low nanomolar range, indicating strong binding affinity to the enzyme's active site. The S- and R-isomers of Thiorphan have been shown to be nearly equipotent in their ability to inhibit neprilysin. Since Sinorphan is the prodrug of the S-isomer of Thiorphan, its efficacy, once metabolized, is comparable to that of Thiorphan.
| Compound | Target | IC50 (in vitro) | Reference |
| Thiorphan | Neprilysin (Enkephalinase) | ~1.8 - 6.9 nM | [5][6] |
| (S)-Thiorphan | Neprilysin (Enkephalinase) | ~2.2 nM | [6] |
| (R)-Thiorphan | Neprilysin (Enkephalinase) | ~1.7 nM | [6] |
Pharmacokinetics: From Prodrug to Active Metabolite
Sinorphan, as a prodrug, is rapidly absorbed and converted to its active metabolite, the S-enantiomer of Thiorphan. This metabolic conversion is a key factor in its pharmacological activity. The pharmacokinetic profiles of Thiorphan following administration of its prodrugs have been studied in various animal models and humans.
| Parameter | Thiorphan (from Racecadotril in Rats) | Thiorphan (from Racecadotril in Humans) | Reference |
| Tmax (Time to Peak Plasma Concentration) | - | ~1.35 hours | [7] |
| Cmax (Peak Plasma Concentration) | - | ~520 ng/mL (after 200 mg dose) | [7] |
| t1/2 (Elimination Half-life) | Rapid Clearance | ~6.14 hours | [7] |
Note: Direct comparative pharmacokinetic data for Sinorphan (ecadotril) versus direct administration of Thiorphan in the same study is limited in the available literature. The data presented is for Thiorphan as the active metabolite of racecadotril.
In Vivo Efficacy: Experimental Evidence
The in vivo efficacy of Thiorphan and its prodrugs has been demonstrated in various preclinical models, primarily focusing on analgesia and cardiovascular effects.
Analgesic Effects
The analgesic properties of Thiorphan are attributed to the potentiation of endogenous enkephalins in the central nervous system. Inhibition of neprilysin prevents the breakdown of these opioid peptides, leading to a prolonged and enhanced analgesic effect.
| Experimental Model | Compound | Dosage | Effect | Reference |
| Hot Plate Test (Mice) | Thiorphan | 300 mg/kg i.p. | Significant increase in jump latency | [8] |
| Hot Plate Test (Mice) | Thiorphan | 100 mg/kg i.p. | Potentiation of stress-induced analgesia | [8] |
Cardiovascular Effects
The inhibition of neprilysin by Thiorphan also leads to increased levels of natriuretic peptides, which play a crucial role in cardiovascular regulation. This can result in vasodilation and a reduction in blood pressure. Clinical studies have explored the antihypertensive effects of Sinorphan.
| Experimental Model | Compound | Dosage | Effect | Reference |
| Hypertensive Patients | Sinorphan | - | Antihypertensive activity observed | [2] |
| Cirrhotic Rats | Thiorphan | 0.5 mg/kg loading dose followed by 0.1 mg/kg/min infusion | Increased urinary sodium excretion without significant hemodynamic changes | [9] |
Experimental Protocols
In Vitro Neprilysin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against neprilysin.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compounds (Thiorphan, Sinorphan)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant human neprilysin to each well of the microplate.
-
Add the different concentrations of the test compounds to the wells.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of substrate hydrolysis for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a test compound in mice.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Male Swiss albino mice (20-25 g)
-
Test compounds (Thiorphan, Sinorphan) dissolved in a suitable vehicle
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Morphine)
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before the test.
-
Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Administer the test compounds, vehicle, or positive control to different groups of mice via the desired route (e.g., intraperitoneally, i.p.).
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.
-
Start a stopwatch immediately and observe the mouse for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first sign of nociception. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Compare the mean latencies of the drug-treated groups with the vehicle control group to determine the analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of Thiorphan and active Sinorphan.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neprilysin - Wikipedia [en.wikipedia.org]
- 3. Effects of neprilysin and neprilysin inhibitors on glucose homeostasis: Controversial points and a promising arena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. [The relationship between natriuretic peptides and neprilysin pathways: the clinical simplification against the complexity of biological systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
Thiorphan's Efficacy in Neprilysin Inhibition: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive comparison of Thiorphan's inhibitory effect on neprilysin (NEP), also known as neutral endopeptidase 24.11, against other known inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to support research and development in this field.
Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several bioactive peptides, making it a significant therapeutic target for various cardiovascular and neurological conditions.[1][2] Thiorphan is a selective and reversible inhibitor of neprilysin.[3] This guide will delve into the quantitative validation of Thiorphan's inhibitory action and compare it with other notable neprilysin inhibitors.
Comparative Inhibitory Potency of Neprilysin Inhibitors
The inhibitory efficacy of various compounds against neprilysin is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). A lower value indicates a higher potency of the inhibitor. The table below summarizes the available data for Thiorphan and other selected neprilysin inhibitors.
| Inhibitor | Active Form | IC50 (nM) | Ki (nM) | Notes |
| Thiorphan | Thiorphan | 6.9[4][5] | 4.7[3] | A selective and reversible NEP inhibitor. |
| Sacubitril | LBQ657 | 5 | - | Prodrug (Sacubitril) is converted to the active form LBQ657.[6] |
| Candoxatril | Candoxatrilat | - | 0.8 | Prodrug (Candoxatril) is converted to the active form Candoxatrilat. |
| Ecadotril | S-acetyl-thiorphan | - | - | Prodrug of Thiorphan. |
| Omapatrilat | Omapatrilat | - | - | A dual inhibitor of both neprilysin and angiotensin-converting enzyme (ACE).[3] |
| Phosphoramidon | Phosphoramidon | 2 | - | A naturally occurring NEP inhibitor often used as a reference compound. |
Experimental Protocols: Validation of Neprilysin Inhibition
The following section outlines a standard experimental protocol for determining the inhibitory effect of compounds like Thiorphan on neprilysin activity using a fluorometric assay. This method is based on the principle that the cleavage of a fluorogenic substrate by neprilysin results in a detectable fluorescent signal. The reduction in this signal in the presence of an inhibitor is proportional to its inhibitory activity.
Materials and Reagents:
-
Recombinant Human Neprilysin
-
Fluorogenic Neprilysin Substrate (e.g., N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)
-
Neprilysin Assay Buffer[7]
-
Thiorphan and other test inhibitors
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 330/430 nm)[7]
-
Protease inhibitors (e.g., PMSF, Aprotinin)[7]
Experimental Procedure:
-
Preparation of Reagents:
-
Reconstitute recombinant neprilysin in the assay buffer to a final concentration of 400 ng/mL.[1]
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of Thiorphan and other test inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the assay buffer.
-
Add 10 µL of the serially diluted inhibitor solutions to the respective wells. For the control wells (no inhibition), add 10 µL of assay buffer.
-
Add 20 µL of the reconstituted neprilysin enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C, with excitation at 330 nm and emission at 430 nm.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of neprilysin inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating neprilysin inhibition.
Caption: Neprilysin signaling pathway and inhibition by Thiorphan.
References
- 1. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neprilysin inhibition: A brief review of past pharmacological strategies for heart failure treatment and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
A Comparative Analysis of Thiorphan and Other NEP Inhibitors for Researchers
A comprehensive guide to the efficacy, selectivity, and experimental evaluation of key Neprilysin (NEP) inhibitors, offering a comparative analysis of Thiorphan against other notable compounds in the class.
This guide is designed for researchers, scientists, and drug development professionals, providing a detailed comparison of Thiorphan with other Neprilysin (NEP) inhibitors such as Racecadotril, Sacubitril, and Candoxatril. This document outlines their mechanism of action, comparative potency, and selectivity, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting Neprilysin
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides.[1][2] By inhibiting NEP, these compounds prevent the degradation of endogenous peptides like natriuretic peptides (ANP, BNP), bradykinin, and enkephalins, leading to an amplification of their physiological effects.[3][4] This mechanism is central to their therapeutic applications in cardiovascular diseases and diarrhea.[5][6]
The inhibition of NEP leads to increased levels of natriuretic peptides, which in turn promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production).[3][4] This helps to reduce blood pressure and cardiac load. Furthermore, by preventing the breakdown of enkephalins in the gut, NEP inhibitors can reduce intestinal hypersecretion of water and electrolytes, which is the basis for their antidiarrheal effect.[6]
Comparative Analysis of NEP Inhibitors
The following tables summarize the in vitro potency and selectivity of Thiorphan and other selected NEP inhibitors based on available experimental data.
Table 1: In Vitro Potency of NEP Inhibitors
| Compound | Prodrug Of | Target Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| Thiorphan | Racecadotril | Neprilysin (NEP) | 6.1 | 3.5 - 4.7 | [1][7][8] |
| Racecadotril | - | Neprilysin (NEP) | 4500 | - | |
| Sacubitrilat (LBQ657) | Sacubitril | Neprilysin (NEP) | <100 | - | [9] |
| Candoxatrilat | Candoxatril | Neprilysin (NEP) | <100 | - | [9] |
| Retro-thiorphan | - | Neprilysin (NEP) | - | 6 | [7] |
Table 2: Selectivity of Thiorphan
| Enzyme | Ki (nM) | Fold Selectivity (vs. NEP) | Reference(s) |
| Neprilysin (NEP) | 3.5 | - | [7] |
| Angiotensin-Converting Enzyme (ACE) | 140 | 40 | [7] |
| Endothelin-Converting Enzyme 1 (ECE-1) | >10,000 | >2857 | [8] |
Note: IC50 and Ki values can vary between different experimental setups. The data presented here is for comparative purposes.
Thiorphan, the active metabolite of Racecadotril, is a potent NEP inhibitor.[6] While Thiorphan itself shows some inhibitory activity against Angiotensin-Converting Enzyme (ACE), retro-thiorphan was developed to be a highly selective NEP inhibitor with significantly reduced affinity for ACE.[7] Sacubitrilat and Candoxatrilat are also potent NEP inhibitors.[9] It is important to note that some NEP inhibitors were initially designed as dual inhibitors, targeting both NEP and ACE.[9]
Signaling Pathways
The therapeutic effects of NEP inhibitors are primarily mediated through the potentiation of the natriuretic peptide system and its interplay with the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Protocols
In Vitro NEP Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency (IC50) of NEP inhibitors using a fluorometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Neprilysin.
Materials:
-
Recombinant human Neprilysin (NEP)
-
NEP substrate (e.g., a Methoxy-Coumarin-Acetic acid (MCA)-based peptide)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Test compounds (NEP inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~330/430 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the NEP enzyme to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted test compound or vehicle control to the respective wells.
-
Add 20 µL of the diluted NEP enzyme to all wells except for the blank (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the NEP substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
In Vivo Evaluation in a Hypertensive Animal Model
This protocol provides a general framework for assessing the in vivo efficacy of NEP inhibitors in a model of hypertension.
Objective: To evaluate the effect of a NEP inhibitor on blood pressure in hypertensive rats.
Animal Model: Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive rats on a high-salt diet.
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Blood Pressure Measurement:
-
Implant telemetry devices for continuous blood pressure monitoring, or
-
Use the tail-cuff method for non-invasive blood pressure measurements.
-
-
Drug Administration:
-
Administer the test compound (e.g., Thiorphan) or vehicle control orally (gavage) or via intraperitoneal injection at a predetermined dose and frequency.
-
-
Monitoring:
-
Record systolic, diastolic, and mean arterial blood pressure and heart rate at regular intervals for a specified duration (e.g., 24 hours post-dose).
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each treatment group.
-
Compare the blood pressure-lowering effect of the test compound to the vehicle control using appropriate statistical analysis (e.g., ANOVA).
-
Conclusion
Thiorphan is a potent and well-characterized NEP inhibitor that has served as a benchmark for the development of other compounds in this class. The comparative data presented in this guide highlights the varying potencies and selectivities among different NEP inhibitors. For researchers and drug development professionals, the choice of inhibitor will depend on the specific therapeutic application and desired pharmacological profile. The provided experimental protocols offer a starting point for the in vitro and in vivo evaluation of novel NEP inhibitors. Further research into the nuanced effects of these inhibitors on various signaling pathways will continue to expand their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of neprilysin and neprilysin inhibitors on glucose homeostasis: Controversial points and a promising arena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 4. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 5. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 6. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete differentiation between enkephalinase and angiotensin-converting enzyme inhibition by retro-thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MEROPS - the Peptidase Database [ebi.ac.uk]
- 9. Pharmacologic Comparison of Clinical Neutral Endopeptidase Inhibitors in a Rat Model of Acute Secretory Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thiorphan's Metalloprotease Cross-reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiorphan's inhibitory activity across various metalloproteases, supported by experimental data and detailed protocols. Thiorphan is a potent inhibitor of Neprilysin (NEP), a key enzyme in cardiovascular and neurological pathways. Understanding its cross-reactivity with other metalloproteases is crucial for assessing its selectivity and potential off-target effects.
Executive Summary
Thiorphan demonstrates high selectivity for its primary target, Neprilysin (NEP), with a Ki value in the low nanomolar range. Its inhibitory activity against other metalloproteases, such as Angiotensin-Converting Enzyme (ACE) and Thermolysin, is significantly weaker, with Ki values in the higher nanomolar to micromolar range. Limited data suggests weak to negligible inhibition of other metalloproteases like Endothelin-Converting Enzyme 1 and Matrilysin. This guide compiles the available quantitative data, outlines experimental methodologies for assessing cross-reactivity, and provides visual representations of the relevant signaling pathways.
Comparison of Thiorphan's Inhibitory Activity
The following table summarizes the known inhibition constants (Ki) of thiorphan against various metalloproteases. A lower Ki value indicates stronger inhibition.
| Metalloprotease Family | Enzyme | Species | Ki (nM) | Reference |
| M13 (Neprilysin family) | Neprilysin (NEP) | Not Specified | 4.7 | [1] |
| M13 (Neprilysin family) | Angiotensin-Converting Enzyme (ACE) | Not Specified | 150 | [1] |
| M4 (Thermolysin family) | Thermolysin | Bacillus thermoproteolyticus | 2000 | [1][2] |
| M13 (Neprilysin family) | Endothelin-Converting Enzyme 1 (ECE-1) | Not Specified | Very Weak Inhibition | [1] |
| M10 (Matrixin family) | Matrilysin (MMP-7) | Not Specified | Very Weak Inhibition | [1] |
Note: Data on a broader range of metalloproteases, particularly various Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), is limited in the public domain. The provided data is based on available literature.
Signaling Pathways
To understand the functional implications of thiorphan's activity, it is essential to visualize the signaling pathways in which its primary target and potential off-targets are involved.
Neprilysin (NEP) Signaling Pathway
Neprilysin is a key regulator of several vasoactive peptides. By inhibiting NEP, thiorphan prevents the degradation of these peptides, leading to their increased bioavailability and downstream effects.
Caption: Neprilysin (NEP) signaling pathway and the inhibitory action of Thiorphan.
Angiotensin-Converting Enzyme (ACE) Signaling Pathway
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. Thiorphan exhibits weak inhibitory activity against ACE.
References
A Comparative Guide to the Analgesic Effects of Thiorphan's [R] Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of the [R] isomer of Thiorphan against its [S] isomer and other relevant compounds. The content is supported by experimental data to validate the analgesic effects and elucidate the underlying mechanisms of action.
Introduction
Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP, Thiorphan increases the availability of enkephalins in the synaptic cleft, thereby enhancing their natural pain-relieving effects. Thiorphan exists as a racemic mixture of [R] and [S] enantiomers. Experimental evidence has demonstrated a significant dissociation between the enkephalinase inhibitory activity and the analgesic potency of these isomers, with the [R] isomer exhibiting substantially greater analgesic effects in vivo.[1] This guide delves into the validation of these analgesic properties, presenting comparative data and detailed experimental methodologies.
Comparative Efficacy of Thiorphan Isomers
The analgesic superiority of the [R] isomer of Thiorphan is a key finding in the study of its pharmacological profile. While both the [R] and [S] isomers are potent inhibitors of enkephalinase, their in vivo analgesic activities differ significantly.[1] This suggests that mechanisms beyond simple NEP inhibition may contribute to the analgesic action of the [R] isomer.[1]
Enzyme Inhibition Profile
A comparison of the inhibitory activity of the Thiorphan isomers on enkephalinase and angiotensin-converting enzyme (ACE) reveals important differences that may underlie their distinct pharmacological effects.
| Isomer | Enkephalinase Inhibition (Ki) | Angiotensin-Converting Enzyme (ACE) Inhibition (Ki) | Reference |
| [R]-Thiorphan | 1.7 nM | 4800 nM | [2] |
| [S]-Thiorphan | 2.2 nM | 110 nM | [2] |
As shown in the table, both isomers exhibit potent, near-equipotent inhibition of enkephalinase. However, the [S] isomer is a significantly more potent inhibitor of ACE, an enzyme involved in the renin-angiotensin system, which regulates blood pressure.[1] The lower ACE inhibitory activity of the [R] isomer makes it a more specific agent for targeting the enkephalinergic system for analgesia, with potentially fewer cardiovascular side effects.
In Vivo Analgesic Activity
The most striking difference between the Thiorphan isomers is observed in in vivo models of analgesia. The [R] isomer is principally responsible for the analgesic activity of the racemic mixture.[1]
| Isomer | Analgesic Activity (Hot Plate Test) | Analgesic Activity (Writhing Test) | Analgesic Activity (Tail Flick Test) | Reference |
| [R]-Thiorphan | Substantially greater analgesic activity | Significant reduction in writhing | Potentiates opioid-induced analgesia | [1] |
| [S]-Thiorphan | Significantly lower analgesic activity | Less effective in reducing writhing | Less effective in potentiating opioid-induced analgesia | [1] |
Experimental Protocols
The validation of the analgesic effects of [R]-Thiorphan has been established through various preclinical models of pain. The methodologies for the key experiments are detailed below.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus and is particularly useful for evaluating centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature (typically 55 ± 0.5°C) and enclosed by a transparent cylinder.
-
Procedure:
-
Animals (typically mice) are placed individually on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound ([R]-Thiorphan, [S]-Thiorphan, or vehicle control) is administered, and the latency is measured at predetermined time points.
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus is indicative of an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a set period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect.
Tail Flick Test
The tail flick test is another method to assess the response to a thermal stimulus and is primarily used to evaluate spinally mediated analgesia.
-
Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal's tail is positioned in the apparatus.
-
The light beam is activated, and the time taken for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is used to prevent tissue damage.
-
The test compound is administered, and the tail flick latency is measured at various time intervals.
-
-
Endpoint: An increase in the tail flick latency indicates an analgesic effect. Thiorphan on its own has been shown to have weak effects in this test but can potentiate the analgesia induced by opioids.[3]
Signaling Pathways and Experimental Workflow
Signaling Pathway of [R]-Thiorphan's Analgesic Effect
The primary mechanism of action of [R]-Thiorphan is the inhibition of enkephalinase, leading to an accumulation of endogenous enkephalins. These enkephalins then act on opioid receptors to produce an analgesic effect.
Caption: Mechanism of [R]-Thiorphan's analgesic action.
General Experimental Workflow for Analgesic Validation
The following diagram illustrates a typical workflow for validating the analgesic effects of a compound like [R]-Thiorphan.
Caption: Workflow for in vivo analgesic validation.
Conclusion
The available evidence strongly supports the validation of the [R] isomer of Thiorphan as a potent analgesic agent. Its efficacy is primarily attributed to the inhibition of enkephalinase, leading to the potentiation of endogenous opioid signaling. The clear distinction in analgesic activity between the [R] and [S] isomers, despite their similar enkephalinase inhibitory profiles, underscores the potential for developing more specific and effective analgesic drugs. The lower ACE inhibitory activity of the [R] isomer further enhances its therapeutic potential by minimizing potential cardiovascular side effects. Further research focusing on the nuanced mechanisms that differentiate the in vivo effects of the Thiorphan enantiomers will be valuable for the development of next-generation analgesics.
References
- 1. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of thiorphan and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiorphan and Second-Generation Enkephalinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiorphan, the active metabolite of the first-generation enkephalinase inhibitor racecadotril, and more recently developed second-generation inhibitors. This analysis is supported by experimental data to assist researchers and professionals in drug development in understanding the nuances of these compounds.
Enkephalinase, also known as neprilysin (NEP), is a zinc-dependent metalloprotease that degrades several endogenous vasoactive and neuroactive peptides, including enkephalins, natriuretic peptides, and substance P.[1][2] Inhibition of this enzyme potentiates the physiological effects of these peptides, leading to therapeutic applications in conditions such as diarrhea, pain, and heart failure.[2]
Generational Classification of Enkephalinase Inhibitors
While a formal generational classification is not universally established, for the purpose of this guide, "second-generation" enkephalinase inhibitors are characterized by features such as dual-target inhibition (e.g., NEP and angiotensin-converting enzyme [ACE]), development as co-drugs or combination therapies, and potentially improved pharmacokinetic and pharmacodynamic profiles for specific therapeutic applications beyond acute diarrhea. Thiorphan, the active metabolite of racecadotril, is considered a first-generation inhibitor primarily targeting NEP for its anti-secretory effects in the gut.[3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of Thiorphan and the active metabolites of selected second-generation enkephalinase inhibitors against neutral endopeptidase (neprilysin).
| Inhibitor | Prodrug | Target Enzyme(s) | IC50 (nM) for NEP | Ki (nM) for NEP | References |
| Thiorphan | Racecadotril | NEP | 1.5 - 6.1 | 0.4 - 9 | [3] |
| Candoxatrilat | Candoxatril | NEP | ~4.3 | ~1.9 | |
| LBQ657 | Sacubitril | NEP | ~5 | ~2.2 | [4] |
| Omapatrilat | - | NEP, ACE | ~8.3 | ~1.3 |
Note: IC50 and Ki values can vary between studies due to different experimental conditions (e.g., substrate concentration, enzyme source). The data presented here are representative values from the literature.
Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic parameters of the active metabolites is crucial for understanding their in vivo efficacy and dosing regimens.
| Parameter | Thiorphan (from Racecadotril) | LBQ657 (from Sacubitril) | References |
| Bioavailability | ~60% (of Sacubitril) | >60% (of Sacubitril) | [5] |
| Tmax (hours) | 1 | 2 | [5][6] |
| Protein Binding | 90% | 94-97% | [6] |
| Elimination Half-life (hours) | ~3 | ~11.5 | [7] |
| Metabolism | Further metabolized to inactive compounds | Not significantly metabolized | [7] |
| Excretion | Primarily renal | Primarily renal | [7] |
Mechanism of Action and Signaling Pathways
Enkephalinase (NEP) inhibitors prevent the degradation of endogenous peptides. The primary signaling pathway involves the potentiation of natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]). This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates various downstream effects, including vasodilation and natriuresis.
Caption: Signaling pathway of enkephalinase inhibition.
Experimental Protocols
In Vitro Neprilysin (Enkephalinase) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency (IC50) of test compounds against neprilysin.[8]
Objective: To quantify the inhibitory activity of compounds like Thiorphan and second-generation inhibitors on recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Abz-GGFLRRV-EDDnp)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM NaCl and 10 µM ZnCl2
-
Test compounds (Thiorphan, etc.) dissolved in DMSO
-
Positive control inhibitor (e.g., Phosphoramidon)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
In the 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control wells), and the recombinant neprilysin.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately start monitoring the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro NEP inhibition assay.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of Thiorphan and second-generation inhibitors after oral administration of their respective prodrugs in an animal model (e.g., rats or mice).
Materials:
-
Test compounds (prodrugs: Racecadotril, Sacubitril, etc.)
-
Animal models (e.g., Sprague-Dawley rats)
-
Dosing vehicles (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the prodrugs orally at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the active metabolites (Thiorphan, LBQ657, etc.) from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the active metabolites in the plasma extracts using a validated HPLC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
Thiorphan is a potent and selective inhibitor of neprilysin, primarily used for its antidiarrheal effects. Second-generation enkephalinase inhibitors, such as the active metabolite of sacubitril (LBQ657), have been developed with broader therapeutic applications in mind, particularly in cardiovascular diseases. These newer agents are often part of dual-acting compounds or co-therapies, reflecting a strategic evolution in targeting the pathways modulated by neprilysin. While direct comparative data can be variable, the trend towards dual-target inhibition and improved pharmacokinetic profiles for chronic dosing regimens are key differentiators for the second-generation compounds. The choice of inhibitor will ultimately depend on the specific therapeutic indication and desired pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Enkephalinase inhibitors: potential agents for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of neprilysin in complex with the active metabolite of sacubitril - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A NEW FLUOROMETRIC ASSAY FOR NEUTRAL ENDOPEPTIDASE (EC-3.4.24.11) [repositorio.unifesp.br]
A Comparative Guide to Statistical Methods for Validating Thiorphan Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thiorphan, the active metabolite of the anti-diarrheal prodrug racecadotril, with alternative therapeutic agents. The following sections detail the mechanism of action of Thiorphan, its analytical validation methods, and its performance relative to other common treatments for diarrhea, supported by experimental and clinical data.
Thiorphan: Mechanism of Action and Selectivity
Thiorphan exerts its therapeutic effect through the potent and selective inhibition of neutral endopeptidase (NEP), also known as neprilysin.[1] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins. By inhibiting NEP, Thiorphan prevents the breakdown of enkephalins in the gastrointestinal tract. Elevated enkephalin levels lead to a reduction in intestinal hypersecretion of water and electrolytes, which is a primary cause of acute diarrhea.[2]
Thiorphan's selectivity is a key aspect of its pharmacological profile. It is a highly potent inhibitor of NEP with a reported inhibition constant (Ki) of approximately 4.7 nM.[1] In contrast, its inhibitory activity against angiotensin-converting enzyme (ACE), another zinc metalloprotease, is significantly weaker, with a Ki value of around 150 nM.[1] This selectivity for NEP over ACE is advantageous as it minimizes the potential for off-target effects related to the renin-angiotensin system.
Comparative Analysis of Thiorphan and Alternatives
The primary therapeutic application of Thiorphan (via its prodrug, racecadotril) is the treatment of acute diarrhea. This section compares its performance with other commonly used anti-diarrheal agents: loperamide, eluxadoline, and crofelemer.
| Feature | Thiorphan (Racecadotril) | Loperamide | Eluxadoline | Crofelemer |
| Mechanism of Action | Neutral Endopeptidase (NEP) inhibitor; reduces intestinal secretion. | μ-opioid receptor agonist; decreases intestinal motility. | Mixed μ- and κ-opioid receptor agonist, and δ-opioid receptor antagonist; acts locally to reduce motility and pain. | Inhibitor of CFTR and CaCC chloride channels; normalizes fluid secretion. |
| Primary Indication | Acute diarrhea. | Acute and chronic diarrhea. | Diarrhea-predominant irritable bowel syndrome (IBS-D). | Non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[3] |
| Effect on Gut Motility | No significant effect on intestinal transit time.[4] | Significantly slows intestinal motility. | Slows gastrointestinal motility.[5] | No significant effect on motility. |
| Key Efficacy Findings | More effective than placebo; similar efficacy to loperamide in reducing diarrhea duration.[4][6] | Effective in reducing the duration and frequency of diarrhea. | Significantly improves stool consistency and reduces abdominal pain in IBS-D patients.[5] | Clinically significant reduction in watery stools in HIV-associated diarrhea.[3] |
| Common Side Effects | Headache, nausea. Less constipation compared to loperamide.[4][7] | Constipation, abdominal cramps, dizziness. | Constipation, nausea, abdominal pain.[5] | Upper respiratory tract infection, flatulence, nausea. Minimal systemic side effects.[3] |
Clinical Data Summary: Racecadotril vs. Loperamide
Several clinical studies have directly compared the efficacy and tolerability of racecadotril with loperamide for the treatment of acute diarrhea in adults and children.
| Parameter | Racecadotril | Loperamide | Reference |
| Median Duration of Diarrhea (hours) | 55.0 | 55.0 | [4][7] |
| Incidence of Constipation | 12.9% - 16% | 25% - 29% | [4][7] |
| Duration of Abdominal Distension (hours) | 5.4 | 24.4 | [4][7] |
| Overall Clinical Success | 92% | 93% | [4] |
These studies generally conclude that racecadotril and loperamide have comparable efficacy in resolving diarrhea, but racecadotril is associated with a significantly lower incidence of reactive constipation.[4][7]
Experimental Protocols
Neutral Endopeptidase (NEP) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of Thiorphan on NEP using a fluorogenic substrate.
Materials:
-
Purified recombinant human NEP
-
Thiorphan (or other test inhibitors)
-
Fluorogenic NEP substrate (e.g., Suc-Ala-Ala-Phe-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnSO4, 0.01% Tween-20)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions: Prepare serial dilutions of Thiorphan in Assay Buffer. Prepare a working solution of the NEP enzyme and the fluorogenic substrate in Assay Buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the NEP enzyme solution to each well of the 96-well plate. Add the various concentrations of Thiorphan to the wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background control). Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for a specified period (e.g., 30-60 minutes).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Quantification of Thiorphan in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of Thiorphan in plasma, often used in pharmacokinetic and bioequivalence studies.[2]
Materials:
-
Human plasma samples
-
Thiorphan analytical standard and a deuterated internal standard (e.g., Thiorphan-d7)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Add cold acetonitrile (e.g., 3 volumes) to precipitate plasma proteins.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 or other appropriate column with a mobile phase gradient (e.g., water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid) to separate Thiorphan and its internal standard from other plasma components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Thiorphan and the internal standard.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Thiorphan in the unknown samples by interpolation from the calibration curve.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Method Validation: HPLC-UV vs. LC-MS/MS for Thiorphan Analysis
The two primary analytical techniques for the quantification of Thiorphan in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower (LLOQ typically in the µg/mL range) | Higher (LLOQ typically in the ng/mL to pg/mL range) |
| Selectivity | Lower, potential for interference from co-eluting compounds. | Higher, due to the specificity of mass-to-charge ratio detection. |
| Sample Preparation | Often requires more extensive cleanup (e.g., solid-phase extraction). | Can often use simpler methods like protein precipitation. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and operational expenses. |
| Throughput | Generally lower due to longer run times and more complex sample preparation. | Higher, with faster run times possible. |
Pharmacokinetic Parameters of Thiorphan
The following table summarizes typical pharmacokinetic parameters for Thiorphan following oral administration of a 100 mg dose of racecadotril, as determined in bioequivalence studies.
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | ~550 - 650 | ng/mL | [8][9] |
| Tmax (Time to Maximum Concentration) | ~1.0 - 1.5 | hours | [8][9] |
| AUC0-t (Area Under the Curve) | ~1500 - 2000 | ng*h/mL | [8][9] |
| t1/2 (Half-life) | ~3 | hours | [8][9] |
Visualizations
Caption: Mechanism of action of Thiorphan.
Caption: A typical experimental workflow for the bioanalysis of Thiorphan.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Crofelemer for the treatment of chronic diarrhea in patients living with HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Comparison of the Efficacy and Tolerability of Racecadotril with Other Treatments of Acute Diarrhea in Adults [frontiersin.org]
- 5. Efficacy and Safety of Eluxadoline in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Comparison of the Efficacy and Tolerability of Racecadotril with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming Thiorphan's Enkephalin-Boosting Mechanism with Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiorphan's performance against other enkephalinase inhibitors, supported by experimental data from knockout models. This guide delves into the intricacies of Thiorphan's mechanism of action and its validation through genetic models.
Thiorphan, and its orally active prodrug racecadotril, are potent inhibitors of neprilysin (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting NEP, Thiorphan increases the availability of enkephalins in the synaptic cleft, thereby potentiating their natural analgesic and other physiological effects. The use of knockout (KO) animal models, specifically those lacking the gene for neprilysin (NEP KO), has been instrumental in unequivocally confirming this mechanism of action.
Thiorphan's Mechanism of Action: A Signaling Pathway Overview
Enkephalins are neurotransmitters that play a crucial role in pain modulation and other neurological processes. Their signaling is terminated by the enzymatic activity of neprilysin. Thiorphan's inhibitory action on neprilysin prevents this degradation, leading to an accumulation of enkephalins and enhanced activation of opioid receptors.
Confirming the Mechanism with Neprilysin Knockout Models
The most definitive evidence for Thiorphan's mechanism of action comes from studies utilizing neprilysin knockout (NEP KO) mice. These genetically engineered animals lack the primary target of Thiorphan.
Experimental Workflow:
A typical experimental workflow to confirm Thiorphan's mechanism using NEP KO mice involves comparing the physiological and behavioral responses of wild-type (WT) and NEP KO mice to Thiorphan administration.
Logical Framework for Confirmation:
The logic behind using NEP KO mice is straightforward: if Thiorphan's effects are primarily mediated through the inhibition of neprilysin, then its administration to animals lacking this enzyme should result in a significantly diminished or absent response compared to wild-type animals.
Comparative Performance Data
The following tables summarize key quantitative data comparing the performance of Thiorphan and other enkephalinase inhibitors.
Table 1: In Vitro Inhibitory Potency against Neprilysin (Enkephalinase)
| Inhibitor | IC50 (nM) | Ki (nM) | Reference |
| Thiorphan | ~1.9 - 4.7 | 1.4 | [1] |
| Kelatorphan | - | 1.4 | [1] |
| RB 38 A | - | - | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions and tissue source.
Table 2: Analgesic Effects in Wild-Type vs. NEP Knockout Mice
| Treatment | Genotype | Analgesic Response (e.g., % MPE in Hot Plate Test) | Interpretation | Reference |
| Thiorphan | Wild-Type | Significant increase in pain threshold | Thiorphan is effective in the presence of NEP | [3][4][5] |
| Thiorphan | NEP KO | No significant change in pain threshold | Thiorphan's analgesic effect is lost in the absence of NEP, confirming it as the primary target | [6] |
| Vehicle | Wild-Type | Baseline pain response | Control for handling and injection stress | [3] |
| Vehicle | NEP KO | Baseline pain response (may be slightly altered due to chronic high enkephalin levels) | Establishes baseline for NEP KO mice | [6] |
Detailed Experimental Protocols
Intracerebroventricular (ICV) Injection of Thiorphan in Mice
This protocol is adapted from established methods for delivering substances directly into the central nervous system.[2][7][8][9]
Materials:
-
Thiorphan solution (dissolved in appropriate vehicle, e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Wild-type and NEP knockout mice
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target lateral ventricle. Coordinates are typically determined relative to bregma (e.g., 0.5 mm posterior, 1.0 mm lateral).
-
Injection: Slowly lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 2.0 mm ventral from the skull surface).
-
Infusion: Infuse the Thiorphan solution (typically 1-5 µL) over several minutes to allow for diffusion and prevent tissue damage.
-
Post-operative Care: After infusion, slowly retract the needle and suture the scalp incision. Monitor the mouse during recovery.
Hot Plate Test for Analgesia
This is a standard behavioral assay to assess thermal pain sensitivity.[3]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
Treated mice (as per the experimental design)
Procedure:
-
Acclimation: Allow the mouse to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place the mouse on the hot plate (maintained at a constant temperature, e.g., 55°C) and start the timer.
-
Response Latency: Record the time it takes for the mouse to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency.
-
Drug Administration: Administer Thiorphan or vehicle according to the experimental protocol.
-
Post-treatment Measurement: At specified time points after drug administration, repeat the hot plate test and record the response latency.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) to quantify the analgesic effect.
Conclusion
The use of neprilysin knockout models has been pivotal in unequivocally demonstrating that Thiorphan exerts its pharmacological effects, most notably analgesia, through the specific inhibition of neprilysin. The lack of a significant response to Thiorphan in NEP KO mice provides compelling evidence that this enzyme is its primary target for modulating the enkephalinergic system. This targeted mechanism of action, confirmed through rigorous genetic and pharmacological studies, underscores the therapeutic potential of Thiorphan and other neprilysin inhibitors in conditions where potentiation of endogenous opioid signaling is desired. Further comparative studies in these knockout models will continue to refine our understanding of the nuances between different enkephalinase inhibitors and guide the development of next-generation therapeutics.
References
- 1. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 3. Thiorphan potentiation of stress-induced analgesia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between enkephalinase inhibition of thiorphan in vivo and its analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 8. Rodent intracerebroventricular AAV injections [protocols.io]
- 9. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thiorphan: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Thiorphan, a potent neprilysin inhibitor. Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.
While some safety data sheets (SDS) do not classify Thiorphan as a hazardous substance under the 2012 OSHA Hazard Communication Standard, others identify it as a skin and eye irritant and an acute toxin.[1][2] Given this conflicting information, it is imperative to handle Thiorphan with a high degree of caution, treating it as a potentially hazardous chemical.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure the appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A laboratory coat
All handling of Thiorphan should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or aerosols.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Thiorphan.
| Property | Value | Source |
| Molecular Formula | C12H15NO3S | [4] |
| Molecular Weight | 253.32 g/mol | [4] |
| Melting Point | 138-140°C | [4] |
| Boiling Point | 524.0 ± 50.0 °C at 760 mmHg | [4] |
| Flash Point | 270.7 ± 30.1 °C | [4] |
| Incompatible Materials | Acids, Strong bases, Oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides | [3] |
Step-by-Step Disposal Procedure
The disposal of Thiorphan must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for Thiorphan and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
The container must be made of a material compatible with the chemical and be securely sealed.
-
Crucially, do not mix Thiorphan waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
2. Packaging for Disposal:
-
Solid Waste: Carefully sweep up any Thiorphan powder using a brush and dustpan and place it into the designated waste container. Take measures to avoid generating dust.[3]
-
Solutions: Absorb liquid Thiorphan solutions with a non-reactive absorbent material, such as vermiculite, before placing it in the waste container.[3]
3. Consultation and Final Disposal:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Contact your institution's EHS office for specific guidance on the final disposal of the collected Thiorphan waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Thiorphan.
References
Navigating the Safe Handling of Thiorphan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Thiorphan, a potent inhibitor of membrane metalloendopeptidase. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Personal Protective Equipment
There are conflicting reports regarding the hazard classification of Thiorphan. While some sources indicate it is not a hazardous substance, the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory notes that it has been notified as "toxic if swallowed" by companies[1]. Given this discrepancy, a cautious approach is essential, and Thiorphan should be handled as a potentially hazardous chemical.
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and preparing solutions | Nitrile gloves (double-gloving recommended), disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator. |
| Administering to animals | Nitrile gloves, disposable gown, and safety glasses with side shields. |
| General laboratory handling | Nitrile gloves and a lab coat. |
| Cleaning and decontamination | Nitrile gloves, disposable gown, and safety glasses. |
Operational Plans: From Receipt to Disposal
A clear operational plan ensures consistency and safety throughout the lifecycle of Thiorphan in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Thiorphan is a solid and should be stored in a freezer in a well-ventilated area with the container tightly closed[2]. It is incompatible with acids, strong bases, and oxidizing agents[2][3].
Handling and Experimental Procedures
All handling of solid Thiorphan that may generate dust should be conducted in a certified chemical fume hood or a powder containment hood. When preparing solutions, do so in a fume hood and avoid splashing.
Spill Management
Minor Spills (small amount of powder):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep the solid material, avoiding dust formation[2][3].
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
Major Spills:
-
Evacuate the area immediately[4].
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team[4].
-
Do not attempt to clean up a major spill without specialized training and equipment.
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | Immediate First Aid |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes[5]. Remove any contaminated clothing[5][6]. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[4][7]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once[5][7]. If breathing is difficult or symptoms such as headache or dizziness occur, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel[1]. |
Disposal Plan
Proper disposal of Thiorphan and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Thiorphan: Dispose of as hazardous chemical waste through your institution's EHS-approved waste management vendor. Incineration is the preferred method of destruction[8][9].
-
Contaminated Materials: All items that have come into contact with Thiorphan, including gloves, gowns, pipette tips, and empty containers, should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous solutions of Thiorphan should be collected in a labeled hazardous waste container for disposal.
Consult your institution's EHS office for specific guidance on waste stream segregation and disposal procedures[3][8].
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Thiorphan.
Caption: Logical workflow for selecting appropriate PPE for handling Thiorphan.
References
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. gov.uk [gov.uk]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. DSpace [iris.who.int]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
